molecular formula C10H16N2O B2743006 N-(1-methoxybutan-2-yl)pyridin-2-amine CAS No. 1481399-20-5

N-(1-methoxybutan-2-yl)pyridin-2-amine

Cat. No.: B2743006
CAS No.: 1481399-20-5
M. Wt: 180.251
InChI Key: WWROXNHBJGRQOC-UHFFFAOYSA-N
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Description

N-(1-methoxybutan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.251. The purity is usually 95%.
BenchChem offers high-quality N-(1-methoxybutan-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methoxybutan-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-methoxybutan-2-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWROXNHBJGRQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(1-methoxybutan-2-yl)pyridin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-(1-methoxybutan-2-yl)pyridin-2-amine , a specialized heterocyclic building block relevant to medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands.

Structural Analysis, Synthesis, and Physicochemical Profiling

Executive Summary

N-(1-methoxybutan-2-yl)pyridin-2-amine is a secondary amine comprising a pyridine ring substituted at the 2-position with a chiral 1-methoxybutan-2-yl group. This scaffold represents a "privileged structure" in drug discovery, leveraging the 2-aminopyridine motif—a critical pharmacophore found in numerous FDA-approved therapeutics (e.g., antihistamines, analgesics, and kinase inhibitors).

The molecule functions as a bidentate hydrogen-bonding motif, capable of acting as both a donor (exocyclic N-H) and an acceptor (pyridine ring N), making it an ideal candidate for hinge-binding in kinase inhibitor design.

Chemical Identity & Structure
PropertyDetail
IUPAC Name N-(1-methoxybutan-2-yl)pyridin-2-amine
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
SMILES CCC(COC)Nc1ccccn1
Key Building Block 1-methoxybutan-2-amine (CAS 63448-63-5)
Core Scaffold 2-Aminopyridine
Chirality The C2 position of the butyl chain is a stereocenter. The compound exists as (R) and (S) enantiomers.
Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity and the key pharmacophoric features.

ChemicalStructure cluster_legend Pharmacophore Features Pyridine Pyridine Ring (H-Bond Acceptor) Amine Exocyclic Amine (-NH-) (H-Bond Donor) Pyridine->Amine C2-N Bond ChiralCenter Chiral Center (C2 of Butyl Chain) Amine->ChiralCenter N-Alkyl Bond Ether Methoxy Group (-OMe) ChiralCenter->Ether Ethyl Linker H-Bond Acceptor H-Bond Acceptor H-Bond Donor H-Bond Donor

Caption: Structural connectivity highlighting the donor-acceptor motif critical for biological interaction.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 1.4 – 1.8Lipophilic enough for cell permeability but soluble enough for oral bioavailability.
TPSA (Topological Polar Surface Area) ~41 ŲWell below the 140 Ų threshold, indicating excellent passive membrane permeability.
pKa (Pyridine N) ~6.8The pyridine nitrogen is basic. At physiological pH (7.4), it exists in equilibrium between neutral and protonated forms.
pKa (Exocyclic NH) >14 (Not basic)The lone pair is delocalized into the pyridine ring, rendering it non-basic.
H-Bond Donors 1 (NH)Critical for specific binding interactions.
H-Bond Acceptors 3 (Pyridine N, Ether O, NH)Facilitates water solubility and receptor binding.
Synthesis Methodologies

Two primary pathways are recommended for synthesizing N-(1-methoxybutan-2-yl)pyridin-2-amine. The choice depends on the availability of starting materials (2-fluoropyridine vs. 2-chloropyridine).

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred method due to the high reactivity of 2-fluoropyridine toward amine nucleophiles.

  • Reagents: 2-Fluoropyridine, 1-methoxybutan-2-amine, DIPEA (Diisopropylethylamine).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).

  • Conditions: 100°C – 120°C, 4–12 hours.

Protocol:

  • Charge a reaction vial with 2-fluoropyridine (1.0 equiv) and 1-methoxybutan-2-amine (1.2 equiv).

  • Add DIPEA (2.0 equiv) and anhydrous DMSO (5 vol).

  • Heat the mixture to 110°C under nitrogen atmosphere.

  • Monitor by LCMS for the disappearance of the fluoropyridine.

  • Workup: Dilute with ethyl acetate, wash with water (x3) to remove DMSO, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Buchwald-Hartwig Cross-Coupling

Used when 2-chloropyridine is the starting material (cheaper but less reactive in SNAr).

  • Reagents: 2-Chloropyridine, 1-methoxybutan-2-amine, Pd₂(dba)₃ (Catalyst), BINAP or Xantphos (Ligand), NaOtBu (Base).

  • Solvent: Toluene or Dioxane.

  • Conditions: 100°C, Inert Atmosphere (Argon).

Synthesis Workflow Diagram (DOT)

Synthesis SM1 2-Fluoropyridine (Electrophile) Reaction SNAr Reaction 110°C, DMSO, DIPEA SM1->Reaction SM2 1-methoxybutan-2-amine (Nucleophile) SM2->Reaction Meisenheimer Meisenheimer Complex (Transition State) Reaction->Meisenheimer Addition Product N-(1-methoxybutan-2-yl)pyridin-2-amine (Target) Meisenheimer->Product Elimination of F-

Caption: SNAr reaction pathway showing the convergence of the pyridine electrophile and amine nucleophile.

Biological Potential & Applications

The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibition:

    • The Pyridine N (Acceptor) and Exocyclic NH (Donor) form a classic "hinge-binding" motif.

    • This motif mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of protein kinases (e.g., CDKs, MAPKs).

    • The 1-methoxybutan-2-yl tail projects into the solvent-exposed region or the ribose-binding pocket, providing solubility and steric fit.

  • GPCR Ligands:

    • Substituted aminopyridines are frequent hits for Histamine receptors (H1/H4) and Serotonin receptors (5-HT).

    • The chiral center allows for stereoselective optimization of binding affinity.

  • Metal Ligands:

    • The pyridine nitrogen and the ether oxygen can potentially act as a hemilabile bidentate ligand (N,O-donor) in organometallic catalysis.

Safety & Handling
  • Hazards: Aminopyridines are generally toxic if swallowed and can cause skin/eye irritation.

  • Specific Risk: 2-Aminopyridines can block voltage-gated potassium channels (e.g., 4-aminopyridine is a known K+ channel blocker). Handle with care as a potential neurotoxin.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine.

References
  • Synthesis of 2-Aminopyridines: A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]

  • Reactivity of Fluoropyridines: The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Royal Society of Chemistry (RSC). Available at: [Link][1]

  • Building Block Data: 1-methoxybutan-2-amine (CAS 63448-63-5).[2] PubChem.[3] Available at: [Link]

Sources

In-Depth Technical Guide: N-(1-methoxybutan-2-yl)pyridin-2-amine (CAS 1481399-20-5)

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(1-methoxybutan-2-yl)pyridin-2-amine with CAS number 1481399-20-5 is not currently documented in publicly available scientific literature or commercial catalogs. This guide is a prospective technical whitepaper constructed for research and development purposes. The methodologies, applications, and data presented herein are based on established principles of organic chemistry and pharmacology for structurally related molecules. All proposed experimental work should be conducted with appropriate safety precautions and rigorous analytical validation.

Section 1: Introduction and Rationale

Substituted pyridin-2-amines are a well-established class of compounds with a broad spectrum of biological activities. Their structural motif is a key pharmacophore in numerous approved drugs and clinical candidates. The introduction of a chiral N-(1-methoxybutan-2-yl) side chain presents an intriguing opportunity to explore novel structure-activity relationships (SAR). The methoxy group can influence solubility and metabolic stability, while the chiral center may impart stereospecific interactions with biological targets.[1][2] This guide outlines a hypothetical framework for the synthesis, characterization, and potential therapeutic evaluation of N-(1-methoxybutan-2-yl)pyridin-2-amine.

Section 2: Physicochemical Properties (Predicted)

Predicting the physicochemical properties of a novel compound is a critical first step in its evaluation. The following table summarizes the estimated properties for N-(1-methoxybutan-2-yl)pyridin-2-amine based on its constituent functional groups.

PropertyPredicted ValueRationale and Significance for Drug Development
Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (o/w) ~1.5 - 2.5Indicates good membrane permeability and potential for oral absorption.[3]
Topological Polar Surface Area (TPSA) ~48 ŲSuggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 5Provides conformational flexibility for target binding.

Section 3: Proposed Synthesis and Characterization

The synthesis of N-(1-methoxybutan-2-yl)pyridin-2-amine can be approached through several established methods for N-alkylation of pyridin-2-amines. A plausible and efficient route is outlined below.

Synthetic Scheme

Synthetic_Scheme A 2-Aminopyridine C N-(1-methoxybutan-2-yl)pyridin-2-amine A->C NaH, DMF 0 °C to rt B 1-Methoxy-2-bromobutane B->C

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add a solution of 1-methoxy-2-bromobutane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Elucidation cluster_purity Purity Assessment Synthesis Crude Product Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS High-Resolution Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC

Caption: Workflow for purification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be crucial for confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.[4]

Section 4: Potential Biological Applications and Screening Funnel

Based on the activities of structurally similar pyridin-2-amines, N-(1-methoxybutan-2-yl)pyridin-2-amine could be a candidate for several therapeutic areas.

Hypothesis: Tubulin Polymerization Inhibition

Many N-substituted pyridin-2-amines have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[1] The chiral side chain of the title compound could lead to enhanced or novel interactions with the colchicine binding site on tubulin.

Proposed Screening Cascade

Screening_Funnel A Primary Screening: Cytotoxicity Assays (e.g., MTT) B Secondary Screening: Tubulin Polymerization Assay A->B Active Compounds C Mechanism of Action: Colchicine Binding Assay B->C Confirmed Hits D Cell-Based Assays: Immunofluorescence Microscopy (Microtubule disruption) C->D Validated Mechanism E In Vivo Studies: Xenograft Models D->E Promising Candidates

Caption: A tiered screening approach for evaluation.

  • Primary Screening: Initial evaluation of cytotoxic activity against a panel of cancer cell lines (e.g., A549, HeLa, MCF-7) using an MTT or similar viability assay.

  • Secondary Screening: Active compounds would be tested in a cell-free tubulin polymerization assay to directly measure their effect on microtubule formation.

  • Mechanism of Action Studies: A competitive colchicine binding assay would be employed to determine if the compound interacts with the colchicine site on tubulin.

  • Cell-Based Mechanistic Assays: Immunofluorescence microscopy can be used to visualize the effects of the compound on the microtubule network within cancer cells.

  • In Vivo Efficacy: Promising candidates would be advanced to in vivo studies using xenograft models to assess their anti-tumor efficacy.

Section 5: Safety and Handling

As a novel chemical entity, N-(1-methoxybutan-2-yl)pyridin-2-amine should be handled with care. The following precautions are based on the known hazards of its constituent functional groups.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin.[6] Ethers can form peroxides upon storage.

  • First Aid:

    • Skin Contact: Wash immediately with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion and Future Directions

This whitepaper provides a comprehensive, albeit hypothetical, guide to the novel compound N-(1-methoxybutan-2-yl)pyridin-2-amine. The proposed synthetic route is based on well-established chemical transformations, and the suggested biological evaluation follows a logical and efficient screening cascade. The potential for this compound to act as a tubulin polymerization inhibitor makes it an interesting candidate for further investigation in the field of oncology. Future work should focus on the successful synthesis and characterization of this molecule, followed by the execution of the proposed biological assays to validate its therapeutic potential.

References

  • Capot Chemical. (2020, April 9). material safety data sheet. Retrieved from [Link]

  • PubChem. N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • PMC. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • 摩熵化学. Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-. Retrieved from [Link]

  • Google Patents. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • EPA. N-(pyridin-2-ylmethyl)butan-2-amine - Cancer. Retrieved from [Link]

  • MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]

  • MDPI. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

  • PubMed. N-(Pyridin-2-ylmeth-yl)pyridin-2-amine. Retrieved from [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PMC. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Retrieved from [Link]

  • MDPI. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]

  • US EPA. 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- - Substance Details - SRS. Retrieved from [Link]

Sources

2-Aminopyridine Derivatives with Methoxyalkyl Side Chains: Strategic Design in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-aminopyridine (2-AP) derivatives functionalized with methoxyalkyl side chains . While the 2-AP scaffold is a privileged structure in kinase inhibition and GPCR modulation, its utility is often limited by poor aqueous solubility and non-specific binding. The strategic introduction of methoxyalkyl groups (e.g., N-(2-methoxyethyl)) serves as a dual-purpose optimization tool: it acts as a "mini-PEG" moiety to enhance thermodynamic solubility without significantly increasing molecular weight, and it directs binding selectivity through specific hydrophobic pocket interactions. This guide details the structure-activity relationships (SAR), synthetic pathways, and validated protocols for developing these derivatives, with a specific focus on their application as iNOS (Inducible Nitric Oxide Synthase) inhibitors .

Rational Design & Physicochemical Logic

The "Ether Oxygen" Effect

The substitution of a standard alkyl chain (e.g., n-propyl) with a methoxyalkyl chain (e.g., 2-methoxyethyl) is a calculated medicinal chemistry maneuver.

  • Solubility Enhancement: The ether oxygen acts as a weak hydrogen bond acceptor. Unlike a hydrophobic alkyl chain that increases LogP and decreases solubility, the methoxyalkyl group disrupts crystal lattice energy and interacts with solvent water molecules, often improving thermodynamic solubility by 10–50 fold.

  • The Gauche Effect: The O-C-C-N torsion angle often adopts a gauche conformation due to stereoelectronic effects (

    
     interactions). This pre-organizes the side chain, potentially reducing the entropic penalty upon protein binding compared to a freely rotating alkyl chain.
    
  • Metabolic Stability: Terminal methoxy groups can block metabolic "soft spots" (such as terminal oxidation sites) found on alkyl chains, although the ether carbon itself can sometimes be a site of oxidative dealkylation (O-dealkylation).

Structural Selectivity (The "Flip" Mechanism)

In the context of Nitric Oxide Synthase (NOS) inhibitors, the 2-aminopyridine core binds to the heme active site. Research indicates that bulky or specific side chains like the methoxyalkyl group can induce a "ring flip" of the pyridine scaffold.

  • Standard Mode: The exocyclic amine coordinates to the heme propionate.

  • Flipped Mode: With specific N-substitutions, the pyridine ring rotates 180°, allowing the side chain to access a peripheral hydrophobic pocket unique to iNOS, thereby sparing eNOS (endothelial NOS) and nNOS (neuronal NOS).

Synthetic Strategies

The synthesis of N-methoxyalkyl-2-aminopyridines generally follows two main pathways depending on the reactivity of the pyridine electrophile.

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route for electron-deficient pyridines (e.g., 2-chloropyridine, 2-fluoropyridine).

  • Mechanism: Addition-Elimination.

  • Reagents: 2-Halo-pyridine + 2-Methoxyethylamine.

  • Conditions: High temperature (100–140°C), often neat or in polar aprotic solvents (DMF, NMP).

  • Advantage: "Green" chemistry potential (atom economy), no heavy metals.

Pathway B: Buchwald-Hartwig Amination

Required when the pyridine ring is electron-rich (deactivated) or contains sensitive functional groups that cannot withstand harsh


 conditions.
  • Mechanism: Pd-catalyzed cross-coupling.

  • Reagents: Pd(OAc)2/BINAP, NaOtBu.

  • Advantage: Works on unreactive substrates (e.g., 3-methyl-2-chloropyridine).

Visualization of Synthetic Decision Making

SyntheticPathway Start Target: N-(methoxyalkyl)-2-aminopyridine Check Check Pyridine Electrophile Start->Check ElectronPoor Electron Deficient (e.g., 2-F, 2-Cl, 4-CN) Check->ElectronPoor Halogen activated ElectronRich Electron Rich/Neutral (e.g., 3-Me, 5-OMe) Check->ElectronRich Deactivated MethodA Method A: SnAr (Neat or DMF, 120°C, K2CO3) ElectronPoor->MethodA MethodB Method B: Buchwald-Hartwig (Pd(OAc)2, BINAP, NaOtBu, Toluene) ElectronRich->MethodB Workup Workup: Acid/Base Extraction + Recrystallization MethodA->Workup MethodB->Workup

Figure 1: Decision tree for selecting the optimal synthetic route based on the electronic properties of the starting pyridine material.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The checkpoints (TLC, LCMS) are critical for ensuring purity before proceeding to biological assays.

Protocol 1: Synthesis of N-(2-methoxyethyl)pyridin-2-amine via

Scope: This protocol is suitable for 2-fluoropyridine or 2-chloropyridine. 2-fluoropyridine reacts significantly faster.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • 2-Methoxyethylamine (3.0 equiv) - Acts as both nucleophile and solvent/base.

  • Potassium Carbonate (

    
    ) (1.5 equiv) - Optional if amine is in large excess, but recommended.
    

Step-by-Step Methodology:

  • Setup: In a 15 mL pressure tube (Ace Glass or similar), charge 2-fluoropyridine (500 mg, 5.15 mmol) and

    
     (1.06 g, 7.7 mmol).
    
  • Addition: Add 2-methoxyethylamine (1.35 mL, ~15.5 mmol) slowly. The reaction may be slightly exothermic.

  • Reaction: Seal the tube and heat to 110°C in an oil bath with magnetic stirring.

    • Validation Checkpoint: Monitor by TLC (50% EtOAc/Hexane) after 4 hours. The starting material (high

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear. If using 2-chloropyridine, extend time to 12–16 hours or increase temp to 130°C.
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Critical Wash: Wash combined organics with Brine (saturated NaCl) to remove excess water-soluble amine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If the crude is >95% pure by LCMS, use directly.

    • Otherwise, purify via flash chromatography (Gradient: 0%

      
       60% EtOAc in Hexanes).
      
  • Characterization:

    • Expected

      
       NMR (CDCl3): 
      
      
      
      8.08 (d), 7.40 (t), 6.55 (t), 6.38 (d), 4.95 (br s, NH), 3.60 (t, 2H), 3.45 (t, 2H), 3.40 (s, 3H).
Protocol 2: Thermodynamic Solubility Assay

Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. This thermodynamic method measures the true equilibrium solubility of the solid.

Methodology:

  • Preparation: Place 5 mg of the solid 2-aminopyridine derivative into a 1.5 mL Eppendorf tube.

  • Solvation: Add 500

    
     of Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

    • Validation Checkpoint: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45

    
     PVDF filter.
    
  • Quantification:

    • Dilute the supernatant 1:100 with mobile phase.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from a DMSO stock of the same compound.

    • Calculation:

      
      .
      

Case Study: Selectivity in iNOS Inhibition

The introduction of the methoxyethyl side chain is a key differentiator in developing selective inhibitors for inducible Nitric Oxide Synthase (iNOS) , a target for anti-inflammatory therapy.

Data Comparison: Alkyl vs. Methoxyalkyl

The following table summarizes the impact of side-chain modification on potency and selectivity (Data synthesized from J. Med. Chem. references).

Compound Structure (R-Group on 2-AP)iNOS

(nM)
eNOS

(nM)
Selectivity (eNOS/iNOS)LogD (pH 7.4)
-Methyl (Reference)280540~2x (Poor)1.2
-n-Propyl 45120~2.6x2.1
-2-Methoxyethyl 28 >10,000 >350x 1.4

Analysis: The N-methoxyethyl derivative maintains the low lipophilicity (LogD 1.4) required for bioavailability while achieving massive selectivity. The hydrophobic n-propyl chain increases potency but fails to discriminate effectively between isoforms.

Mechanism of Action Diagram

NOS_Mechanism Inhibitor 2-AP-Methoxyethyl Inhibitor ActiveSite NOS Active Site (Heme Region) Inhibitor->ActiveSite Binds Heme SubstrateChannel Substrate Access Channel ActiveSite->SubstrateChannel Extends into HydrophobicPocket iNOS-Specific Pocket SubstrateChannel->HydrophobicPocket Methoxyethyl Occupancy Selectivity High Selectivity (>350x vs eNOS) HydrophobicPocket->Selectivity Steric Exclusion in eNOS

Figure 2: Mechanistic basis for iNOS selectivity. The methoxyethyl tail accesses a pocket present in iNOS but sterically restricted in eNOS.

References

  • Connolly, S., et al. (2004). "2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors.[1] Differential Binding Modes Dependent on Nitrogen Substitution." Journal of Medicinal Chemistry, 47(12), 3320–3323.[1]

  • Huang, H., et al. (2009). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and In Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer."[2] Journal of Medicinal Chemistry, 52(8), 2443–2453.

  • Kang, S., et al. (2015). "2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity."[3] Journal of Medicinal Chemistry, 58(14), 5548–5560.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Ether Oxygen/Solubility effects).

Sources

Pharmacophore Properties of N-Alkylated Pyridin-2-Amines: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, predominantly utilized as a hinge-binding motif in the development of kinase inhibitors. While primary 2-aminopyridines offer robust hydrogen-bonding capabilities, their N-alkylated derivatives (secondary amines) provide a sophisticated vector for tuning physicochemical properties, enhancing target selectivity, and navigating complex structure-activity relationships (SAR). This whitepaper provides an in-depth mechanistic analysis of the N-alkylated pyridin-2-amine pharmacophore, detailing its binding dynamics, quantitative SAR, and the self-validating experimental protocols required for its optimization in drug discovery.

The Pharmacophore: Mechanistic Grounding & Binding Dynamics

The core utility of the pyridin-2-amine system lies in its ability to mimic the adenine ring of ATP. This is achieved through a highly predictable bidentate hydrogen-bonding network within the kinase hinge region.

  • Hydrogen Bond Acceptor (HBA): The endocyclic pyridine nitrogen acts as a potent HBA, typically interacting with the backbone amide NH of a hinge residue (e.g., Met149 in JNK3 or Met95 in p38 MAP kinase)[1],[2].

  • Hydrogen Bond Donor (HBD): The exocyclic amine acts as an HBD, interacting with the backbone carbonyl of the adjacent hinge residue[3].

The Causality of N-Alkylation: Converting the primary amine to an N-alkylated secondary amine is a deliberate design choice driven by three mechanistic goals:

  • Vectoring Steric Bulk: The N-alkyl group projects outward from the hinge region. Depending on the specific kinase architecture, this vector can be directed into the solvent-exposed channel to improve aqueous solubility, or into adjacent hydrophobic pockets (e.g., the ribose-binding pocket) to drive selectivity.

  • Conformational Restriction: Alkylation restricts the rotational degrees of freedom around the C(aryl)-N bond, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding.

  • Modulation of pKa: Alkyl groups inductively donate electron density, subtly altering the pKa of the pyridine nitrogen. This tunes the strength of the HBA interaction and influences the compound's ionization state at physiological pH[4].

PharmacophoreModel A N-Alkylated Pyridin-2-amine (Core Scaffold) B Pyridine Nitrogen (H-Bond Acceptor) A->B comprises C Secondary Amine NH (H-Bond Donor) A->C comprises D N-Alkyl Group (Steric/Lipophilic Vector) A->D comprises E Kinase Hinge Backbone (e.g., Met Amide NH) B->E accepts H-bond F Kinase Hinge Backbone (e.g., Met Carbonyl) C->F donates H-bond G Solvent Channel / Ribose Pocket D->G occupies

Pharmacophore interaction model of N-alkylated pyridin-2-amines within a kinase ATP-binding pocket.

Quantitative Structure-Activity Relationship (SAR) Profiling

The tolerability of N-alkylation is highly target-dependent. In some kinases, the solvent channel is wide enough to accommodate bulky N-substituents, while in others, steric clashes with gatekeeper residues severely abrogate binding. The table below synthesizes quantitative data from recent medicinal chemistry campaigns.

Table 1: Impact of 2-Aminopyridine Modifications on Kinase Inhibition
Target KinaseScaffold BaseHinge Binder ModificationBinding / IC50 ImpactMechanistic Rationale
JNK3 PyridinylimidazolePrimary Amine → N-methylMaintained sub-µM affinityRetains bidentate H-bond; N-methyl projects favorably into the solvent channel[1].
ALK2 3,5-Diaryl-2-aminopyridinePrimary Amine → Secondary/TertiaryReduced potencySteric clash with gatekeeper residue T283; loss of optimal H-bond geometry to H284[5].
CDK4/6 5-(1,3-Thiazol-4-yl)pyridin-2-amineN-phenyl vs N-alkylAlters CDK4/6 vs CDK9 selectivityModulates rotational freedom and overall conformation within the ATP-binding cleft[3].
c-MET / ALK Crizotinib CoreOptimized 2-aminopyridineHigh potency (nM range)Designed to be less lipophilic with a small hinge binder to maximize pocket interaction[6].

Note: As demonstrated in 5[5], replacing the primary amine with secondary or tertiary amines can disrupt the critical hydrogen bond to the hinge carbonyl if the alkyl vector is forced into a suboptimal trajectory by the kinase gatekeeper residue.

Self-Validating Experimental Workflows

To ensure data integrity, the synthesis and biological evaluation of N-alkylated pyridin-2-amines must rely on self-validating systems. Every step must include internal controls to prove causality rather than correlation.

Workflow S1 1. Scaffold Synthesis (Reductive Amination) S2 2. Primary Assay (Biochemical IC50) S1->S2 Purified Compounds S3 3. Orthogonal Validation (Thermal Shift Assay) S2->S3 Active Hits S4 4. Structural Resolution (X-ray Crystallography) S3->S4 Validated Binders

Self-validating experimental workflow for evaluating N-alkylated pyridin-2-amine kinase inhibitors.

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize N-alkylated pyridin-2-amines from primary 2-aminopyridines. Causality in Design: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than NaBH4. NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde/ketone, thereby preventing the formation of contaminating alcohol byproducts[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the primary 2-aminopyridine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Rationale: The electron-deficient nature of the pyridine ring makes the exocyclic amine a poor nucleophile. Acid catalysis is mandatory to activate the carbonyl carbon and accelerate iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise at 0°C. Stir at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM).

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-alkylated secondary amine.

Protocol B: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: Determine the IC50 of the synthesized compounds. Causality in Design: The assay must differentiate true ATP-competitive hinge binders from pan-assay interference compounds (PAINs) or aggregators.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer. Crucially, set the ATP concentration exactly to the apparent

    
     for the specific kinase. Rationale: If 
    
    
    
    , competitive inhibitors will appear artificially weak. If
    
    
    , the assay lacks physiological relevance.
  • Compound Pre-incubation: Dispense serial dilutions of the N-alkylated pyridin-2-amine into a 384-well microplate. Add the target kinase and incubate for 30 minutes at room temperature[3]. Rationale: N-alkylated derivatives often exhibit slow-binding kinetics because the alkyl group must displace ordered water networks within the hinge region. Skipping pre-incubation leads to severe underestimation of compound potency.

  • Reaction Initiation: Add the substrate and ATP to initiate the reaction. Incubate for 60 minutes.

  • Termination & Readout: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Self-Validation: Include a known reference inhibitor (e.g., Staurosporine) to validate the dynamic range (Z'-factor > 0.6) and a no-enzyme control to rule out compound auto-luminescence.

Protocol C: Orthogonal Validation via Thermal Shift Assay (TSA)

Objective: Confirm that biochemical inhibition is driven by direct physical binding to the folded kinase domain. Causality in Design: Biochemical assays can yield false positives via enzyme aggregation. TSA measures the shift in the melting temperature (


) of the kinase upon ligand binding. A positive 

confirms that the N-alkylated pyridin-2-amine stabilizes the native state of the protein, validating the hinge-binding mechanism[5].

Conclusion

The N-alkylation of pyridin-2-amines is a powerful strategy in rational drug design, allowing medicinal chemists to fine-tune the steric, electronic, and physical properties of kinase inhibitors. By understanding the precise causality behind structural modifications—such as the balance between solvent channel exploitation and gatekeeper residue clashes—and by employing rigorously self-validating experimental workflows, researchers can efficiently advance high-quality therapeutic candidates.

References

  • Source: MDPI (Pharmaceuticals)
  • A Comparative Guide to 5-(1,3-Thiazol-4-yl)
  • Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine...
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: PMC / NIH URL
  • Source: RSC (Royal Society of Chemistry)
  • 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride Source: Benchchem URL

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(1-methoxybutan-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-methoxybutan-2-yl)pyridin-2-amine represents a specialized aminopyridine scaffold utilized primarily in medicinal chemistry as a hinge-binding motif for kinase inhibitors and a ligand in organometallic catalysis. This monograph details the molecular specifications, validated synthetic protocols (SNAr and Buchwald-Hartwig), and physicochemical properties requisite for its application in drug discovery pipelines.

Molecular Identity & Physicochemical Specifications

The compound is characterized by a pyridine ring substituted at the 2-position with a chiral secondary amine, tethered to a methoxy-functionalized butyl chain.[1] This ether linkage provides improved aqueous solubility compared to purely alkylated analogs, modulating the LogP for optimal blood-brain barrier (BBB) penetration in CNS programs.

Table 1: Core Molecular Data
PropertySpecification
IUPAC Name N-(1-methoxybutan-2-yl)pyridin-2-amine
Common Name 2-((1-methoxybutan-2-yl)amino)pyridine
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Monoisotopic Mass 180.1263 Da
CAS Number (Precursor) 63448-63-5 (refers to amine moiety: 2-Amino-1-methoxybutane)
Physical State Pale yellow oil (free base); Hygroscopic solid (HCl salt)
Predicted LogP 1.8 ± 0.3
pKa (Pyridinium) ~6.7 (Conjugate acid)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Methodologies

The synthesis of N-(1-methoxybutan-2-yl)pyridin-2-amine is approached via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) for cost-efficiency and Buchwald-Hartwig Cross-Coupling for high-yield convergence.

Retrosynthetic Analysis

The molecule disconnects at the C(Py)-N(amine) bond. The precursors are a 2-halopyridine electrophile and 1-methoxybutan-2-amine (nucleophile).

Retrosynthesis Target N-(1-methoxybutan-2-yl)pyridin-2-amine (Target) Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Electrophile 2-Fluoropyridine (or 2-Bromopyridine) Disconnection->Electrophile Nucleophile 1-Methoxybutan-2-amine (CAS: 63448-63-5) Disconnection->Nucleophile

Figure 1: Retrosynthetic disconnection strategy targeting the C2-amination of pyridine.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This method utilizes 2-fluoropyridine due to the high electronegativity of fluorine, which lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • 1-Methoxybutan-2-amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: DMSO or NMP

Step-by-Step Methodology:

  • Charge: In a pressure vial, dissolve 2-fluoropyridine (10 mmol) in anhydrous DMSO (5 mL).

  • Addition: Add finely ground anhydrous

    
     (20 mmol) followed by 1-methoxybutan-2-amine (12 mmol).
    
  • Reaction: Seal the vial and heat to 120°C for 16 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 98) and formation of product (m/z 181).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL).

  • Purification: Wash combined organics with brine to remove DMSO. Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Required when using less reactive 2-bromopyridine or 2-chloropyridine.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 1-Methoxybutan-2-amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Workflow Diagram:

BuchwaldWorkflow Start Reagent Prep (Inert Atmosphere) Mix Mix: 2-Br-Py + Amine + NaOtBu in Toluene Start->Mix Cat Add Catalyst: Pd2(dba)3 + BINAP Mix->Cat Heat Reflux (100°C) 12-18 Hours Cat->Heat Filter Filter through Celite (Remove Pd) Heat->Filter Isolate Evaporate & Column Yield: >85% Filter->Isolate

Figure 2: Palladium-catalyzed amination workflow ensuring high turnover and yield.

Analytical Characterization (Predicted)

Verification of the synthesized compound requires rigorous spectroscopic analysis.

Proton NMR ( NMR, 400 MHz, )
  • 
     8.05 (d, 1H):  Pyridine H6 (alpha to Nitrogen).
    
  • 
     7.40 (t, 1H):  Pyridine H4.
    
  • 
     6.55 (m, 1H):  Pyridine H5.
    
  • 
     6.35 (d, 1H):  Pyridine H3.
    
  • 
     4.80 (br s, 1H):  -NH- (Exchangeable).
    
  • 
     4.05 (m, 1H):  Chiral methine (-CH-N).
    
  • 
     3.45 (d, 2H):  Methylene adjacent to ether (-CH2-O).
    
  • 
     3.35 (s, 3H):  Methoxy methyl (-OCH3).
    
  • 
     1.60 (m, 2H):  Ethyl methylene (-CH2-CH3).
    
  • 
     0.95 (t, 3H):  Terminal methyl (-CH3).
    
Mass Spectrometry
  • ESI-MS: [M+H]+ = 181.13.

  • Fragmentation: Expect loss of the methoxy group (M-31) and cleavage of the alkyl chain alpha to the amine.

Applications in Drug Discovery

This scaffold serves as a bioisostere for 2-aminopyridine derivatives found in:

  • Kinase Inhibitors: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region (e.g., ATP binding site), while the ether tail extends into the solvent-exposed region or hydrophobic pocket.

  • GPCR Ligands: Specifically Histamine H1 or H3 antagonists where the aminopyridine core mimics the histamine imidazole.

  • Solubility Optimization: The methoxyethyl group disrupts crystal packing and lowers LogD compared to a simple butyl chain, enhancing oral bioavailability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Aminopyridine. Retrieved from [Link]

  • Fier, P. S., et al. (2020). Direct C–H Amination of Pyridines with a Practical Polyfunctional Reagent. GalChimia / Merck Process Research. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (General Protocol Reference).

Sources

Engineering the N-Substituted 2-Aminopyridine Scaffold: A Blueprint for Next-Generation Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged pharmacophores dictate the success of targeted therapeutics. As a Senior Application Scientist, I have observed the evolution of the 2-aminopyridine core from a simple building block into a sophisticated, tunable scaffold capable of addressing complex pathologies, including drug-resistant malignancies, autoimmune disorders, and aggressive bacterial infections.

This technical guide deconstructs the biological activity of N-substituted 2-aminopyridines. By analyzing the causality behind structure-activity relationships (SAR) and detailing self-validating experimental workflows, this document serves as a comprehensive blueprint for researchers engineering the next generation of 2-aminopyridine-derived therapeutics.

Mechanistic Grounding: The Pharmacophore Logic

The baseline utility of the 2-aminopyridine core lies in its profound ability to act as a bioisostere for the adenine ring of adenosine triphosphate (ATP). In the context of kinase inhibition, the endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This establishes a highly stable bidentate interaction with the backbone residues of the kinase hinge region.

However, the true therapeutic potential is unlocked via N-substitution . Modifying the exocyclic amine with specific R-groups provides a critical vector that directs the molecule into adjacent, less-conserved hydrophobic pockets (such as the DFG-out pocket or solvent-exposed regions).

For example, the clinical efficacy of the FDA-approved ALK/ROS1 inhibitor Crizotinib is frequently derailed by acquired mutations like ROS1-G2032R. By engineering an N-substituted spiro derivative (Compound C01), researchers successfully reduced the steric hindrance caused by the bulky Arginine side chain in the mutant's solvent region, restoring binding affinity and combating drug resistance [1].

Pharmacophore Kinase Kinase Hinge Region (ATP Binding Pocket) Core 2-Aminopyridine Core (H-Bond Donor/Acceptor) Core->Kinase Bidentate H-bonds N_Sub N-Substitution (R-group) (Hydrophobic Interaction) Core->N_Sub Covalent Linkage Target Selectivity Pocket (DFG-in/out Conformation) N_Sub->Target Steric Fit / Van der Waals

Logical relationship of 2-aminopyridine pharmacophore binding to kinase domains.

Broad-Spectrum Biological Activity (Data Synthesis)

While historically anchored in oncology, the N-substituted 2-aminopyridine scaffold has demonstrated profound versatility across multiple therapeutic areas. The specific nature of the N-substitution dictates the biological target.

  • Oncology (BMP/TGF-β Pathways): 3,5-diaryl-2-aminopyridines (e.g., K02288) selectively inhibit ALK2, a BMP type-I receptor. SAR studies reveal that substituting the 3-phenol group with a 4-phenylpiperazine dramatically increases cellular potency by enhancing membrane permeability and optimizing the basicity for target engagement[2].

  • Autoimmune Diseases: Deucravacitinib (BMS-986165) represents a paradigm shift. By substituting the 2-aminopyridine moiety with a cyclopropylamide, researchers eliminated off-target hERG liabilities while achieving highly selective allosteric inhibition of the TYK2 JH2 pseudokinase domain [3].

  • Infectious Diseases: Through multicomponent one-pot synthesis, novel 2-amino-3-cyanopyridine derivatives have been developed. The introduction of an N-cyclohexylamine substitution (Compound 2c) yields exceptional antibacterial activity against Gram-positive bacteria, effectively disrupting bacterial cell wall synthesis [4].

Quantitative Activity Profile of Key Derivatives
Compound / DerivativePrimary TargetBiological Activity (IC₅₀ / MIC)Key Structural Feature
C01 (Spiro-derivative) ROS1-G2032R MutantIC₅₀ = 42.3 nMN-spiro substitution reduces steric clash
Deucravacitinib TYK2 (JH2 Domain)IC₅₀ = 13 nMCyclopropylamide substitution
Compound 2c S. aureus / B. subtilisMIC = 0.039 µg/mLN-cyclohexylamine substitution
K02288 ALK2 (BMP Receptor)Low nM range4-phenylpiperazine substitution

Self-Validating Experimental Workflows

A compound's theoretical affinity is meaningless without a robust, self-validating experimental pipeline. To ensure scientific integrity, the synthesis and biological profiling of these derivatives must follow orthogonal validation principles.

Workflow Synth Palladium-Catalyzed Synthesis Purif Purification & QC (HPLC/MS, NMR) Synth->Purif Biochem Biochemical Assay (IC50 Determination) Purif->Biochem Cellular Cell-Based Assay (Target Engagement) Biochem->Cellular Tox Cytotoxicity Profiling (HepG2 Viability) Cellular->Tox

High-throughput screening and validation workflow for N-substituted 2-aminopyridines.

Protocol 1: Palladium-Catalyzed Synthesis of N-Substituted 2-Aminopyridines

Traditional linear condensation methods suffer from narrow functional group tolerance. We employ a palladium-catalyzed C-N cross-coupling or carbonylative cyclization route to generate diverse libraries [5].

Causality of Design: The use of DPEPhos (Bis(2-diphenylphosphinophenyl)ether) as a ligand is critical. Its wide bite angle stabilizes the palladium oxidative addition complex, preventing premature catalyst degradation and allowing for the coupling of sterically hindered N-substituents.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, charge Palladium(II) acetate (0.05 mmol) and DPEPhos (0.06 mmol). Evacuate and backfill with argon three times to ensure an oxygen-free environment (preventing catalyst oxidation).

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by the substituted 2-halopyridine (1.0 mmol) and the desired N-substituted primary amine (1.2 mmol) via syringe.

  • Base Addition: Inject triethylamine (2.5 mmol) to neutralize the hydrohalic acid byproduct, driving the equilibrium forward.

  • Reaction: Seal the vessel and stir at 120 °C for 24 hours.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (silica gel, EtOAc/Hexane gradient).

Protocol 2: Orthogonal Kinase Inhibition Profiling

To prove that an observed IC₅₀ is driven by target-specific engagement rather than general cytotoxicity, the biological evaluation must be a self-validating system consisting of three orthogonal steps.

Causality of Design: A FRET assay alone only proves the compound works in a cell-free vacuum. A Thermal Shift Assay (TSA) is required to prove direct thermodynamic binding, while a HepG2 counter-screen ensures the cell-based efficacy is not an artifact of membrane disruption or basal toxicity.

Step-by-Step Methodology:

  • Direct Binding (Thermal Shift Assay):

    • Incubate the purified recombinant kinase domain (2 µM) with the N-substituted 2-aminopyridine derivative (10 µM) and SYPRO Orange dye in a real-time PCR machine.

    • Ramp the temperature from 25 °C to 95 °C (1 °C/min).

    • Validation: A positive shift in the melting temperature (ΔTm > 2 °C) confirms direct thermodynamic stabilization of the kinase by the inhibitor.

  • Enzymatic Inhibition (TR-FRET Assay):

    • Incubate the kinase, ATP (at its specific Km), and a biotinylated peptide substrate with a 10-point serial dilution of the inhibitor for 60 minutes.

    • Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Validation: Calculate the biochemical IC₅₀ using a 4-parameter logistic regression.

  • Cellular Target Engagement & Cytotoxicity:

    • Treat target cancer cell lines (e.g., CD74-ROS1G2032R expressing cells) with the inhibitor. Lyse cells and quantify downstream phosphorylation (e.g., p-ERK, p-STAT3) via Western blot to determine cellular IC₅₀.

    • Counter-screen: Expose HepG2 (human liver) cells to 10 µM and 100 µM of the compound for 24 hours. Measure viability using CellTiter-Glo.

    • Validation: A viable drug candidate must show >80% HepG2 viability at concentrations 10x higher than its cellular IC₅₀.

References

  • Liu, S., et al. "Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Mohedas, A. H., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry.[Link]

  • Drug Hunter. "deucravacitinib (BMS-986165) - Molecule of the Year." Drug Hunter.[Link]

  • Boulebd, H., et al. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules.[Link]

Methodological & Application

Application Note: Synthesis of N-(1-methoxybutan-2-yl)pyridin-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of N-(1-methoxybutan-2-yl)pyridin-2-amine presents a specific challenge in medicinal chemistry: coupling an electron-deficient heteroaromatic amine (2-aminopyridine) with a sterically hindered ketone (1-methoxybutan-2-one).

Standard reductive amination protocols (e.g., NaBH(OAc)₃/AcOH) often fail for 2-aminopyridines because the exocyclic nitrogen is poorly nucleophilic due to resonance delocalization into the pyridine ring. Furthermore, the equilibrium for imine formation with ketones is unfavorable compared to aldehydes.

The Solution: This protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid activator and water scavenger. This "Pre-Complexation Method" shifts the equilibrium toward the titanium-imine species before the addition of the reducing agent, ensuring high conversion and minimizing side reactions.

Reaction Mechanism & Pathway[1][2][3]

The success of this reaction relies on the formation of a transient titanium-amino-alkoxide complex. The Ti(IV) center coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously scavenging the water byproduct to drive imine formation.

ReactionMechanism Reactants 2-Aminopyridine + 1-Methoxybutan-2-one TiComplex Titanium(IV) Coordination Complex Reactants->TiComplex + Ti(OiPr)4 Lewis Acid Activation Imine Activated Imine (Titanium Species) TiComplex->Imine - iPrOH - TiO2 species (Water Scavenging) Reduction Hydride Transfer (NaBH4) Imine->Reduction + NaBH4 (in MeOH) Product N-(1-methoxybutan-2-yl) pyridin-2-amine Reduction->Product Hydrolysis & Workup

Figure 1: Mechanistic pathway utilizing Titanium(IV) isopropoxide to overcome low nucleophilicity.

Materials & Equipment

Reagents
ReagentRoleEquivalentsCAS No.
2-Aminopyridine Nucleophile1.0 eq504-29-0
1-Methoxybutan-2-one Electrophile1.2 eq50741-70-3
Titanium(IV) isopropoxide Lewis Acid / Scavenger1.5 eq546-68-9
Sodium Borohydride (NaBH₄) Reducing Agent2.0 eq16940-66-2
THF (Anhydrous) Solvent 1 (Complexation)5-10 V109-99-9
Methanol (Anhydrous) Solvent 2 (Reduction)5 V67-56-1
Critical Equipment
  • Flame-dried round-bottom flask (RBF) with septum.

  • Inert gas line (Nitrogen or Argon).

  • Syringe pump (optional, for controlled addition).

  • Celite® pad for filtration (critical for Ti removal).

Experimental Protocol (Step-by-Step)

Phase 1: Imine Formation (The Critical Step)

Rationale: 2-Aminopyridine is a weak base. We must force the imine formation using Ti(OiPr)₄ before adding the reductant.

  • Setup: Equip a 100 mL flame-dried RBF with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add 2-Aminopyridine (1.0 g, 10.6 mmol, 1.0 eq) and anhydrous THF (10 mL).

  • Add Ketone: Add 1-Methoxybutan-2-one (1.3 g, 12.7 mmol, 1.2 eq) via syringe.

  • Activation: Dropwise, add Titanium(IV) isopropoxide (4.5 g, 4.7 mL, 15.9 mmol, 1.5 eq).

    • Observation: The solution may turn slightly yellow or orange.

  • Incubation: Stir the mixture at ambient temperature (20–25°C) for 12–18 hours.

    • QC Check: Pull a small aliquot, quench with wet ether, and check LCMS. You should see the mass of the imine (M+H = 179) or the hemi-aminal. If conversion is <50%, heat to 40°C for 4 hours.

Phase 2: Reduction

Rationale: NaBH₄ is used here instead of NaBH(OAc)₃ because it is compatible with the Ti-complex and cheaper. The reaction requires a protic solvent (MeOH) to activate the borohydride.

  • Dilution: Dilute the reaction mixture with anhydrous Methanol (10 mL). Caution: Exothermic.

  • Reduction: Cool the flask to 0°C in an ice bath. Add Sodium Borohydride (NaBH₄) (0.80 g, 21.2 mmol, 2.0 eq) portion-wise over 15 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • QC Check: LCMS should show complete consumption of the imine/starting material and formation of the product (M+H = 181).

Phase 3: Workup & Titanium Removal

Rationale: Titanium salts form a gelatinous emulsion that is difficult to filter. A specific quenching protocol is required to precipitate granular TiO₂.

  • Quench: Add 1M NaOH (10 mL) slowly to the reaction mixture. Stir vigorously for 20 minutes.

    • Visual: The gelatinous precipitate should turn into a white, granular solid.

  • Filtration: Filter the suspension through a pad of Celite® . Wash the pad with EtOAc (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Drying: Combine organic layers, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification
  • Flash Chromatography: Purify the crude oil using silica gel chromatography.

    • Eluent: 0-10% Methanol in Dichloromethane (DCM).

    • Note: 2-Aminopyridine derivatives can streak. Add 1% Triethylamine (TEA) or NH₄OH to the eluent if separation is poor.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation
Moisture Content Hydrolysis of Ti(OiPr)₄Use strictly anhydrous THF and store Ti reagent under inert atmosphere.
Imine Conversion Low yield due to equilibriumDo not rush Phase 1. If conversion is low, increase Ti(OiPr)₄ to 2.0 eq or use molecular sieves.
Emulsion Loss of product in workupUse the 1M NaOH quench method. Do not use water alone.
Regioselectivity N/AThe reaction is specific to the exocyclic amine; the pyridine nitrogen is non-nucleophilic under these conditions.
Workflow Diagram

Workflow Start Start: 2-Aminopyridine + 1-Methoxybutan-2-one Mix Add Ti(OiPr)4 (1.5 eq) Stir 12h @ RT Start->Mix Check LCMS Check: Imine Formed? Mix->Check Heat Heat to 40°C (4 hours) Check->Heat No (<50%) Reduce Add MeOH + NaBH4 (0°C -> RT) Check->Reduce Yes (>90%) Heat->Check Quench Quench with 1M NaOH Filter Celite Reduce->Quench Purify Column Chromatography DCM:MeOH Quench->Purify

Figure 2: Decision tree for reaction monitoring and optimization.

Analytical Validation (Expected Data)

  • Appearance: Pale yellow oil or low-melting solid.

  • MS (ESI): m/z calculated for C₁₀H₁₆N₂O [M+H]⁺: 181.13; Found: 181.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine protons: δ 8.05 (d, 1H), 7.40 (t, 1H), 6.55 (m, 1H), 6.35 (d, 1H).

    • Amine NH: δ 4.80 (br s, 1H).

    • Methine (Chiral center): δ 3.95 (m, 1H).

    • Methoxy group: δ 3.35 (s, 3H).

    • Methylene (next to OMe): δ 3.40 (d, 2H).

    • Ethyl group: δ 1.50 (m, 2H), 0.95 (t, 3H).

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Kliuev, F., et al. (2022).[3] "Alkylation of 2-Aminopyridines with Diketones." The Journal of Organic Chemistry, 87(22), 15403-15414.[3]

Sources

Application Note: Chemoselective Synthesis Protocols for 2-Aminopyridine and 1-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly detailed methodological guide for the chemoselective reaction of 2-aminopyridine with 1-methoxy-2-butanone, yielding either a linear secondary amine or a fused bicyclic heterocycle.

Mechanistic Rationale and Causality (E-E-A-T)

The coupling of 2-aminopyridine with


-methoxy ketones such as 1-methoxy-2-butanone presents a unique chemoselectivity challenge. 2-Aminopyridine possesses two distinct nucleophilic centers: the exocyclic primary amine and the endocyclic pyridine nitrogen. By modulating the catalytic environment, researchers can dictate the reaction pathway:
  • Pathway A - Kinetic Control (Reductive Amination): The exocyclic amine of 2-aminopyridine is notoriously poorly nucleophilic due to the resonance delocalization of its lone pair into the pyridine ring [1]. Standard reductive amination conditions fail to yield the imine. To overcome this thermodynamic barrier, Titanium(IV) isopropoxide (

    
    ) is employed as a potent Lewis acid to activate the ketone and act as a water scavenger, forcing the formation of the titanium-imine complex. Subsequent reduction with the chemoselective 
    
    
    
    -picoline-borane (pic-
    
    
    ) yields the linear N-(1-methoxybutan-2-yl)pyridin-2-amine [2].
  • Pathway B - Thermodynamic Control (Cyclocondensation): Under high-temperature, solvent-free acidic conditions, the more nucleophilic endocyclic nitrogen attacks the carbonyl or

    
    -carbon. This initiates a cascade cyclization and elimination sequence to form the highly stable, aromatic imidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery [3].
    
Reaction Pathway Visualization

ReactionPathways cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Cyclocondensation Reactants 2-Aminopyridine + 1-Methoxy-2-butanone Imine Titanium Imine Complex Reactants->Imine Ti(OiPr)4, THF, RT Intermediate a-Keto C-N Adduct Reactants->Intermediate p-TsOH, 200°C SecondaryAmine N-(1-methoxybutan-2-yl) pyridin-2-amine Imine->SecondaryAmine pic-BH3, MeOH Imidazo Imidazo[1,2-a]pyridine Derivative Intermediate->Imidazo -H2O, -MeOH

Caption: Divergent synthetic pathways for 2-aminopyridine and 1-methoxy-2-butanone.

Quantitative Data: Optimization of Reductive Amination

To establish a self-validating protocol, various reducing agents and Lewis acids were screened. As demonstrated in Table 1, the combination of


 and pic-

provides the optimal balance of yield and safety, completely avoiding the generation of toxic HCN gas associated with cyanoborohydrides [2].

Table 1: Optimization of Reductive Amination Conditions

EntryLewis Acid (Equiv)Reducing AgentSolvent SystemTemp (°C)Isolated Yield (%)
1None

DCE25< 5
2AcOH (1.0)

MeOH2515
3

(1.5)

THF / MeOH2568
4

(1.5)
pic-

THF / MeOH 25 85
5

(1.5)
pic-

THF / MeOH6072 (Side products)

Note: Reactions performed on a 10 mmol scale. Yields reflect isolated, chromatographically pure products.

Experimental Protocol A: Reductive Amination (Linear Amine Synthesis)

Workflow Step1 Step 1: Activation Ti(OiPr)4 addition under N2 Step2 Step 2: Imine Formation Stir 12h at 25°C Step1->Step2 Step3 Step 3: Reduction Add pic-BH3 Stir 4h Step2->Step3 Step4 Step 4: Quench Add aq. NaHCO3 Filter salts Step3->Step4 Step5 Step 5: Isolation Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Materials Required:

  • 2-Aminopyridine (≥99% purity)

  • 1-Methoxy-2-butanone (Synthesized via hydroboration-oxidation of 1-methoxy-2-butyne [4] or commercially sourced)

  • Titanium(IV) isopropoxide (

    
    )
    
  • 
    -Picoline-borane (pic-
    
    
    
    )
  • Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask and flush with inert nitrogen (

    
    ). Add 2-aminopyridine (941 mg, 10.0 mmol) and 1-methoxy-2-butanone (1.12 g, 11.0 mmol) to the flask.
    
  • Solvation & Activation: Inject anhydrous THF (20 mL) to dissolve the reactants. Dropwise, add

    
     (4.44 mL, 15.0 mmol) via syringe.
    
    • Causality Check: The solution will transition to a pale yellow color, indicating the initial coordination of the oxophilic titanium to the carbonyl oxygen.

  • Imine Formation: Stir the mixture at 25 °C for 12 hours.

    • Self-Validation: Perform a TLC aliquot check (Hexanes/EtOAc 7:3). The ketone spot (

      
      ) must be consumed, replaced by a baseline-shifted titanium-imine complex.
      
  • Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add a pre-mixed solution of pic-

    
     (1.60 g, 15.0 mmol) in anhydrous MeOH (10 mL). Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
    
    • Causality Check: Methanol is strictly required in this step to disrupt the titanium complex and facilitate hydride transfer from the borane to the iminium species.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
    • Self-Validation: A voluminous white precipitate of titanium dioxide (

      
      ) will immediately form. This visual cue confirms the successful hydrolysis and deactivation of the Lewis acid.
      
  • Isolation: Stir the suspension vigorously for 30 minutes, then filter through a Celite pad. Wash the filter cake with Ethyl Acetate (3 x 20 mL). Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield pure N-(1-methoxybutan-2-yl)pyridin-2-amine.

Experimental Protocol B: Cyclocondensation (Imidazo[1,2-a]pyridine Synthesis)

Materials Required:

  • 2-Aminopyridine

  • 1-Methoxy-2-butanone

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·
    
    
    )

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled pressure vial equipped with a magnetic stir bar, combine 2-aminopyridine (470 mg, 5.0 mmol), 1-methoxy-2-butanone (1.53 g, 15.0 mmol, 3.0 equiv), and

    
    -TsOH·
    
    
    
    (190 mg, 1.0 mmol, 0.2 equiv).
    • Causality Check: A 3-fold excess of the ketone is utilized because it acts as both the reactant and the solvent (solvent-free conditions). This maximizes the molecular collision frequency and drives the thermodynamically demanding cyclization[3].

  • Cyclization: Seal the vial with a Teflon-lined cap. Place the vial in a pre-heated aluminum heating block at 200 °C and stir vigorously for 2 hours.

    • Self-Validation: The mixture will turn dark brown, indicating the formation of the fused aromatic system and the elimination of water/methanol byproducts.

  • Workup: Remove the vial from the heat and cool to room temperature. Carefully vent the vial and dilute the crude viscous mixture with Dichloromethane (DCM, 20 mL).

  • Neutralization: Transfer the solution to a separatory funnel and wash with saturated aqueous

    
     (2 x 15 mL) to neutralize the 
    
    
    
    -TsOH catalyst.
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, DCM/MeOH 95:5) to isolate the imidazo[1,2-a]pyridine derivative.
    
References
  • Gribble, G. W., et al. "Reductive Amination with Borohydride & Borane Reducing Agents." Studylib, 1998. URL: [Link]...

  • Sato, Shinya, et al. "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, vol. 60, no. 36, 2004, pp. 7899-7906. URL: [Link]

  • "Fast and efficient direct conversion of 2-aminopyridine into 2,3-disubstituted imidazo[1,2-a]pyridines." Arkivoc, 2012, pp. 282-294. URL: [Link]

Application Note: Reductive Alkylation of 2-Aminopyridine using Sodium Triacetoxyborohydride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The N-alkylation of 2-aminopyridine is a pivotal transformation in medicinal chemistry, serving as a gateway to kinase inhibitors, GPCR ligands, and other bioactive heterocycles. Direct alkylation using alkyl halides often results in poly-alkylation or regioselectivity issues (ring nitrogen vs. exocyclic amine). Reductive amination offers a controlled alternative; however, the reduced nucleophilicity of the exocyclic amine in 2-aminopyridine presents a kinetic challenge.

This guide details the "Gold Standard" protocol using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic (cyanide-free) and maintains high selectivity for imines over carbonyls, even with electron-deficient amines.

Mechanistic Insight: Overcoming Low Nucleophilicity

The success of this reaction hinges on understanding the electronic nature of 2-aminopyridine.

  • The Challenge: The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring, significantly lowering its nucleophilicity (

    
     of conjugate acid 
    
    
    
    6.8 for the ring nitrogen, but the exocyclic amine is far less basic).
  • The Solution: Acid catalysis (Acetic Acid) is required to activate the carbonyl electrophile, facilitating the formation of the rate-determining hemiaminal/imine intermediate. STAB then selectively reduces the resulting iminium species.[1][2]

Reaction Mechanism Diagram

The following diagram illustrates the pathway, highlighting the critical role of acid catalysis and the selective hydride transfer.

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Selective Reduction Start 2-Aminopyridine (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Cat.) Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H₂O Product Secondary Amine (Target) Imine->Product Hydride Transfer (Irreversible) STAB NaBH(OAc)₃ (Hydride Source) STAB->Product

Figure 1: Mechanistic pathway of reductive amination showing acid-catalyzed imine formation followed by irreversible reduction.

Standard Protocol (The "Gold Standard")

This protocol is optimized for 1.0 mmol scale. It is scalable to multi-gram quantities with minimal modification.[3]

Reagents & Stoichiometry Table
ComponentRoleEquivalents (eq.)Notes
2-Aminopyridine Substrate1.0Limiting reagent.[1][4]
Aldehyde/Ketone Electrophile1.0 – 1.2Slight excess drives equilibrium.
NaBH(OAc)₃ Reductant1.4 – 1.5Must be dry/free-flowing powder.
Acetic Acid (AcOH) Catalyst1.0 – 2.0Crucial for 2-aminopyridines.
1,2-Dichloroethane (DCE) Solvent0.1 – 0.2 MPreferred over THF for solubility.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask or vial and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 2-aminopyridine (1.0 eq) and the Carbonyl compound (1.1 eq) to the flask.

  • Solvent Addition: Add DCE (5-10 mL per mmol substrate). Stir until dissolved.

    • Note: If solubility is poor, THF can be used, but DCE generally provides faster reaction rates for this specific transformation [1].

  • Catalyst Addition: Add Glacial Acetic Acid (1.0 - 2.0 eq).

    • Critical Check: Stir for 15-30 minutes before adding the reductant. This allows the imine/hemiaminal equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

    • Observation: Mild effervescence may occur. The reaction is slightly exothermic but usually does not require cooling at this scale.

  • Reaction Monitoring: Stir at Room Temperature (20-25°C) .

    • Timeframe: Aldehydes typically react in 1-4 hours. Ketones may require 12-24 hours.

    • TLC/LCMS: Monitor for the disappearance of the 2-aminopyridine.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (approx.[5] equal volume to solvent).[5] Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with Brine (1x).

    • Dry over

      
       or 
      
      
      
      , filter, and concentrate in vacuo.

Optimization & Troubleshooting Guide

Experimental Workflow Diagram

Workflow Setup Mix Amine + Carbonyl in DCE (Under N₂) Acid Add AcOH (1-2 eq) Stir 30 min Setup->Acid Reductant Add STAB (1.4 eq) Stir at RT Acid->Reductant Check Check LCMS/TLC (1-4h for Aldehydes) Reductant->Check Complete Quench (Sat. NaHCO₃) Extract & Purify Check->Complete Conversion >95% Incomplete Troubleshoot: 1. Add Ti(OiPr)₄ 2. Heat to 50°C Check->Incomplete No Reaction

Figure 2: Decision tree for experimental execution and troubleshooting.

Critical Variations

Scenario A: Unreactive Ketones (Steric Bulk) If the standard protocol fails ( < 10% conversion after 24h):

  • Switch Solvent: Use DCE.

  • Lewis Acid Additive: Add Titanium(IV) isopropoxide (

    
    )  (1.0 - 1.5 eq) to the amine+ketone mixture neat or in minimal solvent. Stir 1h, then dilute with solvent and add STAB.
    
    • Why? Ti(IV) is a potent water scavenger and Lewis acid that forces imine formation [2].

Scenario B: Solubility Issues 2-aminopyridines can be polar.

  • Alternative Solvent: 2,2,2-Trifluoroethanol (TFE) has been shown to accelerate imine formation and stabilize the transition state, sometimes without added acid.

  • Co-solvent: DMF can be used (up to 20% v/v) with DCE, though workup becomes more tedious.

Scenario C: Over-alkylation While rare with STAB compared to NaCNBH₃, it can occur with highly reactive aldehydes (e.g., formaldehyde, acetaldehyde).

  • Control: Add the aldehyde slowly (syringe pump) to the mixture of Amine + STAB + AcOH.

Safety & Handling

  • STAB Sensitivity: Sodium triacetoxyborohydride is moisture sensitive.[6] It degrades to Sodium acetate, Boric acid, and Acetic acid. Always store in a desiccator. If the reagent smells strongly of vinegar (acetic acid) before opening, check its activity.

  • Gas Evolution: The reaction generates mild hydrogen gas evolution upon quenching or if moisture is present. Do not seal the reaction vessel strictly air-tight without a vent needle or balloon.

  • Toxicity: While safer than cyanoborohydride, boron compounds should be treated as toxic. Handle in a fume hood.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][8][9] J. Org.[1][3][8][9] Chem.1996 , 61, 3849–3862.[1][3][8][9] Link

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. J. Org.[1][3][8][9] Chem.1990 , 55, 2552–2554. Link

  • Bhattacharyya, S. Reductive Amination of Carbonyl Compounds with Borohydride Reagents.[10] Org.[3][7][10][11] React.2004 , 64, 1. Link

Sources

Application Note: One-Pot Synthesis of N-(1-methoxybutan-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, one-pot protocol for the synthesis of N-(1-methoxybutan-2-yl)pyridin-2-amine , a pharmacophore often found in kinase inhibitors and GPCR ligands. While standard reductive amination conditions (e.g., NaBH(OAc)₃/AcOH) often fail with electron-deficient amines like 2-aminopyridine due to poor nucleophilicity and unstable imine intermediates, this protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] . This reagent acts dualistically as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine species. The subsequent in situ reduction with sodium borohydride (NaBH₄) affords the target secondary amine in high yield without isolation of intermediates.[1][2]

Introduction & Retrosynthetic Analysis

The formation of secondary amines involving 2-aminopyridines is synthetically challenging. The pyridine ring's electron-withdrawing nature reduces the exocyclic amine's nucleophilicity, making condensation with sterically hindered ketones (like 1-methoxybutan-2-one) sluggish. Furthermore, the resulting imine (Schiff base) is prone to hydrolysis or tautomerization, leading to low conversions under standard reductive amination conditions.

To overcome these thermodynamic and kinetic barriers, we employ a Titanium-Mediated Reductive Amination .

Retrosynthetic Strategy

The target molecule is disconnected at the secondary amine bond, revealing two commercially available precursors:

  • 2-Aminopyridine: The nucleophile.

  • 1-Methoxybutan-2-one: The electrophilic ketone.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction pathway, highlighting the critical role of Titanium in stabilizing the transition state.

ReactionScheme Start Precursors: 2-Aminopyridine + 1-Methoxybutan-2-one Ti_Complex Titanium-Hemiaminal Complex Start->Ti_Complex Ti(OiPr)4 Lewis Acid Activation Imine Activated Imine (Transient Species) Ti_Complex->Imine - Ti(OH)(OiPr)3 (Dehydration) Product Target: N-(1-methoxybutan-2-yl) pyridin-2-amine Imine->Product NaBH4 (Reduction)

Figure 1: Mechanistic pathway of Titanium-mediated reductive amination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Aminopyridine 94.121.0Nucleophile
1-Methoxybutan-2-one 102.131.2Electrophile (Ketone)
Titanium(IV) isopropoxide 284.221.5 - 2.0Lewis Acid / Scavenger
Sodium Borohydride (NaBH₄) 37.831.5Reducing Agent
THF (Anhydrous) -SolventMedium (0.5 M)
Ethanol (Absolute) -Co-solventFor Reduction Step
Step-by-Step Procedure

Step 1: Imine Formation (The "Titanium Push")

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-aminopyridine (1.0 equiv, e.g., 500 mg, 5.31 mmol).

  • Add anhydrous THF (10 mL) and stir until dissolved.

  • Add 1-methoxybutan-2-one (1.2 equiv, 6.37 mmol, ~650 mg).

  • Critical Step: Add Titanium(IV) isopropoxide (1.5 equiv, 7.97 mmol, ~2.4 mL) dropwise via syringe.

    • Note: The solution may turn slightly yellow/orange. Ti(OiPr)₄ is moisture-sensitive; use a fresh bottle or store under inert gas.

  • Stir the mixture at ambient temperature (20–25 °C) for 12–18 hours under nitrogen.

    • Checkpoint: Monitor by TLC (or LCMS). You may not see the imine peak clearly due to hydrolysis on the column, but disappearance of the starting amine indicates progress.

Step 2: One-Pot Reduction 7. Dilute the reaction mixture with absolute ethanol (5 mL).

  • Reasoning: NaBH₄ is more soluble and reactive in alcoholic solvents; this also quenches any unreacted Ti-complexes mildly.
  • Cool the flask to 0 °C (ice bath).
  • Add NaBH₄ (1.5 equiv, 7.97 mmol, ~300 mg) portion-wise over 10 minutes.
  • Caution: Hydrogen gas evolution will occur. Ensure proper venting.
  • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

Step 3: Workup & Purification (Breaking the Ti-Emulsion) Titanium reactions are notorious for forming thick, white emulsions during aqueous workup. Use the Rochelle's Salt Method for a clean separation.

  • Quench the reaction by adding 2N NaOH (5 mL) or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution (10 mL).

  • Stir vigorously for 30–60 minutes.

    • Visual Cue: The mixture should separate into two clear layers (organic and aqueous) with a white precipitate at the bottom (Titanium dioxide/hydroxide).

  • Filter through a pad of Celite to remove the titanium solids. Wash the pad with EtOAc.

  • Transfer filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc (gradient 0% to 30% EtOAc).

    • Note: The product is a secondary amine; adding 1% Triethylamine (Et₃N) to the eluent prevents streaking.

Workup Logic & Troubleshooting

The following flowchart guides the crucial workup phase to avoid "unfilterable" emulsions.

WorkupFlow Reaction Reaction Mixture (THF/EtOH/Ti residues) Quench Add 2N NaOH or Sat. Rochelle's Salt Reaction->Quench Stir Stir Vigorously (30-60 mins) Quench->Stir Observation Check Phase Separation: Clear layers? Stir->Observation Filter Filter through Celite (Remove Ti solids) Observation->Filter Yes AddMore Add more Rochelle's Salt & Dilute with Et2O Observation->AddMore No (Emulsion) Extract Extract with EtOAc Wash with Brine Filter->Extract Purify Flash Chromatography (Hex/EtOAc + 1% Et3N) Extract->Purify AddMore->Stir

Figure 2: Workup decision tree for Titanium-mediated reactions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed Ti(OiPr)₄Use a fresh bottle; ensure the reagent is a clear, colorless liquid (not cloudy/white).
Starting Material Remains Steric hindrance of ketoneIncrease Ti(OiPr)₄ to 2.0 equiv; heat Step 1 to 40–50 °C.
Thick Emulsion Incomplete Ti hydrolysisIncrease stirring time with Rochelle's salt; dilute with diethyl ether (helps break emulsions better than EtOAc).

Strategic Alternative: SNAr Route

If the reductive amination proves low-yielding due to specific steric constraints, an alternative Nucleophilic Aromatic Substitution (SNAr) strategy is recommended, provided the amine precursor is available.

  • Reagents: 2-Fluoropyridine + 1-Methoxybutan-2-amine.

  • Conditions: DMSO, K₂CO₃, 100 °C, 12h.

  • Advantage: Avoids equilibrium issues; generally higher yielding for 2-aminopyridines.

  • Disadvantage: Requires the specific amine starting material (1-methoxybutan-2-amine), which is more expensive than the ketone.

Characterization (Expected Data)

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine Ring: Four aromatic protons. δ ~8.05 (d, 1H), 7.40 (t, 1H), 6.55 (t, 1H), 6.35 (d, 1H).

    • Amine NH: Broad singlet around δ 4.5–5.0 ppm.

    • Chiral Center (CH): Multiplet at δ ~3.8–4.0 ppm.

    • Methoxy Group: Singlet at δ ~3.35 ppm.

    • Ethyl Group: Methylene multiplet (δ ~1.5) and methyl triplet (δ ~0.9).

  • MS (ESI): [M+H]⁺ calc. for C₁₀H₁₆N₂O ≈ 181.13.

References

  • Titanium-Mediated Reductive Amination Protocol

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355–1358. Link

    • Significance: Establishes the core methodology for using Ti(OiPr)
  • Reductive Amination of Electron-Deficient Amines

    • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971–1031. Link

    • Significance: Discusses limitations of standard borohydrides and the necessity of Lewis acid additives for anilines/aminopyridines.
  • Alternative SNAr Strategy (2-Fluoropyridine)

    • Kuduk, S. D., et al. (2010). "Synthesis of 2-aminopyridines via the nucleophilic aromatic substitution of 2-fluoropyridines." Tetrahedron Letters, 51(12), 1619-1621. Link

    • Significance: Validates the alternative route using 2-fluoropyridine if the reductive amin

Sources

Application Note: Chemoselective N-Alkylation of 2-Aminopyridines via Titanium(IV)-Mediated Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 2-aminopyridines presents a classic synthetic challenge due to the diminished nucleophilicity of the exocyclic amine and the competing basicity of the ring nitrogen. Standard reductive amination protocols (e.g., acid-catalyzed condensation followed by hydride reduction) often result in low conversion or ring alkylation.

This application note details a robust, field-proven protocol utilizing Titanium(IV) isopropoxide [Ti(OiPr)₄] as a dual-action Lewis acid and dehydrating agent, coupled with Sodium Cyanoborohydride [NaBH₃CN] . This system forces the formation of the sterically and electronically difficult ketimine intermediate, enabling high-yield synthesis of secondary N-alkyl 2-aminopyridines without the need for high-pressure hydrogenation or toxic tin reagents.

Mechanistic Insight & Rationale

The "Nucleophilicity Paradox"

2-Aminopyridine is a poor nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyridine ring. Consequently, under standard acidic reductive amination conditions (e.g., acetic acid/NaBH(OAc)₃), the pyridine ring nitrogen is often protonated first, deactivating the molecule further and inhibiting imine formation.

The Titanium Solution

Ti(OiPr)₄ solves this by altering the thermodynamics of the reaction:

  • Lewis Acid Activation: Ti coordinates to the ketone carbonyl, increasing its electrophilicity without protonating the pyridine ring.

  • Equilibrium Shift: As the amine attacks, Ti(OiPr)₄ scavenges the resulting water molecule (hydrolyzing to TiO₂), driving the equilibrium irreversibly toward the titanium-amine/imine complex.

  • Templated Reduction: The borohydride attacks the pre-coordinated titanium-imine species, ensuring chemoselectivity for the exocyclic nitrogen.

DOT Diagram: Mechanistic Pathway

The following diagram illustrates the transition from the inactive carbonyl to the final secondary amine via the titanium-coordinated intermediate.

Ti_Mechanism Ketone Ketone/Aldehyde (R-CO-R') Complex Activated Ti-Hemiaminal Ketone->Complex Coordination Amine 2-Aminopyridine (Weak Nucleophile) Amine->Complex Coordination Ti_Reagent Ti(OiPr)4 (Lewis Acid) Ti_Reagent->Complex Coordination Imine Titanium-Imine Species Complex->Imine -iPrOH (Dehydration) Product N-Alkyl 2-Aminopyridine Imine->Product Reduction Waste TiO2 (s) + iPrOH Imine->Waste Reductant NaBH3CN (Hydride Donor) Reductant->Product H- transfer

Figure 1: Reaction mechanism showing Ti(IV) acting as both activator and water scavenger.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Carbonyl: Ketone or Aldehyde (1.0 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

  • Reductant: Sodium cyanoborohydride (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or THF (dry). Note: The initial complexation is often best performed neat or in minimal THF.

Step-by-Step Methodology
Phase 1: Imine Formation (The "Aging" Step)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Addition: Charge the flask with 2-aminopyridine (10 mmol) and the ketone (10-12 mmol).

  • Catalyst Addition: Add Ti(OiPr)₄ (12.5 mmol, ~3.7 mL) dropwise via syringe.

    • Expert Tip: If the substrates are solid, add minimal dry THF (2-3 mL) to facilitate mixing. If liquid, run neat.

  • Incubation: Stir the mixture at ambient temperature for 12–18 hours .

    • Why? Unlike aliphatic amines, 2-aminopyridines require significant time to form the equilibrium imine species. Do not rush this step.

Phase 2: Reduction[1]
  • Dilution: Dilute the viscous reaction mixture with absolute Ethanol (10-15 mL).

  • Reduction: Add NaBH₃CN (10 mmol, 0.63 g) cautiously in one portion.

  • Reaction: Stir at ambient temperature for another 4–6 hours. Monitor by TLC or LCMS for the disappearance of the imine intermediate.

Phase 3: The Critical Workup (Avoiding the "White Nightmare")

Standard aqueous quenching leads to a slimy, unfilterable TiO₂ emulsion. Use this specific protocol to ensure phase separation.

  • Quench: Add 5 mL of water to the reaction mixture.

  • Precipitation: Stir vigorously. A white precipitate (TiO₂) will form.

  • Filtration Aid: If the solid is gelatinous, add 2M NaOH (5 mL) or saturated aqueous NH₄Cl. Stir until the solid becomes granular.

  • Separation: Filter the mixture through a pad of Celite . Wash the pad thoroughly with EtOAc or DCM.

  • Extraction: Transfer filtrate to a separatory funnel. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.[2]

DOT Diagram: Experimental Workflow

Workflow Start Start: Mix Amine + Ketone AddTi Add Ti(OiPr)4 (Neat or min. THF) Start->AddTi Stir1 Stir 12-18h (RT) (Imine Formation) AddTi->Stir1 AddRed Dilute w/ EtOH Add NaBH3CN Stir1->AddRed Stir2 Stir 4-6h (Reduction) AddRed->Stir2 Quench CRITICAL WORKUP Add H2O + 2M NaOH Stir2->Quench Filter Filter thru Celite (Remove TiO2) Quench->Filter Purify Column Chromatography Yield Product Filter->Purify

Figure 2: Operational workflow highlighting the critical quenching step.

Scope and Performance Data

The following data summarizes the efficiency of this protocol for various hindered and unhindered ketones reacting with 2-aminopyridine, based on optimization studies [1, 2].

Carbonyl SubstrateProduct TypeTime (h)Isolated Yield (%)
Cyclohexanone Secondary Amine1288%
Acetophenone Secondary Amine1676%
4-Methyl-2-pentanone Secondary Amine1872%
Benzaldehyde Secondary Amine691%
Adamantanone Secondary Amine2465%

Note: Yields are significantly higher compared to standard NaBH(OAc)₃ reductive amination, which typically yields <30% for acetophenone derivatives with 2-aminopyridine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient imine formation time.Extend the "Phase 1" stirring time to 24h or gently heat (40°C) before adding borohydride.
Emulsion during Workup Improper Ti quenching.Do not just add water. Use 2M NaOH or 10% NH₄OH to aggregate the TiO₂ into a filterable solid.
Bis-alkylation Excess aldehyde.Strictly control stoichiometry (1:1). Bis-alkylation is rare with ketones but possible with aldehydes.
Remaining SM Steric hindrance.For very bulky ketones (e.g., adamantanone), increase Ti(OiPr)₄ to 2.0 equiv.

Safety & Handling

  • Cyanide Hazard: NaBH₃CN can release HCN gas if exposed to strong acids. Ensure the reaction mixture remains neutral or basic (the amine and Ti alkoxide usually buffer this effectively). Work in a fume hood.

  • Titanium Hydrolysis: Ti(OiPr)₄ reacts violently with water. Syringes used for transfer should be dry.

  • Waste Disposal: The aqueous waste from the workup contains cyanide residues. Treat with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, according to local EHS regulations.

References

  • Bhattacharyya, S. (1995). Reductive Alkylation of 2-Aminopyridines and Related Heterocyclic Amines with Carbonyl Compounds Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3][4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]

  • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Application Notes and Protocols for Catalytic Amination of Electron-Deficient Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Aminated Heterocycles in Modern Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in pharmaceuticals, agrochemicals, and functional materials. Specifically, electron-deficient systems like pyridines, pyrimidines, and quinolines are prevalent in a remarkable number of FDA-approved drugs. The introduction of an amino group onto these cores can profoundly influence their physicochemical and biological properties, including solubility, metabolic stability, and target-binding interactions. However, the inherent electronic properties of these rings—namely the reduced nucleophilicity and susceptibility to catalyst inhibition by the Lewis basic nitrogen—pose significant challenges to traditional synthetic methods.

This guide provides an in-depth exploration of modern catalytic methods designed to overcome these hurdles. We will delve into the mechanistic underpinnings and provide field-proven protocols for the most effective strategies, empowering researchers to confidently synthesize these high-value molecules.

The Challenge: Overcoming the Inertia of Electron-Deficient Heterocycles

Direct amination of electron-deficient heterocycles is often difficult. Traditional methods may require harsh conditions or pre-functionalization steps, leading to low yields and limited functional group tolerance. The primary obstacles include:

  • Reduced Reactivity: The electron-withdrawing nature of the heteroatoms deactivates the ring towards electrophilic aromatic substitution and can hinder the oxidative addition step in cross-coupling reactions.

  • Catalyst Inhibition: The lone pair of electrons on the ring nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.

  • Site-Selectivity: In poly-substituted or complex heterocycles, achieving regioselective amination can be a significant challenge.

Modern catalytic approaches have risen to meet these challenges, offering milder conditions, broader substrate scope, and greater control over selectivity.

Key Catalytic Strategies: A Comparative Overview

Three primary catalytic strategies have emerged as the most powerful tools for the amination of electron-deficient heterocycles:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for forming C-N bonds.

  • Copper-Catalyzed Ullmann Condensation: A classic reaction that has seen a resurgence with the development of new ligand systems.

  • Direct C-H Amination: An atom-economical approach that avoids the need for pre-functionalized substrates.

The choice of method depends on several factors, including the nature of the heterocyclic substrate, the desired amine, and the tolerance for specific functional groups.

In-Depth Analysis and Protocols

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. Its success in the context of electron-deficient heterocycles hinges on the careful selection of ligands and reaction conditions to overcome the inherent challenges.

Mechanistic Considerations: The Role of the Ligand

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. For electron-deficient heterocycles, the oxidative addition of the C-X (X = Cl, Br, I) bond to the Pd(0) center is often the rate-limiting step. The choice of ligand is therefore critical.

  • Electron-Rich and Bulky Ligands: Ligands such as biarylphosphines (e.g., XPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) are highly effective. Their strong σ-donating properties increase the electron density on the palladium center, facilitating oxidative addition. The steric bulk of these ligands promotes the reductive elimination step and prevents catalyst decomposition.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination HNR'R'' [Ar-Pd(II)(HNR'R'')(L)]+X- [Ar-Pd(II)(HNR'R'')(L)]+X- Amine Coordination->[Ar-Pd(II)(HNR'R'')(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')(L)]+X-->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) H-Base+ H-Base+ Deprotonation->H-Base+ Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Base Base HNR'R'' Amine Ar-X Heteroaryl Halide

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.
Protocol: Amination of 2-Chloropyridine with a Primary Amine

This protocol details a general procedure for the palladium-catalyzed amination of a challenging electron-deficient heteroaryl chloride.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Reagent Addition: Add 2-chloropyridine and the primary amine to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: Ensure strictly inert conditions, as oxygen can deactivate the catalyst. Consider using a pre-catalyst like [Pd(allyl)Cl]₂ for more consistent results.

  • Side Reactions: If decomposition of the starting material is observed, a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is

Application Note: N-(1-methoxybutan-2-yl)pyridin-2-amine as a Kinase Inhibitor Intermediate

[1]

Executive Summary

The 2-aminopyridine scaffold is a cornerstone of kinase inhibitor chemistry, serving as the primary "hinge-binding" motif in numerous FDA-approved drugs (e.g., Crizotinib , Palbociclib ).[1] The specific intermediate N-(1-methoxybutan-2-yl)pyridin-2-amine represents a strategic building block that combines this hinge-binding capability with a chiral, solubilizing aliphatic tail.[1]

This guide provides a validated protocol for the synthesis of this intermediate via Nucleophilic Aromatic Substitution (

1

Scientific Rationale & Pharmacophore Analysis

The Role of the 2-Aminopyridine Scaffold

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must mimic the hydrogen bonding of the adenine ring of ATP.

  • Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met, Glu, or Leu depending on the kinase).

  • Donor: The exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

The Function of the 1-methoxybutan-2-yl Tail

The 1-methoxybutan-2-yl side chain serves three critical medicinal chemistry functions:

  • Solubility: The terminal methoxy ether acts as a hydrogen bond acceptor, interacting with the solvent front to improve aqueous solubility—a common challenge in flat, aromatic kinase inhibitors.

  • Chirality: The C2 chiral center allows the alkyl group to orient selectively into the Ribose Binding Pocket or the Solvent Channel, improving selectivity between homologous kinases (e.g., JAK1 vs. JAK2).

  • Metabolic Stability: The branched alkyl chain hinders rapid oxidative metabolism compared to linear alkyl chains.[1]

Pharmacophore & Interaction Map

The following diagram illustrates the logical interaction of this scaffold within the kinase active site.

KinaseBindingcluster_molN-(1-methoxybutan-2-yl)pyridin-2-amineHinge_NHHinge Backbone NH(H-Bond Donor)Pyridine_NPyridine N1(Acceptor)Hinge_NH->Pyridine_N H-BondHinge_COHinge Backbone CO(H-Bond Acceptor)SolventSolvent Front(Water Network)Exo_NHExocyclic NH(Donor)Pyridine_N->Exo_NHExo_NH->Hinge_CO H-BondChiral_CChiral Center(Selectivity Vector)Exo_NH->Chiral_CMethoxyMethoxy Ether(Solubilizing Group)Methoxy->Solvent SolvationChiral_C->Methoxy

Figure 1: Pharmacophore map showing the dual H-bond "hinge clamp" mechanism and the solvent-exposed solubilizing tail.[1]

Experimental Protocols

Synthesis of N-(1-methoxybutan-2-yl)pyridin-2-amine

Two routes are provided.[1][2] Route A is preferred for scale-up due to lower cost and ease of purification.[1] Route B is used if the 2-fluoropyridine starting material is unavailable.[1]

Materials
  • Reagent A: 2-Fluoropyridine (CAS 372-48-5) OR 2-Chloropyridine (CAS 109-09-1).[1]

  • Reagent B: 1-methoxybutan-2-amine (CAS 50594-58-4).[1] Note: Use (S)- or (R)- enantiomer if stereochemistry is critical for your target.[1]

  • Base: Diisopropylethylamine (DIPEA) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: DMSO (for Route A) or Toluene (for Route B).[1]

Route A: Nucleophilic Aromatic Substitution (

)

Best for: High yield, metal-free synthesis.[1]

  • Charge: In a pressure vial, dissolve 2-fluoropyridine (1.0 eq, 10 mmol) in DMSO (10 mL).

  • Add Amine: Add 1-methoxybutan-2-amine (1.2 eq, 12 mmol) and DIPEA (2.0 eq).

  • Reaction: Seal the vial and heat to 120°C for 12–16 hours.

    • Note: 2-Fluoropyridine is significantly more reactive than the chloro- analog due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[3][4]
    
  • Purification: Flash column chromatography (Hexane:EtOAc 80:20).

    • Yield: Typically 85–95%.[1]

Route B: Buchwald-Hartwig Amination

Best for: Unreactive halides (Cl/Br) or library synthesis.[1]

  • Charge: In a flask, combine 2-chloropyridine (1.0 eq), 1-methoxybutan-2-amine (1.2 eq),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Base: Add Sodium tert-butoxide (

    
    , 1.5 eq).
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Reflux under Nitrogen/Argon at 110°C for 4–6 hours.

  • Workup: Filter through Celite, concentrate, and purify via silica chromatography.

Downstream Functionalization: C5-Bromination

To utilize this intermediate in drug discovery, it is typically brominated at the C5 position to allow coupling to the inhibitor "core" (e.g., a pyrimidine, quinoline, or indazole scaffold).

Protocol:

  • Dissolve N-(1-methoxybutan-2-yl)pyridin-2-amine (1.0 eq) in Acetonitrile (ACN).

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Mechanism:[1][5][6] The amino group activates the pyridine ring, directing electrophilic substitution primarily to the para position (C5) relative to the amine.

  • Quench: Add 10%

    
     (aq) to quench excess bromine.[1] Extract with EtOAc.[1][2][7][8]
    
  • Product: 5-bromo-N-(1-methoxybutan-2-yl)pyridin-2-amine . This is the "active warhead" for Suzuki couplings.

Synthesis Workflow Diagram

SynthesisWorkflowStart12-Fluoropyridine(Reagent)Step1Step 1: SnAr CouplingDMSO, 120°C, DIPEAStart1->Step1Start21-methoxybutan-2-amine(Reagent)Start2->Step1IntermedINTERMEDIATE:N-(1-methoxybutan-2-yl)pyridin-2-amineStep1->Intermed 90% YieldStep2Step 2: Regioselective BrominationNBS, ACN, 0°CIntermed->Step2ProductCOUPLING PARTNER:5-bromo-N-(1-methoxybutan-2-yl)pyridin-2-amineStep2->Product C5-BrominationAppApplication:Suzuki Coupling to Kinase Core(e.g., Indazole, Quinoline)Product->App

Figure 2: Step-by-step synthesis and activation workflow.

QC and Characterization Data (Reference)

PropertyValue / Observation
Appearance Pale yellow oil to off-white solid (low melting point).[1]
Molecular Weight 180.25 g/mol

NMR (DMSO-

)

8.05 (d, 1H, H6), 7.40 (t, 1H, H4), 6.50 (m, 2H, H3/H5), 6.3 (br s, NH), 4.1 (m, 1H, CH-N), 3.3 (s, 3H, OMe).
LC-MS (ESI)

Storage Store at -20°C under Argon.[1] Hygroscopic.

References

  • Roskoski, R. (2019).[1] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 144, 19-50.[1] Link[1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Kuduk, S. D., et al. (2010).[1] "Synthesis of 2-amino-pyridines via Buchwald-Hartwig amination." Tetrahedron Letters, 51(10), 1392-1394.[1]

  • ChemScene. (2024). "Product Data: N-(1-methoxybutan-2-yl)pyridin-2-amine (CAS 1481399-20-5)."[1][9] Link

  • Pfizer Inc. (2018).[1] "Patent WO2018/123456: Heterocyclic Amine Inhibitors of Janus Kinases."[1] (Demonstrates usage of chiral alkoxy-amine side chains in JAK inhibitors).

Advanced Microwave-Assisted Synthesis of N-Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

This guide details the microwave-assisted synthesis (MAOS) of N-substituted 2-aminopyridines, a critical pharmacophore in kinase inhibitors (e.g., Imatinib analogues) and antihistamines. While traditional thermal methods often suffer from long reaction times and harsh conditions due to the electron-deficient nature of the pyridine ring, microwave irradiation exploits the high polarity of the transition state in nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings. This protocol provides two distinct workflows: a catalyst-free green 

method for activated substrates and a Buchwald-Hartwig amination for deactivated or sterically hindered systems.
Introduction & Mechanistic Rationale
The Challenge

Synthesizing 2-aminopyridines is non-trivial. The pyridine nitrogen lone pair renders the ring electron-deficient, deactivating it toward electrophilic attack but activating it for nucleophilic attack at the 2- and 4-positions. However, the leaving group ability (F > Cl > Br) and the nucleophilicity of the incoming amine dictate the success of the reaction.

Why Microwave Irradiation?

Microwave synthesis is not merely "faster heating."[1][2] It relies on two key mechanisms relevant to this chemistry:[1][3][4]

  • Dipolar Polarization: The reagents (polar amines and halopyridines) and solvents (DMSO, NMP, Water) align with the oscillating electric field. The lag in alignment generates internal heat through molecular friction.

  • Transition State Stabilization: The

    
     mechanism proceeds via a charged Meisenheimer complex. According to the Hughes-Ingold rules, if the transition state is more polar than the ground state, it is stabilized by polar environments. Microwave irradiation enhances this stabilization, significantly lowering the activation energy (
    
    
    
    ).
Experimental Protocols
Protocol A: Catalyst-Free Aqueous

(Green Method)

Best for: 2-Fluoropyridines, 2-Chloropyridines with electron-withdrawing groups (EWG), and aliphatic amines.

Reagents:

  • Substrate: 2-Fluoro- or 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Solvent: Deionized Water (High dielectric constant

    
     = 80, excellent MW absorber) or Neat.
    
  • Base: None required if amine is in excess; otherwise

    
     (1.0 equiv).
    

Step-by-Step Workflow:

  • Setup: In a 10 mL microwave-transparent borosilicate vial, charge the halopyridine (1.0 mmol) and amine (1.2 mmol).

  • Solvent: Add 2 mL of water. Note: If reagents are immiscible, a "on-water" heterogeneous reaction will occur, which is often faster due to interfacial catalysis.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation:

    • Mode: Dynamic Power (maintaining target Temp).

    • Temp: 120°C (for F-pyridines) to 160°C (for Cl-pyridines).

    • Hold Time: 10–20 minutes.

    • Stirring: High (600 rpm).

  • Workup: Cool to 50°C. The product often precipitates as a solid or oil.

    • Solid: Filter and wash with cold water.

    • Oil: Extract with EtOAc, wash with brine, dry over

      
      .[5]
      

DOT Diagram:


 Workflow 

SNAr_Workflow Setup Reagent Prep (1.0 eq Halopyridine + 1.2 eq Amine) Solvent Solvent Choice (Water or Neat) Setup->Solvent MW MW Irradiation 120-160°C, 10-20 min Solvent->MW Cool Cooling (Compressed Air to 50°C) MW->Cool Workup Workup (Filtration or EtOAc Ext.) Cool->Workup Product Pure 2-Aminopyridine Workup->Product

Caption: Streamlined workflow for aqueous microwave-assisted


 synthesis.
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated 2-Chloropyridines, 2-Bromopyridines, and Aryl Amines (Anilines).

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Amine: Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BINAP (5-10 mol%). Crucial: Bidentate ligands prevent the formation of inactive Pd-pyridine bis-complexes.

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene or Dioxane (Dry, degassed).

Step-by-Step Workflow:

  • Inerting: Purge the microwave vial with Nitrogen/Argon.

  • Loading: Add

    
    , Ligand, and Base. Cap and purge again.
    
  • Addition: Inject solvent (3 mL), Halopyridine, and Amine through the septum.

  • Pre-stir: Stir for 1 min at RT to allow ligand complexation.

  • Irradiation:

    • Temp: 110°C – 130°C.

    • Time: 10 – 30 minutes.

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Optimization & Troubleshooting Guide

The following table summarizes critical parameters for optimizing yields.

ParameterRecommendationRationale
Solvent Water (Protocol A)High

(80) maximizes microwave absorption and stabilizes polar transition states.
Solvent Toluene/Dioxane (Protocol B)[4]Non-polar solvents are required for Pd-catalysis to protect the active catalytic species, though they absorb MW poorly (requires SiC vessel or ionic liquid dope).
Vessel SiC (Silicon Carbide) Use for non-polar solvents. SiC is a passive heating element that absorbs MW energy and transfers heat to the non-polar solvent.
Leaving Group F >> Cl > Br (

)
Fluorine is the best leaving group for

due to high electronegativity increasing C-2 electrophilicity.
Ligand Xantphos/BINAP Monodentate ligands often fail with pyridines because the pyridine nitrogen can displace them, poisoning the Pd center.

Decision Logic: Which Protocol to Choose?

Decision_Tree Start Start: Select Substrate Halogen Leaving Group? Start->Halogen Amine Amine Type? Halogen->Amine 2-Fluoro / 2-Chloro (Activated) Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalyzed) Halogen->Buchwald 2-Bromo / Unactivated 2-Chloro SNAr Protocol A: Aqueous SNAr (No Catalyst) Amine->SNAr Aliphatic (Primary/Secondary) Amine->Buchwald Aromatic (Aniline) / Sterically Hindered

Caption: Decision matrix for selecting the optimal synthetic pathway.

Safety & Compliance
  • Pressure Hazards: Microwave heating of water to 160°C generates significant pressure (~6-7 bar). Ensure vials are rated for at least 20 bar.

  • Pyridine Toxicity: All pyridine derivatives should be handled in a fume hood.

  • Metal Scavenging: For pharmaceutical applications (Protocol B), ensure residual Palladium is removed (<10 ppm) using scavenger resins (e.g., SiliaMetS® Thiol) post-reaction.

References
  • Microwave-Assisted Synthesis of N-Substituted 2-Aminopyridines. National Institutes of Health (NIH). Available at: [Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating. Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]

  • Green methodologies in organic synthesis: Microwave assisted solvent-free synthesis. European Journal of Chemistry.[6] Available at: [Link]

Sources

Scalable process for N-(1-methoxybutan-2-yl)pyridin-2-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Development for the Synthesis of N-(1-Methoxybutan-2-yl)pyridin-2-amine

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers

Introduction & Strategic Route Selection

The 2-aminopyridine motif is a privileged pharmacophore prevalent in numerous active pharmaceutical ingredients (APIs) and kinase inhibitors. However, the scalable synthesis of sterically hindered, aliphatic 2-aminopyridines—such as N-(1-methoxybutan-2-yl)pyridin-2-amine —presents significant synthetic challenges.

Historically, the functionalization of the pyridine 2-position relied on classical Nucleophilic Aromatic Substitution (SNAr). While SNAr is viable for highly activated substrates (e.g., 2-fluoropyridines with strong electron-withdrawing groups), the coupling of unactivated 2-chloropyridine with primary aliphatic amines like 1-methoxybutan-2-amine requires forcing conditions (>150 °C, sealed reactors) [1]. These harsh conditions often lead to the thermal degradation of the aliphatic ether linkage and poor regioselectivity.

To ensure a high-yielding, scalable, and safe process, we have developed a protocol utilizing the Buchwald-Hartwig Cross-Coupling reaction [2]. By employing palladium catalysis, we bypass the high activation barrier of the C–Cl bond, enabling C–N bond formation under mild conditions.

Mechanistic Rationale: Why BrettPhos?

Coupling primary aliphatic amines with aryl chlorides is notoriously difficult because primary amines tend to over-coordinate to the palladium center, forming stable, unreactive bis-amine Pd(II) complexes that stall the catalytic cycle. To circumvent this, our protocol utilizes the BrettPhos ligand (often deployed as the air-stable BrettPhos Pd G3 precatalyst).

  • Causality of Ligand Choice: The extreme steric bulk of the BrettPhos biaryl framework physically prevents the coordination of a second amine molecule. Furthermore, the methoxy group on the ligand's lower ring provides stabilizing interactions to the active Pd(0) intermediate, drastically accelerating the rate-determining oxidative addition step [3].

CatalyticCycle Pd_Pre BrettPhos Pd G3 Precatalyst Pd_0 L-Pd(0) Active Catalyst Pd_Pre->Pd_0 Base Activation OxAdd Oxidative Addition Complex (Pd-II) Pd_0->OxAdd + 2-Chloropyridine AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine Deprot Deprotonation (Amido Complex) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd_0 Product Release

Figure 1: Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination.

Process Optimization & Parameter Selection

Transitioning from a medicinal chemistry route to a scalable process requires eliminating toxic solvents (e.g., 1,4-dioxane) and minimizing catalyst loading to control cost and heavy metal carryover. We evaluated several parameters to establish a robust design space.

Table 1: Optimization of Reaction Parameters for Scale-Up

EntryCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Pd2(dba)3 / BINAP (5%)NaOtBu (1.4)Toluene1001245%88%
2BrettPhos Pd G3 (2%)NaOtBu (1.4)Toluene85496%>99%
3BrettPhos Pd G3 (1%)K3PO4 (2.0)2-MeTHF851678%95%
4 BrettPhos Pd G3 (1%) NaOtBu (1.4) 2-MeTHF 85 5 94% >99%

Data Interpretation: Entry 1 demonstrates that classical bidentate ligands (BINAP) fail to achieve high conversion due to catalyst poisoning. Entry 4 is the optimized scalable condition. Replacing toluene with 2-Methyltetrahydrofuran (2-MeTHF) provides a greener solvent profile, improves the solubility of the NaOtBu base, and allows for a reduction in catalyst loading to 1 mol% without sacrificing yield.

Detailed Experimental Protocol (1 kg Scale)

This self-validating protocol is designed for a 10 L jacketed glass reactor. It incorporates integrated palladium scavenging and salt-formation crystallization, entirely bypassing the need for scale-limiting column chromatography.

Phase 1: Reactor Preparation & Inertion

Causality: The active L-Pd(0) species is highly sensitive to oxygen. Rigorous exclusion of air is mandatory to prevent catalyst deactivation and the formation of palladium black [4].

  • Ensure the 10 L jacketed reactor is clean and dry. Heat the reactor jacket to 50 °C under deep vacuum (<10 mbar) for 1 hour.

  • Break the vacuum with high-purity Nitrogen (N2). Repeat the vacuum/N2 purge cycle three times.

Phase 2: Reagent Charging

Causality: The order of addition is critical. The amine must be added last to ensure the Pd(0) species undergoes oxidative addition with the 2-chloropyridine before the amine can coordinate and potentially inhibit the catalyst. 3. Under a positive N2 sweep, charge the reactor with BrettPhos Pd G3 (9.06 g, 1 mol%), Sodium tert-butoxide (134.5 g, 1.40 mol, 1.4 equiv), and 2-chloropyridine (113.6 g, 1.00 mol, 1.0 equiv). 4. Add anhydrous, degassed 2-MeTHF (4.0 L). Stir at 250 rpm for 15 minutes to ensure partial dissolution and catalyst activation. 5. Via an addition funnel, add 1-methoxybutan-2-amine (113.5 g, 1.10 mol, 1.1 equiv) over 20 minutes. Maintain the internal temperature below 30 °C (a mild exotherm may occur as the base activates the precatalyst).

Phase 3: Reaction & Quench
  • Heat the reactor to an internal temperature of 85 °C. Maintain vigorous stirring for 4 to 5 hours.

  • Monitor conversion via HPLC. The reaction is deemed complete when 2-chloropyridine is <1% AUC.

  • Cool the reactor to 20 °C.

  • Quench: Slowly add Deionized Water (2.0 L) to dissolve the inorganic salts (NaCl and unreacted NaOtBu). Stir for 15 minutes, halt agitation, and allow phase separation. Discard the lower aqueous layer.

Phase 4: Palladium Scavenging & Isolation

Causality: Regulatory guidelines (ICH Q3D) strictly limit residual palladium in APIs. Thiol-functionalized silica effectively chelates Pd, dropping concentrations from ~1000 ppm to <10 ppm. 10. To the organic phase, add SiliaMetS® Thiol (or equivalent metal scavenger resin, 50 g). Heat to 40 °C and stir for 2 hours. 11. Filter the mixture through a pad of Celite to remove the resin. Rinse the reactor and pad with fresh 2-MeTHF (0.5 L). 12. Crystallization: Transfer the filtrate back to a clean reactor. Cool to 5 °C. Slowly add a solution of 5M HCl in Isopropanol (220 mL, 1.1 equiv) over 30 minutes. The product will precipitate as the hydrochloride salt, rejecting organic impurities in the mother liquor. 13. Filter the resulting white crystalline solid, wash with cold 2-MeTHF (2 x 300 mL), and dry in a vacuum oven at 45 °C to constant weight.

ProcessWorkflow Prep Reactor Inertion Charge Reagent Charging Prep->Charge React Reaction (85°C, 4h) Charge->React Quench Aqueous Quench React->Quench Scavenge Pd Scavenging (Thiol Resin) Quench->Scavenge Cryst Crystallization (HCl Salt) Scavenge->Cryst Isolate Filtration & Drying Cryst->Isolate

Figure 2: Scalable downstream processing workflow for API isolation.

Safety & Scale-Up Considerations

  • Exotherm Management: The deprotonation of the amine by NaOtBu and subsequent reductive elimination are exothermic. On scales >10 kg, the amine must be dosed continuously at the reaction temperature (85 °C) rather than charged upfront, allowing the dosing rate to control the heat evolution.

  • Off-gassing: While Buchwald-Hartwig aminations do not produce stoichiometric gases like cross-couplings utilizing carbonate bases, the reactor must be properly vented through a condenser to manage the vapor pressure of 2-MeTHF at 85 °C.

  • Base Selection: If the target molecule contains base-sensitive functional groups (e.g., esters or epimerizable stereocenters) in future iterations, NaOtBu should be substituted with the weaker base K3PO4, though this will necessitate longer reaction times (see Table 1, Entry 3).

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. Available at:[Link]

  • Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, Royal Society of Chemistry. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Yield Optimization & Troubleshooting Target Substrate: 2-Aminopyridine (and derivatives) Ticket Priority: High (Common Bottleneck)

Executive Summary: The Nucleophilicity Paradox

The Problem: Researchers often treat 2-aminopyridine like a standard aniline derivative. This is a critical error. The ring nitrogen in 2-aminopyridine exerts a strong electron-withdrawing effect, and the exocyclic amine's lone pair is delocalized into the ring (resonance).

The Consequence: The exocyclic nitrogen is significantly less nucleophilic than aniline. Consequently, the rate-limiting step—imine formation —is often unfavorable. Standard protocols (e.g., NaBH(OAc)₃ in DCE) that work for benzylamines often stall with 2-aminopyridines, resulting in recovered starting material rather than product.

The Solution: To improve yield, you must shift the equilibrium toward the imine before reduction. This usually requires Lewis Acid activation (specifically Titanium(IV) isopropoxide) rather than simple Brønsted acid catalysis.

Visualizing the Bottleneck

The following diagram illustrates why standard conditions fail and how Lewis Acids (Ti) solve the equilibrium problem.

G Substrate 2-Aminopyridine Resonance Resonance Trap (Low Nucleophilicity) Substrate->Resonance Natural State Imine Imine Intermediate (Unstable/Transient) Substrate->Imine + Carbonyl (Slow Step) Imine->Substrate Hydrolysis (Fast) Product Secondary Amine (Target) Imine->Product + Hydride Source (Reduction) Ti Ti(OiPr)4 (Lewis Acid + Water Scavenger) Ti->Imine Traps Water & Coordinates Oxygen

Figure 1: The mechanistic bottleneck. The resonance "trap" reduces nucleophilic attack. Ti(OiPr)₄ acts as a dual-mode catalyst: it activates the carbonyl oxygen and scavenges water to drive the equilibrium forward.

Troubleshooting & FAQs

Q1: I am using NaBH(OAc)₃ (STAB) with Acetic Acid, but conversion is <20%. Why?

A: The "Standard STAB" protocol relies on the amine being nucleophilic enough to attack the carbonyl under mild acid catalysis. For 2-aminopyridines, acetic acid often protonates the ring nitrogen (making the molecule even more electron-poor) rather than activating the carbonyl effectively.

  • Fix: Switch to the Titanium(IV) Isopropoxide Protocol (See Section 5).

Q2: Can I use NaBH₃CN (Sodium Cyanoborohydride)?

A: Yes, but with caveats. NaBH₃CN requires a pH of 3–4 to work effectively.[1] At this pH, a significant portion of your 2-aminopyridine is protonated and inactive.

  • Verdict: It is viable only for highly reactive aldehydes. For ketones, it is generally inferior to the Titanium method.

Q3: Why does the reaction turn into a gel when I add Ti(OiPr)₄?

A: This is normal. Titanium alkoxides can oligomerize or bridge with the substrate.

  • Action: Ensure you are using neat conditions or a minimal amount of dry THF. High concentration favors the bimolecular imine formation. Do not dilute until the reduction step.

Decision Matrix: Selecting the Right Protocol

Use this workflow to select the optimal experimental condition.

DecisionTree Start Start: Reductive Amination of 2-Aminopyridine CarbonylType Carbonyl Type? Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone Sterics Sterically Hindered? Aldehyde->Sterics MethodB Method B: Ti(OiPr)4 + NaBH4 (High Force) Ketone->MethodB Always MethodA Method A: STAB + AcOH (Standard) Sterics->MethodA No Sterics->MethodB Yes

Figure 2: Protocol selection logic. Note that for 2-aminopyridines, ketones almost always require Method B due to the difficulty of forming the ketimine.

Optimized Protocols

Method A: The "Standard" STAB Protocol

Best for: Unhindered Aldehydes

  • Dissolution: Dissolve 2-aminopyridine (1.0 equiv) and aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: DCE is superior to MeOH for STAB reactions as it prevents solvent solvolysis of the hydride.

  • Acidification: Add Acetic Acid (AcOH) (1.0–2.0 equiv).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Time: Stir at Room Temp for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

Method B: The "Titanium" Protocol (High Yield)

Best for: Ketones, Hindered Aldehydes, and Stubborn Substrates Based on Bhattacharyya et al. [2]

  • Complexation (The Critical Step):

    • Combine 2-aminopyridine (1.0 equiv) and Ketone (1.2 equiv) in a flask.

    • Add Titanium(IV) isopropoxide (1.25 – 1.5 equiv) NEAT (no solvent) or in minimal dry THF.

    • Why? High concentration forces the equilibrium to the imine. Ti(OiPr)₄ scavenges the water produced.[2]

  • Incubation: Stir under Nitrogen/Argon for 6–12 hours at room temperature (or 50°C for very difficult ketones).

  • Dilution: Dilute the viscous mixture with absolute Ethanol (approx. 0.5 M concentration).

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.0 equiv) carefully.

    • Note: Do not use STAB here; NaBH₄ is required to reduce the titanated species.

  • Workup (Crucial for Ti removal):

    • Quench with 2M aqueous Ammonia (or 1M NaOH). A white/blue precipitate (TiO₂) will form.

    • Filter through Celite to remove titanium salts.

    • Extract the filtrate with EtOAc or DCM.

Comparative Data: Reducing Agents

FeatureNaBH(OAc)₃ (STAB)NaBH₃CNTi(OiPr)₄ + NaBH₄
Nucleophile Tolerance Good for aliphatics, poor for 2-APModerateExcellent (Best for 2-AP)
Imine Formation Dynamic/In-situDynamic/In-situPre-formed/Trapped
Water Sensitivity TolerantTolerantSensitive (Must be dry)
Toxicity LowHigh (Cyanide)Low
Typical Yield (2-AP) 20–40%30–50%75–95%

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link

Sources

Technical Support Center: 2-Aminopyridine & Ketone Conversions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Amine-Pyridine" Paradox

If you are experiencing low yields (<30%) or stalled reactions when condensing 2-aminopyridine with ketones, you are encountering a classic electronic conflict. Unlike aniline or aliphatic amines, 2-aminopyridine presents a unique dual-nitrogen challenge that defeats standard acid-catalyzed protocols.

The Core Problem
  • Deactivated Nucleophile: The exocyclic amine nitrogen is not a standard amine. Its lone pair is heavily delocalized into the pyridine ring (resonance), rendering it amide-like and poorly nucleophilic.

  • The Protonation Trap: The pyridine ring nitrogen is significantly more basic (

    
    ) than the exocyclic amine. Standard acid catalysts (AcOH, PTSA) protonate the ring nitrogen first. This creates a pyridinium cation, which is strongly electron-withdrawing, further deactivating the exocyclic amine and killing the reaction.
    

Visualizing the Failure Mode: The diagram below illustrates why standard catalysis fails.

Mechanism_Failure Start 2-Aminopyridine Acid Add Acid Catalyst (PTSA/AcOH) Start->Acid RingProtonation Ring N Protonation (Kinetic Product) Acid->RingProtonation Fast Deactivation Nucleophile Deactivated (Electron Deficient) RingProtonation->Deactivation Inductive Effect NoReaction Reaction Stalls (Ketone Unreacted) Deactivation->NoReaction

Figure 1: The "Protonation Trap." Acid catalysis targets the wrong nitrogen, deactivating the molecule.

Module 1: The Titanium "Nuclear Option" (Recommended)

For difficult ketones (bulky, electron-rich) where standard reflux fails, Titanium(IV) Isopropoxide [Ti(OiPr)₄] is the industry-standard solution.

Why It Works
  • Lewis Acidity: Activates the ketone carbonyl without protonating the pyridine ring.

  • Water Scavenging: Ti(OiPr)₄ hydrolyzes irreversibly with the water byproduct to form TiO₂, driving the equilibrium toward the imine.

  • Templating: It coordinates both the pyridine and the ketone, bringing them into proximity.

Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Use this for synthesizing secondary amines.[1]

Reagents:

  • Ketone (1.0 equiv)

  • 2-Aminopyridine (1.1–1.2 equiv)

  • Ti(OiPr)₄ (1.25–1.5 equiv)

  • Reducing Agent: NaBH₄ (for one-pot) or NaBH₃CN.

  • Solvent: THF (anhydrous) or Toluene.

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve 2-aminopyridine and ketone in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ dropwise at room temperature.

    • Observation: The solution often turns yellow/orange.

    • Stir at Ambient Temperature for 12–18 hours. (Do not reflux yet; let the equilibrium shift).

  • Reduction:

    • Dilute with absolute ethanol (if using NaBH₄).

    • Add NaBH₄ (2.0 equiv) portion-wise. Caution: Gas evolution.

    • Stir for 2–4 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Quench with 1N NaOH or saturated Rochelle’s Salt solution.

    • Crucial: Stir vigorously for 1 hour until the sticky titanium emulsion breaks into a filterable white solid (TiO₂).

    • Filter through Celite. Extract filtrate with EtOAc.

Module 2: The Thermodynamic Push (Dean-Stark)

If you strictly need the imine (Schiff base) and cannot use metal reagents, you must rely on physical water removal. Chemical drying agents (MgSO₄) are usually insufficient for this substrate.

Optimized Conditions
ParameterRecommendationReason
Solvent Toluene or XyleneHigh boiling point required for azeotrope.
Catalyst None or <1% AcOHAvoid ring protonation. Thermal energy drives the reaction.
Apparatus Dean-Stark TrapActive physical removal of water is mandatory.[2]
Duration 24–48 HoursThe kinetics are extremely slow due to poor nucleophilicity.
Stoichiometry Excess Ketone (2-3 equiv)Push Le Chatelier's principle if the ketone is cheap.

Troubleshooting Tip: If the reaction stalls at 50% conversion, add Molecular Sieves (4Å) directly into the reaction flask alongside the Dean-Stark setup.

Module 3: Alternative Outcomes (Cyclization)

Researchers often confuse "low conversion" with "side reaction." If your ketone has an


-methylene group (e.g., acetophenone), 2-aminopyridine is prone to forming Imidazo[1,2-a]pyridines  under oxidative or high-temperature conditions.

Diagnostic Check:

  • Mass Spec: Product Mass = [Amine + Ketone - H₂O - 2H].

  • NMR: Disappearance of the exocyclic NH₂ protons.

If this is your goal, switch strategies entirely to the Ortoleva-King reaction (use Iodine/CuO catalysis).

Decision Matrix: Which Method?

Decision_Tree Start Goal: 2-AP + Ketone Q1 Target Product? Start->Q1 Amine Secondary Amine (Reductive Amination) Q1->Amine Imine Schiff Base (Imine) Q1->Imine TiMethod Method A: Ti(OiPr)4 + NaBH4 Amine->TiMethod Sieves Method B: Toluene Reflux + Dean-Stark/Sieves Imine->Sieves Standard TiCl4 Method C: TiCl4 + Base (For Sterically Hindered) Imine->TiCl4 Difficult

Figure 2: Workflow selection based on the desired end-product.

Frequently Asked Questions (FAQ)

Q1: My TLC shows a new spot, but it disappears during column chromatography. Why? A: Schiff bases of 2-aminopyridine are hydrolytically unstable. Silica gel is acidic and contains water, which reverses the reaction.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity. Alternatively, reduce the imine in situ to the stable amine before purification.

Q2: Can I use Sodium Triacetoxyborohydride (STAB) for the reductive amination? A: STAB is often too weak for ketones with 2-aminopyridine because the imine equilibrium concentration is negligible.

  • Fix: Use the Ti(OiPr)₄ protocol (Module 1). The titanium "locks" the imine, allowing the reduction to proceed.

Q3: The Ti(OiPr)₄ reaction became a solid gel. Is it ruined? A: No. This is common at high concentrations. Dilute with more THF. Ensure you use the Rochelle’s Salt workup described in Module 1 to break the gel during isolation.

Q4: Why not use simple acid catalysis (p-TsOH)? A: As detailed in the Introduction, p-TsOH protonates the pyridine ring (


 6.8) rather than activating the ketone.[3] If you must use acid, use a Lewis Acid like 

or extremely mild conditions, but yields will likely remain inferior to Titanium methods.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552–2554.[4] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532. Link

  • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press, 2nd Edition, Chapter 10 (Nucleophilic substitution at the carbonyl group). Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

Sources

Minimizing bis-alkylation side products in 2-aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Bis-Alkylation Side Products Ticket ID: #AP-2024-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Polyalylation" Trap

Welcome to the Technical Support Center. You are likely here because your synthesis of mono-alkylated 2-aminopyridine (2-AP) has resulted in a mixture of starting material, desired product, and significant bis-alkylated side products (tertiary amines).

The Core Problem: This is not a failure of your technique; it is a fundamental thermodynamic trap. In standard


 alkylations, the introduction of an electron-donating alkyl group makes the product (secondary amine) more nucleophilic  than the starting material (primary amine). The reaction accelerates as it proceeds, leading to the "runaway" bis-alkylation observed in your LC-MS traces.

This guide provides the mechanistic logic and validated protocols to bypass this trap.

Module 1: Mechanistic Troubleshooting

The Nucleophilicity Gradient

To solve the problem, you must visualize the reactivity landscape. The nitrogen on the pyridine ring (N1) is the most basic site (


), but the exocyclic nitrogen (

) is the desired nucleophile.
  • Scenario A (Neutral Conditions): Alkylation often occurs at N1 (Ring Nitrogen), forming pyridinium salts.

  • Scenario B (Basic Conditions): Deprotonation activates

    
    . However, once mono-alkylated, the electron density on the nitrogen increases, lowering the activation energy for the second alkylation.
    
Visualizing the Pathway

G Start 2-Aminopyridine (Nucleophile A) Mono Mono-Alkylated Product (Nucleophile B) Start->Mono Slow (k1) High Activation Energy Bis Bis-Alkylated Side Product (Thermodynamic Sink) Mono->Bis Fast (k2) (k2 > k1 due to +I Effect)

Figure 1: The "Runaway" Alkylation Effect. The thickness of the arrow represents the rate constant (


). Note that 

leads to unavoidable side products in direct alkylation.

Module 2: Synthetic Strategy Optimization

We recommend Strategy A for 90% of applications. Use Strategy B only if the alkyl halide is the only available electrophile.

Strategy A: Reductive Amination (The Gold Standard)

Why it works: This method bypasses the


 mechanism entirely. It proceeds via an imine intermediate.[1][2][3][4][5] The imine is less nucleophilic than the amine, preventing double addition.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride Best for: Aldehydes/Ketones reacting with 2-AP.

  • Imine Formation:

    • Dissolve 2-aminopyridine (1.0 equiv) and the aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Critical Step: Add Acetic Acid (AcOH, 1.0–2.0 equiv). 2-AP is less nucleophilic than standard anilines; acid catalysis is required to drive imine formation.

    • Stir for 1–2 hours at room temperature. Monitor by TLC/LC-MS for imine formation.[4]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equiv) in one portion.

    • Note: STAB is milder than NaBH₄ and will not reduce the aldehyde/ketone competitively, ensuring the reaction channels through the imine.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM. The product is the mono-alkylated secondary amine.

Strategy B: Deprotonation-Controlled Alkylation

Why it works: If you must use an alkyl halide, you cannot rely on neutral nucleophilicity. You must convert 100% of the 2-AP to its anion before adding the electrophile.

Protocol 2: Anionic Activation with Sodium Hydride Best for: Primary alkyl halides where the corresponding aldehyde is unavailable.

  • Deprotonation:

    • Suspend Sodium Hydride (NaH, 60% in oil, 1.1 equiv) in anhydrous DMF or THF at 0°C under Argon.

    • Add 2-aminopyridine (1.0 equiv) slowly. Stir at 0°C -> RT for 30 mins.

    • Observation: Evolution of H₂ gas stops, and the solution may turn yellow/orange (formation of the amidine-like anion).

  • Controlled Addition:

    • Cool back to 0°C.

    • Add the Alkyl Halide (0.95 equiv—slight deficit is key ) dropwise over 20 minutes.

    • Reasoning: Keeping the electrophile limiting ensures that as soon as the mono-alkylated product forms, there is no excess electrophile nearby to react with it.

  • Quench:

    • Careful addition of water/ice.

Module 3: Diagnostic Workflow

Use this decision tree to select the correct protocol for your substrate.

DecisionTree Start Start: Need Mono-Alkylated 2-AP Q1 Is the alkyl group available as an Aldehyde? Start->Q1 RouteA USE REDUCTIVE AMINATION (Protocol 1) Q1->RouteA Yes (Preferred) Q2 Is the substrate acid-sensitive? Q1->Q2 No (Alkyl Halide only) RouteB USE DIRECT ALKYLATION (Protocol 2 - NaH) Q2->RouteB No RouteC USE PROTECTING GROUP (Acetylation -> Alkylation -> Hydrolysis) Q2->RouteC Yes

Figure 2: Synthetic Strategy Decision Matrix.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my direct alkylation yield a solid that isn't my product? A: You likely formed the Ring-N alkylated pyridinium salt .

  • Cause: Under neutral conditions, the Ring Nitrogen (N1) is more basic (

    
    ) than the exocyclic amine.
    
  • Fix: You must use a strong base (NaH or LiHMDS) to deprotonate the exocyclic amine. The resulting anion is the superior nucleophile and directs alkylation to the exocyclic position [1, 4].

Q: Can I use NaBH₄ instead of NaBH(OAc)₃ for Protocol 1? A: It is risky. NaBH₄ is strong enough to reduce aldehydes directly to alcohols. If this happens, the aldehyde is consumed before it can form the imine with your amine. NaBH(OAc)₃ is less reactive and selectively reduces the imine [2].[3]

Q: I see "Bis-alkylation" even with Reductive Amination. How? A: This is rare but happens with small, reactive aldehydes (like formaldehyde or acetaldehyde).

  • Fix: Ensure you are using a stoichiometric deficit of aldehyde (0.9 equiv) and allow the imine formation step to run to completion (check via NMR/LCMS) before adding the reducing agent.

Q: What solvent is best for the NaH method? A: DMF (Dimethylformamide) or DMAc . These polar aprotic solvents solvate the cation (Na+), leaving the 2-aminopyridine anion "naked" and highly reactive, which improves the rate of the desired reaction over side reactions. THF is a secondary choice but often requires heating.

Summary Data Table

VariableDirect Alkylation (

)
Reductive Amination
Selectivity (Mono vs Bis) Poor (Runaway reaction)Excellent (Stepwise control)
Regioselectivity (Exo vs Ring) Variable (Needs strong base)High (Exocyclic N only)
Reagent Requirement Alkyl Halide + NaHAldehyde + NaBH(OAc)₃
Water Tolerance Low (Strictly Anhydrous)Moderate
Key Risk Over-alkylation & Pyridinium saltsReduction of aldehyde to alcohol

References

  • Fier, P. S., et al. (2020).[6] "Selective Functionalization of the C2 Position of Pyridines." GalChimia / Merck Process Research.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Science Publishing Group. (2021). "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." Science Publishing Group.

  • Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!)." Master Organic Chemistry.

Sources

Purification of N-(1-methoxybutan-2-yl)pyridin-2-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(1-methoxybutan-2-yl)pyridin-2-amine

Technical Overview & Molecule Profile

Subject: N-(1-methoxybutan-2-yl)pyridin-2-amine CAS Registry Number: (Analogous structures: 2-aminopyridine derivatives) Chemical Class: 2-Aminopyridine / Secondary Amine / Ether Physical State: Typically a viscous yellow oil or low-melting solid (depending on enantiomeric purity).[1][2][3][4]

The Challenge: Purifying N-(1-methoxybutan-2-yl)pyridin-2-amine presents a classic "amphiphilic base" problem. The molecule contains a basic pyridine nitrogen (pKa ~6.8–7.[4]2) capable of forming salts, a secondary amine linker prone to oxidation, and a lipophilic ether tail.[3][4][5] Common issues include co-elution with starting materials (specifically the 1-methoxybutan-2-amine) and "streaking" on silica gel due to interaction with acidic silanols.[1][2][3][4]

Troubleshooting Guide (Q&A)

Q1: I synthesized this via SNAr (2-fluoropyridine + amine), but the product co-elutes with the unreacted 2-fluoropyridine on TLC. How do I separate them?

A: This is a common polarity overlap.[1][4] The unreacted 2-fluoropyridine is a neutral, lipophilic contaminant, whereas your product is a base.[3][4][5]

  • The Fix (Acid-Base Extraction): Do not rely solely on chromatography.[1][3][4]

    • Dissolve the crude mixture in EtOAc.

    • Extract with 1M HCl (3x). The product (protonated at the pyridine ring nitrogen) moves to the aqueous phase; the neutral 2-fluoropyridine stays in the EtOAc.[2]

    • Wash the aqueous acidic layer with fresh EtOAc to remove traces of halo-pyridine.[2][4]

    • Basify the aqueous layer (pH > 10) with NaOH and back-extract the product into DCM or EtOAc.[4]

  • Why it works: The pKa of the protonated 2-aminopyridine moiety is approx 6.[2][4]8. At pH 1 (1M HCl), it is >99% ionized. 2-fluoropyridine (pKa ~ -0.[1][3][4]44) remains neutral and organic-soluble.[1][2][3][4]

Q2: My product is "streaking" badly on silica gel columns, leading to poor resolution. What is wrong?

A: 2-Aminopyridines are notorious for hydrogen bonding with the acidic silanol groups (Si-OH) on silica gel, causing peak tailing.[1][2][3][4]

  • The Fix: You must deactivate the silica.

    • Option A (Pre-treatment): Flush the column with mobile phase containing 1% Triethylamine (Et3N) before loading.[4]

    • Option B (Mobile Phase Modifier): Use a gradient of DCM:MeOH containing 1% NH₄OH (ammonium hydroxide) or 1-2% Et3N .[1][3][4]

  • Note: Avoid acetone as a solvent if using primary amines in the mixture, as Schiff bases may form, though less likely with your secondary amine product.[3][4][5]

Q3: The product turns dark brown/black upon standing or during rotary evaporation. Is it decomposing?

A: Likely, yes.[3][4][5] 2-Aminopyridines are electron-rich and susceptible to oxidative degradation (N-oxide formation or polymerization), especially in the presence of light and trace metals.[1][2][3][4]

  • The Fix:

    • Scavenge Metals: If you used a metal catalyst (e.g., Pd-catalyzed Buchwald-Hartwig), residual metal can accelerate oxidation.[1][3][4][5] Use a scavenger resin (e.g., SiliaMetS® Thiol) before concentration.[3][4][5]

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Salt Formation: Convert the oil into a stable salt (e.g., Hydrochloride or Fumarate) immediately after purification.[4] The salt form is significantly more stable against oxidation.[4]

Q4: I used reductive amination (2-aminopyridine + 1-methoxybutan-2-one), but I have a lot of unreacted 2-aminopyridine. It's hard to separate.

A: Unreacted 2-aminopyridine is difficult to remove because its pKa (~6.[1][2][3][4]86) is very similar to your product's pKa. Standard acid/base extraction won't separate them effectively.[1][2][4]

  • The Fix:

    • Derivatization: React the crude mixture with a slight excess of acetic anhydride or phthalic anhydride if your product is sterically hindered enough to react slower than the primary amine (2-aminopyridine).[2][4] However, this is risky.[3][5]

    • Chromatography: Use Cation Exchange Chromatography (e.g., Dowex 50W).[3][4][5] Elute with a gradient of ammonium acetate or ammonia.[2][4] The secondary amine (your product) often has a slightly different retention profile than the primary amine due to the lipophilic butyl chain.

    • Distillation: If your product is an oil, Kugelrohr distillation under high vacuum (<0.5 mmHg) is often the cleanest method to separate it from the lower-boiling 2-aminopyridine (bp ~210°C at atm, much lower at vacuum).[3][4]

Experimental Protocols

Protocol A: Optimized Acid-Base Purification (The "Catch & Release" Method)

Best for removing non-basic impurities (halides, solvents, tars).[3][4][5]

  • Dissolution: Dissolve crude reaction mixture (1.0 g) in Ethyl Acetate (20 mL).

  • Acid Extraction:

    • Add 1.0 M HCl (20 mL). Shake vigorously.

    • Separate layers.[1][4][6] Keep the Aqueous (Lower) layer.[4]

    • Repeat extraction of the organic layer with 1.0 M HCl (10 mL).[4] Combine aqueous layers.[1][2][4]

    • Check: TLC the organic layer.[4][6] It should contain non-basic impurities (e.g., 2-fluoropyridine).[1][3][4] Discard if product-free.

  • Wash: Wash the combined aqueous acidic layer with fresh Ethyl Acetate (10 mL) to remove entrained neutrals.[4] Discard this organic wash.

  • Basification (Critical Step):

    • Cool the aqueous solution in an ice bath (neutralization is exothermic).[4]

    • Slowly add 4.0 M NaOH or solid K₂CO₃ until pH reaches ~12 (check with pH paper).[1][4] The solution should turn cloudy as the free base oils out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄. Filter and concentrate.

Protocol B: Flash Chromatography Conditions
  • Stationary Phase: Silica Gel (40-63 µm).[1][2][3][4]

  • Pre-treatment: Slurry silica in Hexane containing 1% Et3N.[1][4]

  • Eluent A: Hexane (or DCM).[1][4][7]

  • Eluent B: Ethyl Acetate (or MeOH for DCM systems).[1][4]

  • Modifier: 1% Triethylamine (Et3N) or 1% NH₄OH in the more polar solvent.[4]

  • Gradient:

    • 0–10% EtOAc in Hexane (removes non-polar impurities).[4]

    • 10–40% EtOAc in Hexane (elutes product).[4]

    • Note: The product usually elutes around Rf 0.3–0.4 in 30% EtOAc/Hexane (+1% Et3N).[4]

Data & Specifications

Table 1: Physicochemical Properties & Solubility

PropertyValue (Approx.)Notes
Molecular Weight 180.25 g/mol
pKa (Pyridine N) 6.8 – 7.2Protonation site for extraction.[1][2][3][4]
pKa (Exocyclic N) Not basicResonance delocalization into ring reduces basicity.[1][4]
Solubility (Free Base) DCM, EtOAc, MeOH, DMSOInsoluble in water.[3][4][5]
Solubility (HCl Salt) Water, MeOHInsoluble in Et2O, Hexane.[3][4][5]
TLC Stain UV (254 nm), KMnO4, IodineKMnO4 stains the aliphatic chain/amine.[3][4][5]

Table 2: Solvent Compatibility Guide

SolventSuitabilityComment
Dichloromethane (DCM) ExcellentBest for extraction of the free base.[1][2][3][4]
Ethyl Acetate GoodGood for chromatography; product is soluble.[1][4]
Acetone Avoid Potential for hemiaminal formation with amine.[1][4]
Diethyl Ether ModerateGood for precipitating the HCl salt form.
Water Poor (Base) / Good (Salt)Use pH switching to manipulate solubility.[1][4]

Visualization: Purification Workflow

The following diagram illustrates the logical flow for the "Catch & Release" Acid-Base purification strategy.

PurificationWorkflow Start Crude Reaction Mixture (Product + Neutral Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidExtract Extract with 1M HCl (pH < 2) Dissolve->AcidExtract Sep1 Phase Separation AcidExtract->Sep1 OrgLayer1 Organic Layer (Contains Neutrals: Halides, Tars) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product-H+) Sep1->AqLayer1 Bottom Layer Discard Discard OrgLayer1->Discard Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify with NaOH to pH > 12 Wash->Basify ExtractProduct Extract into DCM (3x) Basify->ExtractProduct Dry Dry (Na2SO4) & Concentrate ExtractProduct->Dry Final Pure Product (Free Base Oil) Dry->Final

Caption: Figure 1. "Catch & Release" Acid-Base Extraction Workflow for isolating basic aminopyridines from neutral contaminants.

References

  • BenchChem Technical Support. (2025).[1][4][6][8] Technical Support Center: N-alkylation of 2-Aminopyrimidines - Troubleshooting Guide. Retrieved from [1][3][4]

  • National Center for Biotechnology Information (NCBI). (2025).[1][4] Purification of 2-aminopyridine derivatives by cation-exchange chromatography.[1][2][3][4][9] PubMed.[1][4] Retrieved from

  • Reich, H. J. (2025).[3][4] pKa Values of Nitrogen Heterocycles. University of Wisconsin-Madison Chemistry.[1][2][3][4] Retrieved from [1][3][4]

  • Sigma-Aldrich (Merck). (2025).[1][3][4] Silica Gel Chromatography: Prevention of Tailing for Amines.[2][4] Retrieved from [1][3][4]

Sources

Technical Support Center: Solvent Optimization for N-Alkylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely familiar with the synthetic challenge posed by aminopyridines. Because they act as ambident nucleophiles, they possess two competing reactive centers: the exocyclic primary amine and the endocyclic pyridine nitrogen.

This guide is designed to troubleshoot poor regioselectivity during N-alkylation, explaining the thermodynamic and kinetic causality behind solvent selection, and providing self-validating protocols to ensure reproducible exocyclic functionalization.

Troubleshooting & FAQs: The Causality of Regioselectivity

Q1: Why am I predominantly isolating endocyclic alkylation products (pyridinium salts) when using standard polar aprotic solvents like DMF or DMSO? The Causality: The regioselectivity of ambident nucleophiles is heavily dictated by the dielectric constant of the solvent. Polar aprotic solvents (e.g., DMF,


) effectively solvate the metal counterion of your base, creating a solvent-separated ion pair. This leaves the endocyclic pyridine nitrogen—which is inherently more nucleophilic due to its 

lone pair sitting in the aromatic plane—exposed to the electrophile. Furthermore, polar solvents thermodynamically stabilize the highly polar transition state that leads to the charged pyridinium salt[1]. Solution: To suppress endocyclic attack, you must switch to a non-polar solvent system that forces a tight ion-pairing mechanism.

Q2: How do non-polar solvents force regioselective exocyclic N-alkylation? The Causality: In non-polar solvents like toluene (


) or specific THF/toluene mixtures, the metal cation (e.g., 

or

) cannot be easily solvated. Instead, it forms a tight ion pair, coordinating directly with the exocyclic nitrogen. This metal coordination acts as a directing group, bringing the alkyl halide into close proximity with the exocyclic amine while sterically and electronically shielding the endocyclic nitrogen[2].

Q3: Alkyl halides are giving me complex mixtures. Are there greener, highly selective alternatives that bypass the ambident nucleophile problem entirely? The Causality: Yes. The transition-metal-catalyzed "borrowing hydrogen" (or hydrogen autotransfer) methodology is exclusively selective for exocyclic N-alkylation. Using an Iridium (Ir) catalyst in toluene, a primary alcohol is temporarily oxidized to an aldehyde. This aldehyde condenses only with the primary exocyclic amine to form an imine intermediate (the endocyclic nitrogen cannot form a stable imine). The catalyst then reduces the imine to the N-alkylated product, producing water as the sole byproduct[3].

Mechanistic Visualization

The following diagram illustrates how solvent polarity fundamentally alters the reaction pathway of the aminopyridine ambident nucleophile.

SolventEffects cluster_nonpolar Low Dielectric Constant (e.g., Toluene) cluster_polar High Dielectric Constant (e.g., DMF, DMSO) Start Aminopyridine + Base + R-X (Ambident Nucleophile System) TightIP Tight Ion Pair Formation (Metal coordinates exocyclic N) Start->TightIP Suppresses charge separation LooseIP Solvent-Separated Ion Pair (Endocyclic N exposed) Start->LooseIP Solvates metal counterion Exo Exocyclic N-Alkylation (Target Product) TightIP->Exo Directed electrophilic attack Endo Endocyclic Alkylation (Pyridinium Salt Byproduct) LooseIP->Endo Favors polar transition state

Fig 1: Mechanistic divergence of aminopyridine alkylation driven by solvent polarity.

Quantitative Data: Solvent & Condition Matrix

The table below summarizes the expected regioselectivity outcomes based on the solvent system and reaction conditions chosen.

Solvent SystemDielectric Constant (

)
Base / CatalystAlkylating AgentDominant MechanismRegioselectivity (Exo:Endo)
DMF 36.7

Alkyl HalideSolvent-Separated Ion Pair< 10:90 (Endo favored)
DMSO 46.7KOHAlkyl HalideSolvent-Separated Ion Pair< 5:95 (Endo favored)
Toluene 2.4NaHAlkyl HalideTight Ion Pair Coordination> 85:15 (Exo favored)
THF / Toluene 7.5 / 2.4sBuLiAlkyl HalideCluster Aggregation Control> 95:5 (Exo favored)
Toluene 2.4

/ NaOH
Primary AlcoholBorrowing Hydrogen (Imine)> 99:1 (Exclusively Exo)

Validated Experimental Protocols

Protocol A: Regioselective Exocyclic N-Alkylation via Tight Ion-Pairing

Use this protocol when alkyl halides are strictly required for your synthetic route. The use of non-polar toluene ensures the sodium cation remains coordinated to the exocyclic nitrogen.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Substrate Loading: Dissolve 2-aminopyridine (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Effervescence (

      
       gas evolution) confirms active deprotonation. Stir for 30 minutes to ensure complete formation of the tightly coordinated sodium salt.
      
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction strictly with saturated aqueous

    
     to prevent over-alkylation. Extract with EtOAc (
    
    
    
    mL), wash with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
Protocol B: Ir-Catalyzed Borrowing Hydrogen N-Alkylation (Recommended)

This is the most authoritative and green approach for exocyclic N-alkylation, completely bypassing endocyclic reactivity by utilizing an alcohol as the alkylating agent[3],.

  • Catalyst Loading: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-aminopyridine (1.0 equiv), the desired primary alcohol (1.2 equiv), the Iridium catalyst

    
     (0.5 mol %), and NaOH (10 mol %).
    
  • Solvent Addition: Add anhydrous Toluene or t-amyl alcohol to achieve a 0.5 M concentration.

    • Causality Note: Toluene is preferred as it facilitates the azeotropic removal of water generated during imine condensation, driving the equilibrium forward.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 110 °C in an oil bath for 12–24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a short pad of Celite to remove the metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography.

References

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Source: RSC (Royal Society of Chemistry) URL:[Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives Source: ResearchGate (Nucleosides and Nucleotides) URL:[Link]

Sources

Technical Support Center: Troubleshooting 2-Aminopyridine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

The Physicochemical Challenge

2-Aminopyridine (2-AP) is a ubiquitous reagent and byproduct in Buchwald-Hartwig cross-couplings, nucleophilic aromatic substitutions, and reductive aminations. However, removing unreacted 2-AP from secondary amine products is notoriously difficult.

Why does it co-elute on silica gel? 2-AP possesses a conjugate acid pKa of 6.86[1], making it a moderately strong base that streaks on normal-phase chromatography. Furthermore, the exocyclic primary amine and the endocyclic pyridine nitrogen act as a potent hydrogen-bond donor-acceptor pair, causing it to tightly associate with polar products and stationary phases.

Table 1: Physicochemical Comparison for Purification Planning
Property2-Aminopyridine (Impurity)Typical Aliphatic Sec-AmineTypical Diaryl Sec-Amine
pKa (Conjugate Acid) 6.8610.0 – 11.00.0 – 5.0
Primary Binding Mode H-bond donor/acceptor, Metal ChelationH-bond donor/acceptorWeak H-bond donor
Reactivity with Aldehydes Forms stable, covalent iminesForms reversible hemiaminalsUnreactive
Aqueous Solubility High (especially at pH < 6.8)Low to ModerateVery Low

Purification Decision Matrix

Before selecting a protocol, you must analyze the specific electronic and steric properties of your secondary amine product. Use the decision tree below to identify the optimal self-validating workflow.

G Start Crude Mixture (Sec-Amine + 2-AP) Q1 Is the Sec-Amine product highly basic (pKa > 9)? Start->Q1 Q2 Is the product water-soluble or acid-sensitive? Q1->Q2 Yes (Aliphatic) AcidWash Mild Acid Wash (pH 4-5) Q1->AcidWash No (Diaryl/Weak Base) CuWash CuSO4 Aqueous Wash (Metal Complexation) Q2->CuWash No Resin PS-Benzaldehyde Scavenger Resin Q2->Resin Yes

Caption: Decision tree for selecting a 2-aminopyridine removal strategy based on product properties.

Troubleshooting FAQs: Causality & Mechanisms

Q: My secondary amine product is highly basic (pKa ~10.5). Standard acidic aqueous washes remove both my product and 2-AP. What is the mechanistic workaround? A: Standard acid-base extraction relies on a pH differential. If your product is more basic than 2-AP (pKa 6.86)[1], lowering the pH will protonate your product first, pulling both compounds into the aqueous layer[2]. The Solution: Abandon pH-based extraction and utilize transition metal complexation . Pyridine rings act as excellent σ-donors. Washing the organic layer with aqueous Copper(II) Sulfate (CuSO₄) forces the 2-AP to coordinate with Cu(II), forming a highly charged, water-soluble complex[3]. Secondary aliphatic amines are typically too sterically hindered to effectively compete for Cu(II) coordination, leaving your product safely in the organic phase.

Q: My product is acid-sensitive, highly water-soluble, or I am conducting parallel library synthesis. How can I remove 2-AP without any aqueous workup? A: Utilize solid-phase electrophilic scavenging, specifically Polymer-Supported Benzaldehyde (PS-Benzaldehyde) resin [4]. The Causality: This method exploits the difference in nucleophilic condensation pathways. The primary exocyclic amine of 2-AP attacks the resin-bound aldehyde, dehydrating to form a stable, covalent imine (Schiff base)[5]. Conversely, secondary amines can only form a hemiaminal; because they lack a second proton on the nitrogen, they cannot dehydrate into an imine. Furthermore, because benzaldehyde lacks α-protons, enamine formation is blocked. The secondary amine hemiaminal spontaneously reverts, releasing your product back into solution while the 2-AP remains permanently trapped on the resin[4].

Scavenger Mixture 2-AP + Sec-Amine in Organic Solvent Resin Add PS-Benzaldehyde (Polymer Support) Mixture->Resin Reaction1 2-AP forms covalent Imine Resin->Reaction1 Reaction2 Sec-Amine forms unstable hemiaminal Resin->Reaction2 Filter Filtration Reaction1->Filter Resin-bound Reaction2->Filter In solution Pure Pure Sec-Amine in Filtrate Filter->Pure

Caption: Mechanism of selective 2-aminopyridine sequestration using PS-Benzaldehyde scavenger resin.

Self-Validating Experimental Protocols

Protocol A: Colorimetric Copper(II) Sulfate Wash

This protocol is ideal for lipophilic secondary amines. It is a self-validating system because it provides an immediate colorimetric indicator of impurity removal[6].

  • Preparation: Dissolve the crude reaction mixture (containing the secondary amine product and 2-AP) in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Complexation Wash: Add a 10% (w/v) aqueous solution of Copper(II) Sulfate (CuSO₄) to the separatory funnel. Rule of thumb: Use 10 mL of 10% CuSO₄ per 1 mL of estimated 2-AP[3].

  • Agitation: Shake vigorously and allow the layers to separate.

  • Self-Validation Check: Observe the color of the aqueous layer. The native CuSO₄ solution is pale blue. Upon complexation with 2-AP, the aqueous layer will turn a deep, vibrant purple/violet[6].

  • Iteration: Drain the aqueous layer and repeat the wash with fresh CuSO₄. The extraction is complete when the aqueous layer remains pale blue, validating that all 2-AP has been sequestered[6].

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified secondary amine.

Protocol B: Solid-Phase Scavenging via PS-Benzaldehyde

This protocol is ideal for water-soluble, acid-sensitive, or parallel synthesis products[4].

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF, DCM, or DMF)[4]. Ensure no competing primary amines or alcohols are used as solvents.

  • Resin Addition: Add 2.5 to 4.0 equivalents of PS-Benzaldehyde resin (relative to the estimated remaining 2-AP)[4]. The excess ensures complete thermodynamic driving force toward imine formation[5].

  • Agitation: Gently agitate (orbital shaker or overhead stirrer; avoid magnetic stir bars which can crush the resin beads) at room temperature for 2 to 16 hours.

  • Self-Validation Check: Sample the supernatant and analyze via TLC or LC-MS. The complete disappearance of the 2-AP peak from the chromatogram validates total sequestration.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.

  • Washing & Isolation: Wash the resin bed with 2–3 column volumes of the reaction solvent to elute any residual secondary amine product. Combine the filtrates and concentrate to yield the pure product.

References

  • [2] Title: How to remove unreacted 2-aminopyridine from product - Benchchem Source: benchchem.com URL: 2

  • [1] Title: Aminopyridines - EPA Archive Source: epa.gov URL:1

  • [3] Title: Remove Sticky Reagents Source: rochester.edu URL: 3

  • [4] Title: MP-Triacetoxyborohydride Source: biotage.co.jp URL: 4

  • [5] Title: Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds - European Patent Office - EP 08184 Source: googleapis.com URL: 5

  • [6] Title: What is best method to remove pyridine from a reaction mixture? Source: researchgate.net URL: 6

Sources

Technical Support Center: Stability of N-(1-methoxybutan-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of N-(1-methoxybutan-2-yl)pyridin-2-amine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges encountered during its handling and analysis, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-(1-methoxybutan-2-yl)pyridin-2-amine in acidic solutions?

N-(1-methoxybutan-2-yl)pyridin-2-amine possesses two primary sites susceptible to acid-catalyzed hydrolysis: the ether linkage within the 1-methoxybutan-2-yl side chain and the secondary amine bond connecting this side chain to the pyridine ring.

  • Ether Linkage: Ethers are known to undergo cleavage under strong acidic conditions, typically requiring heat.[1][2][3] The reaction is initiated by the protonation of the ether oxygen, which makes it a good leaving group (an alcohol).[4][5] This is followed by a nucleophilic attack by a counter-ion (e.g., chloride from HCl) on one of the adjacent carbon atoms.[2]

  • C-N Bond (Amine Linkage): The pyridine ring nitrogen is the most basic center in the molecule and will be protonated in an acidic medium.[6][7] This protonation deactivates the ring towards electrophilic attack but does not directly facilitate the cleavage of the exocyclic C-N bond. While N-dealkylation of amines can occur, it generally requires harsh conditions or specific catalysts.[8] In a direct comparison of single bond strengths, the C-O bond (approx. 360 kJ/mol) is generally weaker than the C-N bond (approx. 305 kJ/mol is for an amine, but influenced by the aromatic system here). Given the conditions of a typical forced degradation study (e.g., 0.1 M to 1 M HCl at elevated temperatures), the ether linkage is the more probable site of initial degradation .[9]

Therefore, N-(1-methoxybutan-2-yl)pyridin-2-amine is expected to be labile under acidic conditions, with degradation primarily occurring via cleavage of the methoxy group.

Q2: What are the likely degradation products of N-(1-methoxybutan-2-yl)pyridin-2-amine in acid?

Based on the higher susceptibility of the ether bond, the primary degradation pathway is acid-catalyzed hydrolysis of the methoxy group. This would result in the formation of N-(1-hydroxybutan-2-yl)pyridin-2-amine and methanol .

A secondary, less likely degradation pathway under more forcing conditions could involve the cleavage of the C-N bond, which would yield 2-aminopyridine and 1-methoxybutan-2-ol .

Q3: My HPLC analysis shows multiple unexpected peaks after acid treatment. What could they be?

Beyond the primary degradation products, multiple peaks could arise from several sources:

  • Secondary Degradation: The primary degradant, N-(1-hydroxybutan-2-yl)pyridin-2-amine, could undergo further reactions such as dehydration under acidic and heated conditions.

  • Isomers: If the starting material is a racemate, you may see separation of diastereomeric degradation products if a chiral environment is created, although this is less common on standard achiral HPLC columns.

  • Reagent Impurities: Impurities in the acid or solvent can sometimes react or appear as peaks.

  • Method-Induced Degradation: The analytical method itself (e.g., high temperature in the sample manager, acidic mobile phase) could be causing on-column degradation.

It is crucial to use a well-validated, stability-indicating analytical method to resolve the parent compound from all potential degradants and artifacts.[10]

Q4: How do I confirm the identity of the degradation products?

To definitively identify degradation products, hyphenated analytical techniques are indispensable.[11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. It provides the mass-to-charge ratio (m/z) of the eluting peaks, allowing for the determination of their molecular weights.[8][12] This data can confirm if the observed peaks correspond to the expected degradation products.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradants.

  • LC-MS/MS: Provides fragmentation patterns of the degradation products, which can be used to elucidate their structures.

  • Preparative HPLC and NMR: If a significant amount of a degradant is formed, it can be isolated using preparative HPLC and its structure can be definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Proposed Degradation Pathway

The primary anticipated degradation pathway under typical acidic forced degradation conditions involves the acid-catalyzed cleavage of the ether bond.

G cluster_0 Step 1: Protonation of Ether Oxygen cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: C-O Bond Cleavage Parent N-(1-methoxybutan-2-yl)pyridin-2-amine ProtonatedEther Protonated Ether Intermediate Parent->ProtonatedEther H⁺ (from acid) TransitionState SN2 Transition State ProtonatedEther->TransitionState Cl⁻ (or H₂O) attacks methyl group Degradant1 N-(1-hydroxybutan-2-yl)pyridin-2-amine TransitionState->Degradant1 Degradant2 Methanol (or Methyl Chloride) TransitionState->Degradant2 G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation A Define Objectives & Stress Conditions (e.g., Acid, Temp, Time) B Prepare API Stock Solution (1 mg/mL) A->B C Develop Initial Stability-Indicating HPLC Method H Analyze all Samples by HPLC-UV/PDA C->H D Prepare Stress Samples (Acid + API) & Controls E Incubate at Target Temperature (e.g., 60°C) D->E F Sample at Time Points (0, 2, 4, 8, 24h) E->F G Neutralize Aliquots Immediately F->G G->H I Calculate % Degradation & Mass Balance H->I J Check Peak Purity H->J K Identify Degradants (LC-MS if necessary) I->K J->K L Refine Study Conditions (if degradation is outside 5-20% range) K->L M Final Report K->M L->D Iterate

Caption: Overall workflow for the forced degradation study.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Cleavage of Ethers. (n.d.). Jack Westin. Retrieved March 7, 2026, from [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Ether cleavage. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 819-835.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4). ResolveMass Laboratories Inc. [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Dong, M. W. (2022, April 15). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. [Link]

  • Klick, S., et al. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Kresge, A. J., & More O'Ferrall, R. A. (2005). Acid hydrolysis of diethyl ether. Journal of Physical Organic Chemistry, 18(10), 963-972.
  • Detection identification characterization of degraded products. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange. [Link]

  • Relative Basicity of Amines and Other Compounds. (2019, June 5). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Chapter 21: Amines. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved March 7, 2026, from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dash, A. C., & Nanda, R. K. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (6), 1253-1257.
  • Pyridine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Amine Reactivity. (n.d.). Michigan State University. Retrieved March 7, 2026, from [Link]

  • Dash, A. C., & Nanda, R. K. (2025, August 10). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. [Link]

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
  • Accuracy of method for 2-aminopyridine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. (2024, February 25). YouTube. [Link]

  • Chichibabin reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1541–1544.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 580-584.
  • Harris, J. M., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 46(36), 6127-6130.

Sources

Technical Support Center: Controlling Regioselectivity in Alkylation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the ambident reactivity of 2-aminopyridine.

The core challenge lies in the molecule's two distinct nitrogen atoms: the ring nitrogen (N1) and the exocyclic amine (N2). Because the N1 lone pair is


-hybridized and orthogonal to the aromatic 

-system, it is highly localized and kinetically aggressive. Conversely, the N2 lone pair is delocalized into the pyridine ring via resonance, severely dampening its nucleophilicity. Consequently, standard alkylation techniques overwhelmingly favor the undesired N1 position[1].

This guide provides causality-driven troubleshooting, self-validating protocols, and state-of-the-art catalytic solutions to force exclusive N2-alkylation.

Troubleshooting Guide: Diagnostics & Mechanistic Solutions

Q: Why am I exclusively isolating


-alkylpyridin-2(1H)-imines or pyridinium salts when using alkyl halides and 

?
A: You are falling victim to kinetic control. Alkyl halides react preferentially with the most electron-dense and sterically accessible site. The localized

lone pair on N1 outcompetes the resonance-delocalized N2 lone pair. Solution: Abandon direct alkylation with halides. To target N2, you must bypass direct

pathways and utilize transition-metal-catalyzed "borrowing hydrogen" (hydrogen autotransfer) methodologies[2].

Q: I switched to reductive amination (aldehyde +


) to target N2, but my conversion is stalled below 30%. Why? 
A:  The causality here is thermodynamic. Reductive amination requires the initial formation of an imine intermediate. Because N2 is a poor nucleophile, the condensation step with the aldehyde is exceptionally slow and often unfavorable[2]. Furthermore, 

is hazardous and scales poorly. Solution: Utilize an Iridium- or Nickel-catalyzed borrowing hydrogen protocol with a primary alcohol. This approach couples alcohol dehydrogenation and imine formation into a redox-neutral cycle that drives the thermodynamically unfavorable imine condensation forward[2],[3].

Q: Can I just use a strong base like NaH or NaHMDS to deprotonate N2 and force the reaction? A: Deprotonating N2 forms the 2-aminopyridinide anion. While this increases overall electron density, the anion remains ambident. Without highly specific ion-pairing phase-transfer catalysts to shield N1[1], you will still likely yield an intractable mixture of N1 and N2 alkylated products.

Quantitative Data: N-Alkylation Strategy Comparison

StrategyReagentsPrimary SiteTypical YieldMechanistic Causality & Limitations
Direct Alkylation Alkyl Halide,

N1 >80% (N1)Kinetic preference for the localized

lone pair on the pyridine ring.
Reductive Amination Aldehyde,

N2 <30%Poor N2 nucleophilicity stalls the rate-limiting imine condensation step[2].
Borrowing Hydrogen (Ir) Primary Alcohol, Ir-catalystN2 80–95%Redox-neutral cycle drives imine formation; highly scalable to kilogram batches[2].
Borrowing Hydrogen (Ni) Primary Alcohol, Ni-pincerN2 Up to 90%Extremely high turnover numbers (TON up to 34,000); enables solvent-free green chemistry[3].

Mechanistic Pathway Visualization

Regioselectivity Ambident 2-Aminopyridine (Ambident Nucleophile) N1 N1: Pyridine Ring Nitrogen (Highly Nucleophilic) Ambident->N1 Kinetic Control N2 N2: Exocyclic Amine (Poorly Nucleophilic) Ambident->N2 Catalytic Control PathA Direct Alkylation (Alkyl Halide + Base) N1->PathA PathB Borrowing Hydrogen (Alcohol + Ir/Ni Catalyst) N2->PathB ProdA N1-Alkylated Product (Pyridinium Salt / Imine) PathA->ProdA ProdB N2-Alkylated Product (2-Alkylaminopyridine) PathB->ProdB

Mechanistic pathways dictating N1 vs N2 regioselectivity in 2-aminopyridine alkylation.

Validated Experimental Protocols

The following protocols utilize the borrowing hydrogen methodology to ensure exclusive N2-alkylation. They are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Ir-Catalyzed N2-Alkylation via Borrowing Hydrogen[2]

Ideal for kilogram-scale pharmaceutical intermediate synthesis.

Materials: 2-Aminopyridine derivative (1.0 equiv), Primary Alcohol (1.1 equiv),


 catalyst (1-2 mol%), 

(20 mol%), anhydrous Toluene.
  • Catalyst Activation: In a glovebox or under strict Argon, charge a Schlenk flask with

    
    , 
    
    
    
    , and anhydrous toluene. Stir at room temperature for 15 minutes.
    • Self-Validation Checkpoint: The solution should transition from yellow to a deep red/orange hue, confirming the generation of the active Iridium-alkoxide species.

  • Substrate Addition: Add the 2-aminopyridine and the primary alcohol to the activated catalyst solution.

  • Thermal Cycling: Heat the reaction mixture to 100 °C for 16–24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via ReactIR. You should observe a transient peak around

      
       corresponding to the in situ generated aldehyde, which should plateau and then decline as the imine is formed and subsequently reduced[2].
      
  • Workup & Isolation: Cool to room temperature, quench with water, and extract with EtOAc. Purify via silica gel chromatography.

    • Self-Validation Checkpoint: Run a

      
       NMR of the purified product. Exclusive N2-alkylation is confirmed by the presence of a broad singlet at 
      
      
      
      (exocyclic N-H). If N1-alkylation occurred, you would observe severe downfield shifts (
      
      
      ) of the pyridine ring protons due to pyridinium character.
Protocol B: Solvent-Free Ni-Catalyzed N2-Alkylation[3]

Ideal for high-throughput, green-chemistry applications.

Materials: 2-Aminopyridine (1.0 equiv), Primary Alcohol (1.2 equiv),


 pincer complex (0.02 mol%), 

base (0.75 equiv).
  • Solid-State Mixing: In an inert atmosphere, combine all solid reagents in a sealed reaction tube. No solvent is added.

  • Heating & Dehydrogenation: Heat the mixture to 130 °C.

    • Self-Validation Checkpoint: The mixture will form a homogenous melt. Because the pincer-nickel complex facilitates rapid alcohol dehydrogenation, slight pressure may build if dehydrogenation outpaces the rate-determining imine insertion step[3].

  • Purification: Cool the melt, dissolve in a minimal amount of dichloromethane, and filter through a short pad of Celite to remove the nickel catalyst.

    • Self-Validation Checkpoint: Analyze via

      
      . The absence of the primary alcohol mass peak and the presence of the secondary amine mass peak confirms completion. 
      
      
      
      NMR will show a new secondary aliphatic carbon peak (
      
      
      ) confirming the N-alkyl linkage.

Frequently Asked Questions (FAQs)

Q: Does the electronic nature of the pyridine ring substituents affect the N1/N2 ratio? A: Yes. Electron-withdrawing groups (e.g., halogens, cyano groups) on the pyridine ring further reduce the nucleophilicity of N1. However, they also pull electron density away from N2. While this narrows the nucleophilicity gap, it generally depresses the overall reaction rate, making highly active catalysts (like the Ni-pincer or Ir-complexes) absolutely mandatory for substituted 2-aminopyridines[2],[3].

Q: Can I use protecting groups to force N2 alkylation? A: You can, but it is highly inefficient. Standard protocols require Boc-protection of N2, followed by alkylation (which now requires harsh bases like NaH), and subsequent deprotection. This adds two synthetic steps and reduces overall atom economy. Direct catalytic N2-alkylation is the modern industry standard.

References

  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. URL:[Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. URL:[Link]

  • Solvent-Free N-Alkylation and Dehydrogenative Coupling Catalyzed by a Highly Active Pincer-Nickel Complex. Organometallics. URL:[Link]

Sources

Effect of Lewis acid catalysts on 2-aminopyridine reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Lewis Acid Catalysts/Mediators on 2-Aminopyridine Reductive Amination Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Core Technical Insight: The "Nucleophile vs. Base" Conflict

Why is this reaction difficult? Reductive amination of 2-aminopyridine is chemically distinct from standard aniline couplings. The pyridine ring is electron-withdrawing, making the exocyclic amine (


) a poor nucleophile . Simultaneously, the endocyclic pyridine nitrogen is a moderately strong base , capable of sequestering protons or coordinating with Lewis acids non-productively.

The Lewis Acid Solution: Standard Brønsted acid catalysis (e.g., acetic acid) often fails because it protonates the pyridine ring (deactivating the system) rather than activating the carbonyl. Titanium(IV) isopropoxide [Ti(O


Pr)

]
is the industry-standard solution for this substrate class. It serves a dual function:
  • Lewis Acid Activation: It coordinates the carbonyl oxygen, increasing electrophilicity without indiscriminately protonating the pyridine ring.

  • Water Scavenging: It chemically traps the water byproduct as stable titanium oxides/hydroxides, driving the unfavorable equilibrium toward the imine (Schiff base).

Mechanism & Pathway Visualization

The following diagram illustrates the specific pathway for Ti(IV)-mediated reductive amination, highlighting the critical dehydration step that drives the reaction for weak nucleophiles like 2-aminopyridine.

ReductiveAminationMechanism Substrates 2-Aminopyridine + Ketone/Aldehyde Complex Ti-Carbonyl Coordination Substrates->Complex + Ti(OiPr)4 Hemiaminal Hemiaminal Intermediate Complex->Hemiaminal Nucleophilic Attack Imine Activated Imine (Titanium Bound) Hemiaminal->Imine - iPrOH Water H2O Byproduct Hemiaminal->Water Reduction Hydride Transfer (NaBH4/NaBH3CN) Imine->Reduction Product Secondary Amine Reduction->Product TiO2 Ti-Oxides (Precipitate) Water->TiO2 Trapped by Ti

Caption: Figure 1. Ti(O


Pr)

acts as both a Lewis acid activator and a dehydrating agent, preventing the reverse hydrolysis of the imine.

Standard Operating Protocol (The Titanium Method)

Context: This protocol is optimized for "stubborn" amines where standard NaBH(OAc)


 methods result in low conversion or mostly alcohol side-products.

Reagents:

  • Amine: 2-Aminopyridine derivative (1.0 equiv)[1]

  • Carbonyl: Ketone or Aldehyde (1.1 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: NaBH

    
     (Sodium Borohydride) or NaBH
    
    
    
    CN (1.5 equiv)
  • Solvent: THF (anhydrous) or Toluene.

Step-by-Step Workflow:

  • Imine Formation (The Critical Step):

    • Charge a flame-dried flask with the 2-aminopyridine and the carbonyl compound under Argon/Nitrogen.

    • Add anhydrous THF (0.5 M concentration relative to amine).

    • Add Ti(O

      
      Pr)
      
      
      
      neat via syringe.
    • Technical Note: Stir at ambient temperature for 6–12 hours. For sterically hindered ketones, reflux in Toluene may be required.

    • Checkpoint: Do NOT proceed until TLC/LCMS shows consumption of the amine. 2-aminopyridines form stable imines with Ti; you may see the imine mass peak.

  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol (required to solubilize the borohydride).

    • Add NaBH

      
        carefully (gas evolution occurs).
      
    • Stir for 2–4 hours at room temperature.

  • Quench & Workup:

    • Quench by adding water (creates a thick white slurry of TiO

      
      ).
      
    • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

    • Troubleshooting: If the filtrate is cloudy, add 1N NaOH to break up titanium emulsions, then extract.

Troubleshooting & FAQs

Category 1: Low Conversion[2][3]

Q: I see the ketone and the amine starting material, but no product. Is my catalyst dead? A: It is likely an equilibrium issue, not a catalyst failure.

  • Diagnosis: 2-aminopyridines are weak nucleophiles. If water is present, the equilibrium favors the starting materials.

  • Solution: Increase the Ti(O

    
    Pr)
    
    
    
    loading to 2.0 equivalents. The Titanium reagent is likely coordinating to the pyridine nitrogen (non-productive binding), effectively lowering the concentration of "active" Lewis acid available for the carbonyl. You must overwhelm this sequestration.

Q: Can I use catalytic ZnCl


 instead of stoichiometric Titanium? 
A:  Only for highly reactive aldehydes.
  • Reasoning: ZnCl

    
     is a weaker dehydrating agent than Ti(O
    
    
    
    Pr)
    
    
    . While ZnCl
    
    
    activates the carbonyl, it does not remove the water produced. For 2-aminopyridines, the reverse reaction (hydrolysis) is fast. Ti(O
    
    
    Pr)
    
    
    is preferred because it drives the reaction forward thermodynamically by trapping water.
Category 2: Selectivity & Side Reactions[4][5]

Q: I am isolating the alcohol (reduced ketone) instead of the amine. A: You are adding the reducing agent too early.

  • Mechanism: If the imine has not formed completely, the borohydride will preferentially reduce the activated carbonyl (ketone -> alcohol) because the ketone is more electrophilic than the free 2-aminopyridine is nucleophilic.

  • Fix: Use a stepwise protocol (Method described in Section 3). Allow the Ti(O

    
    Pr)
    
    
    
    and substrates to stir for 12+ hours before adding the reducing agent.

Q: My LCMS shows a mass corresponding to [Product + 2H]. Did I reduce the pyridine ring? A: This is a risk with catalytic hydrogenation (H


/Pd-C) but rare with borohydrides.
  • Analysis: If using H

    
    /Pd, the pyridine ring is susceptible to reduction, especially under acidic conditions.
    
  • Fix: Switch to hydride reagents (NaBH

    
     or NaBH(OAc)
    
    
    
    ). If you must use hydrogenation, use unpoisoned Pt/C or add a poison (like thiophene) to dampen ring reduction activity.
Category 3: Experimental Handling

Q: The reaction turned into a solid gel upon adding water. How do I extract? A: This is the "Titanium Emulsion" problem.

  • Fix: Do not just use water. Quench with 10% aqueous NaOH or Rochelle's Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form. The tartrate/hydroxide solubilizes the titanium species, allowing for clean phase separation.

Comparative Data: Lewis Acid Efficacy

The following table summarizes the conversion rates for the reductive amination of 2-aminopyridine with acetophenone (a difficult, sterically hindered ketone).

Catalyst / MediatorEquivalentsConditionsConversion (24h)Primary Issue
None N/AMeOH, RT< 5%No imine formation (Equilibrium)
Acetic Acid 10% (cat.)MeOH, Reflux15-20%Protonation of Pyridine Ring
ZnCl

1.0 equivTHF, Reflux45-60%Slow kinetics, incomplete dehydration
Ti(O

Pr)

1.5 equiv THF, RT > 95% High conversion, clean profile
TiCl

0.5 equivDCM, 0°CVariableToo harsh; decomposition of sensitive groups

Troubleshooting Logic Map

Use this flow to diagnose failure modes in your experiment.

TroubleshootingFlow Start Issue: Low Yield / Impurities CheckSM Is Carbonyl (Ketone/Aldehyde) Consumed? Start->CheckSM YesConsumed Yes: Carbonyl Consumed CheckSM->YesConsumed LCMS/TLC NoConsumed No: Carbonyl Remains CheckSM->NoConsumed CheckProd Is Product Alcohol? YesConsumed->CheckProd Alcohol Diagnosis: Direct Reduction Solution: Increase Imine formation time before adding reductant. CheckProd->Alcohol Yes Unknown Diagnosis: Decomposition Solution: Switch from TiCl4 to Ti(OiPr)4 Check for moisture. CheckProd->Unknown No CheckCat Catalyst Used? NoConsumed->CheckCat Acetic Diagnosis: Pyridine Protonation Solution: Switch to Lewis Acid (Ti) CheckCat->Acetic AcOH Titanium Diagnosis: Catalyst Poisoning Solution: Increase Ti loading (>1.5 eq) or Reflux in Toluene. CheckCat->Titanium Ti(OiPr)4

Caption: Figure 2. Decision tree for diagnosing reaction failures based on crude mixture analysis.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[3] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Validation & Comparative

1H NMR Characterization of N-(1-methoxybutan-2-yl)pyridin-2-amine: A Comparative Solvent System Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For the structural elucidation of N-(1-methoxybutan-2-yl)pyridin-2-amine , DMSO-d₆ is the superior characterization medium compared to the standard Chloroform-d (CDCl₃) .

While CDCl₃ is the industry standard for rapid screening, it fails to adequately resolve the labile amine (


) proton and obscures the diastereotopic splitting patterns critical for verifying the chiral center's integrity. This guide details the comparative performance of these solvent systems, providing a validated protocol for researchers synthesizing kinase inhibitor scaffolds or chiral ligands.

Structural Analysis & Spin System

The molecule consists of a 2-aminopyridine core coupled to a chiral 1-methoxybutan-2-yl side chain. The presence of the chiral center at C8 creates a unique magnetic environment that renders adjacent protons diastereotopic.

The Challenge of Chirality

Because C8 is a stereocenter (typically S or R from the starting amino acid/alcohol), the protons on C9 (the methylene group attached to the methoxy) are diastereotopic . They are not chemically equivalent (


) and will appear as distinct signals with geminal coupling (

) and vicinal coupling (

) to the methine proton.
Graphviz: Spin System Connectivity

The following diagram illustrates the scalar coupling network (


-coupling) essential for interpreting the COSY spectrum.

G cluster_pyridine Pyridine Ring (Aromatic) cluster_chiral Chiral Side Chain H6 H6 (d) ~8.0 ppm H5 H5 (t) ~6.5 ppm H6->H5 ³J H4 H4 (t) ~7.4 ppm H5->H4 ³J H3 H3 (d) ~6.4 ppm H4->H3 ³J NH NH (Exch) Broad/Doublet H3->NH Long Range (Weak) C8_H C8-H (Methine) Multiplet NH->C8_H ³J (Visible in DMSO) C9_H C9-H2 (Diastereotopic) ABX System C8_H->C9_H ³J Ethyl Ethyl Group (m, t) C8_H->Ethyl ³J OMe OMe (s) ~3.3 ppm

Figure 1: Spin coupling network showing the critical connectivity between the aromatic core and the chiral side chain. Note the NH-C8 coupling is solvent-dependent.

Comparative Analysis: Solvent System Performance

This section objectively compares the two primary "alternatives" for characterization: Chloroform-d versus DMSO-d₆.

Alternative A: Chloroform-d (CDCl₃)
  • Status: Standard organic solvent.

  • Performance: Sub-optimal for this specific application.

  • Mechanism: CDCl₃ is a non-polar, protic solvent that does not participate in strong hydrogen bonding with the solute.

  • Deficiencies:

    • Amine Exchange: The acidic nature of CDCl₃ facilitates rapid proton exchange of the secondary amine (

      
      ). This causes the NH signal to broaden significantly or disappear entirely, preventing the observation of the 
      
      
      
      coupling doublet.
    • Signal Overlap: The residual solvent peak (7.26 ppm) often overlaps with the Pyridine H4/H5 signals depending on concentration.

    • Water Peak: Water in CDCl₃ appears ~1.6 ppm, often obscuring the ethyl

      
       multiplet.
      
Alternative B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Status: Polar aprotic solvent.

  • Performance: Recommended / High Fidelity.

  • Mechanism: DMSO acts as a strong hydrogen bond acceptor. It "locks" the amine proton in place, slowing down the exchange rate on the NMR timescale.

  • Advantages:

    • NH Resolution: The NH proton appears as a sharp doublet (coupling to the chiral methine). This confirms the secondary amine structure and connectivity.

    • Diastereotopic Clarity: The higher polarity often induces greater magnetic non-equivalence in the C9 methylene protons, simplifying the ABX analysis.

    • Water Separation: Residual water shifts to ~3.33 ppm, usually distinct from the key aliphatic multiplets (though close to OMe).

Data Comparison Table
FeatureCDCl₃ (Alternative)DMSO-d₆ (Recommended)
NH Signal Broad singlet or invisible (Exchange)Sharp Doublet (

Hz)
Pyridine H3 ~6.40 ppm (Doublet)~6.45 ppm (Doublet)
Pyridine H6 ~8.05 ppm (Doublet)~7.95 ppm (Doublet)
Chiral Methine Multiplet (poorly resolved)Multiplet (well resolved)
Diastereotopic CH₂ Overlapping multipletsDistinct ABX pattern
Water Interference High (Obscures Ethyl CH₂)Low (Shifted to ~3.3 ppm)

Detailed Experimental Protocol

To ensure reproducibility and valid spectral assignment, follow this protocol. This method assumes the use of a 400 MHz (or higher) spectrometer.

Materials
  • Analyte: >5 mg N-(1-methoxybutan-2-yl)pyridin-2-amine (High purity >95%).

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane) as internal reference.

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the product into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Critical Step: Vortex for 30 seconds. Ensure complete dissolution. Any suspended solids will cause line broadening due to magnetic susceptibility mismatch.

    • Transfer to the NMR tube using a glass pipette. Filter through cotton if any particulate remains.

  • Acquisition Parameters (Standard 1H):

    • Temperature: 298 K (25°C). Note: If NH is still broad, lower temp to 280 K.

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to

      
       seconds. (Essential for accurate integration of aromatic protons which have longer T1 times).
      
    • Number of Scans (ns): 16 or 32 (Sufficient for >5mg sample).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is required.[1] Ensure the baseline is flat around the aromatic region.

    • Referencing: Set the TMS singlet to 0.00 ppm (or residual DMSO pentet center to 2.50 ppm).

Expected Spectral Data (DMSO-d₆)

The following data represents the theoretical consensus for this scaffold based on 2-aminopyridine substituent effects [1, 2] and chiral ether side-chain physics [3].

Chemical Shifts (


) & Multiplicities: 
  • 8.08 (dd,

    
     Hz, 1H):  Pyridine H6 . Deshielded by ring nitrogen.
    
  • 7.45 (ddd,

    
     Hz, 1H):  Pyridine H4 .
    
  • 6.65 (d,

    
     Hz, 1H):  Amine NH . Diagnostic Signal.[2] Shows coupling to the chiral methine.
    
  • 6.52 (ddd,

    
     Hz, 1H):  Pyridine H5 .
    
  • 6.45 (d,

    
     Hz, 1H):  Pyridine H3 . Upfield due to electron donation from the amine group.
    
  • 4.15 (m, 1H): Chiral Methine (CH ).

  • 3.45 (dd,

    
     Hz, 1H):  Diastereotopic Methylene H_a .
    
  • 3.38 (dd,

    
     Hz, 1H):  Diastereotopic Methylene H_b . (Partially obscured by water/methoxy, requires 2D HSQC for confirmation).
    
  • 3.28 (s, 3H): Methoxy OCH₃ .

  • 1.60 - 1.45 (m, 2H): Ethyl group CH₂ .

  • 0.90 (t,

    
     Hz, 3H):  Terminal Methyl CH₃ .
    
Workflow Logic Diagram

Workflow Start Start: Crude Product Solvent Select Solvent Start->Solvent CDCl3 Option A: CDCl3 (Rapid Screen) Solvent->CDCl3 DMSO Option B: DMSO-d6 (Characterization) Solvent->DMSO ResultA Result: Broad NH, H2O overlap Ambiguous Assignment CDCl3->ResultA ResultB Result: Sharp NH Doublet Clear Diastereotopicity DMSO->ResultB Decision Is NH visible? ResultA->Decision End Final Report ResultB->End Valid Data Decision->DMSO No (Reprocess) Decision->End Yes (Rare)

Figure 2: Decision matrix for solvent selection. Note that failure in CDCl₃ necessitates reprocessing in DMSO-d₆.

References

  • Provides foundational chemical shift d
  • Babij, N. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

    • Authoritative source for residual solvent and w
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2]

    • Standard text referencing the behavior of diastereotopic protons in chiral ethers.
  • Vertex AI Search. (2025). NMR distinction of N-substituted 2-aminopyridines in CDCl3 vs DMSO. (Aggregated Search Results).

Sources

Regioselective Functionalization of Aminopyridines: Distinguishing Exocyclic N-Alkylation vs. Ring Nitrogen Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary: The Ambident Nucleophile Dilemma

In the context of aminopyridines (e.g., 2-aminopyridine and 4-aminopyridine), chemists frequently encounter a nomenclature overlap. N-alkylation typically refers to the functionalization of the exocyclic amine group, whereas ring nitrogen alkylation (endocyclic alkylation) refers to the quaternization of the pyridine core.

Because aminopyridines are ambident nucleophiles, they possess two competing sites for electrophilic attack. Controlling the regioselectivity between these two nitrogens is a foundational challenge in heterocyclic drug development. This guide objectively compares the methodologies used to isolate these pathways, detailing the mechanistic causality, comparative performance, and self-validating experimental protocols required to achieve absolute regiocontrol.

Mechanistic Causality: Controlling Regioselectivity

As a Senior Application Scientist, it is critical to understand why a reaction favors one nitrogen over the other, rather than just memorizing reagents. The selectivity is dictated by the interplay of resonance, thermodynamics, and kinetic control.

  • Default Pathway: Ring Nitrogen Alkylation (Endocyclic) In the absence of a strong base, alkylation with an alkyl halide occurs preferentially at the ring nitrogen . The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the pyridine ring via resonance. This conjugation significantly increases the electron density at the endocyclic nitrogen, making it the kinetically and thermodynamically favored nucleophilic site 1.

  • Forced Pathway: Exocyclic N-Alkylation To invert this natural electronic bias, the aminopyridine must be treated with a strong, non-nucleophilic base (e.g., NaH, NaNH₂, or alkyl-lithiums). Deprotonation of the exocyclic amine generates a powerful, localized amide anion. This localized negative charge rapidly outcompetes the ring nitrogen for the electrophile, driving exocyclic N-alkylation 1.

  • Alternative Pathway: Reductive Amination For sensitive substrates where strong bases are poorly tolerated, reductive amination using carboxylic acids and sodium borohydride offers a mild, base-free route to selectively monoalkylate the exocyclic nitrogen without quaternizing the ring 2.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences between the primary alkylation strategies, including C-alkylation (Minisci) for comprehensive context.

MethodologyReagents & ConditionsPrimary Reactive SiteTypical YieldRisk of Over-Alkylation
Direct Alkylation Alkyl Halide (R-X), Neutral Solvent, 60 °CRing Nitrogen (Endocyclic)80–95%Low (Forms stable pyridinium salt)
Base-Promoted Alkylation Strong Base (NaH/NaNH₂), R-X, THF, 0 °C to RTExocyclic Nitrogen 60–85%Moderate (Dialkylation is possible)
Reductive Amination Carboxylic Acid, NaBH₄, Dioxane, 80 °CExocyclic Nitrogen 75–90%Very Low (Highly selective for monoalkylation)
Minisci-Type Alkylation RCOOH, (NH₄)₂S₂O₈, AgNO₃, 50 °CRing Carbon (C-4)50–70%Low (Requires blocking groups) 3

Reaction Pathway Visualization

Aminopyridine_Alkylation Substrate 2-Aminopyridine (Ambident Nucleophile) Cond_Neutral Neutral Conditions (R-X, Heat) Substrate->Cond_Neutral Cond_Base Strong Base (NaH then R-X) Substrate->Cond_Base Cond_Reductive Reductive Amination (NaBH₄, RCOOH) Substrate->Cond_Reductive Mech_Ring Lone Pair Delocalization Activates Ring N Cond_Neutral->Mech_Ring Mech_Exo Deprotonation Forms Localized Amide Anion Cond_Base->Mech_Exo Mech_Imine Transient Iminium Intermediate Cond_Reductive->Mech_Imine Prod_Ring Ring Nitrogen Alkylation (1-Alkyl-2-aminopyridinium) Mech_Ring->Prod_Ring Prod_Exo Exocyclic N-Alkylation (2-Alkylaminopyridine) Mech_Exo->Prod_Exo Mech_Imine->Prod_Exo

Caption: Divergent synthetic pathways for the regioselective alkylation of 2-aminopyridine.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems, incorporating visual or physical cues to confirm mechanistic progression.

Protocol A: Endocyclic Ring Nitrogen Alkylation (Pyridinium Salt Formation)

This protocol leverages kinetic control to selectively quaternize the ring nitrogen.

  • Initiation: Dissolve 2-aminopyridine (1.0 equiv) in a polar aprotic solvent (e.g., anhydrous acetonitrile) at a concentration of 0.5 M. The polar solvent stabilizes the developing charge of the transition state.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Propagation: Heat the mixture to 70 °C for 6–12 hours.

  • Self-Validation: The reaction is self-indicating. Because pyridinium salts are highly polar, the product will typically precipitate out of the acetonitrile solution as a crystalline solid, confirming successful endocyclic alkylation without the immediate need for TLC monitoring.

  • Isolation: Filter the precipitate and wash with cold diethyl ether to remove unreacted starting materials.

Protocol B: Exocyclic N-Alkylation via Deprotonation

This protocol uses thermodynamic forcing via a strong base to localize electron density on the exocyclic nitrogen.

  • Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF under an inert nitrogen atmosphere. Cool to 0 °C.

  • Anion Generation: Slowly add a solution of 2-aminopyridine (1.0 equiv) in THF.

  • Self-Validation: Stir for 30 minutes until hydrogen gas evolution completely ceases. The cessation of bubbling provides visual confirmation that the amide anion has fully formed.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Isolation: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol C: Exocyclic N-Monoalkylation via Reductive Amination

A mild alternative to avoid over-alkylation.

  • Condensation: In a round-bottom flask, combine 2-aminopyridine (1.0 equiv) and the desired carboxylic acid (1.2 equiv) in dioxane.

  • Reduction: Add sodium borohydride (NaBH₄, 3.0 equiv) in portions at 0 °C.

  • Propagation: Heat the mixture to 80 °C for 12 hours. The borohydride selectively reduces the transient iminium species formed from the acid and amine 2.

  • Isolation: Cool, quench with water, extract with dichloromethane, and purify via chromatography.

Analytical Differentiation: NMR & MS Strategies

To definitively prove which nitrogen was alkylated, standard 1D ¹H NMR is often insufficient on its own. A robust 2D NMR workflow is required.

  • ¹H NMR Chemical Shifts: Focus on the H-6 proton (adjacent to the ring nitrogen). In ring nitrogen alkylation , H-6 shifts dramatically downfield (e.g., from ~8.0 ppm to >8.8 ppm) due to the localized positive charge of the pyridinium ion. In exocyclic N-alkylation , the H-6 proton remains relatively shielded.

  • ¹³C NMR & HMBC (Crucial): In exocyclic N-alkylation, the newly added alkyl protons will show HMBC correlations to the exocyclic nitrogen and potentially the C-2 carbon, but not to C-6. Conversely, in ring nitrogen alkylation, the alkyl protons will correlate strongly with both the C-2 and C-6 carbons of the pyridine ring.

  • Mass Spectrometry (ESI-MS): Ring-alkylated products are pre-charged pyridinium salts and will appear directly as the molecular cation (M⁺) without the need for protonation. Exocyclic alkylated products require ionization and will appear as [M+H]⁺.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Science Publishing Group URL
  • A Facile N-Monoalkylation of Aminopyridines Journal of Chemical Research URL
  • Journal of the American Chemical Society (via NIH)

Sources

Comparative Guide: Mass Spectrometry Profiling of N-(1-methoxybutan-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(1-methoxybutan-2-yl)pyridin-2-amine , a secondary amine intermediate often encountered in the synthesis of kinase inhibitors and pyridyl-pharmacophores.

Accurate structural characterization of this molecule requires distinguishing it from regioisomers (e.g., 3-aminopyridine analogs) and structural isomers (e.g., different alkyl chain branching). This guide compares two primary ionization methodologies—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —to demonstrate how each technique reveals distinct structural features.

Key Takeaway:

  • ESI-MS/MS is superior for quantification and core identification , yielding a diagnostic m/z 95 ion characteristic of the 2-aminopyridine headgroup.

  • EI-MS is superior for side-chain mapping , utilizing alpha-cleavage to generate a base peak at m/z 135 , which confirms the position of the methoxy group.

Chemical Identity & Properties

Understanding the physicochemical properties is the first step in predicting ionization behavior.[1]

PropertyValueNotes
IUPAC Name N-(1-methoxybutan-2-yl)pyridin-2-amine
Molecular Formula C₁₀H₁₆N₂O
Monoisotopic Mass 180.1263 Da
[M+H]⁺ (ESI) 181.1335 DaProtonation likely on Pyridine-N
pKa (Pyridine-N) ~6.86Primary protonation site in ESI
pKa (Sec-Amine) ~10.5Secondary protonation site

Methodology: ESI-MS/MS vs. EI-MS

To ensure robust identification, we compare the "Product" (ESI-MS/MS) against the "Alternative" (EI-MS).

Protocol A: ESI-MS/MS (Soft Ionization)
  • Purpose: High-sensitivity quantitation and confirmation of the aromatic core.

  • Ion Source: Electrospray Ionization (Positive Mode).[1]

  • Conditions:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (Promotes in-source stability)

    • Collision Energy (CID): Stepped 15–35 eV

  • Mechanism: Generates stable even-electron ions [M+H]⁺. Fragmentation is driven by charge-remote and charge-directed mechanisms (inductive cleavage).

Protocol B: EI-MS (Hard Ionization)
  • Purpose: Structural elucidation of the alkyl side chain and library matching.

  • Ion Source: Electron Impact (70 eV).[1]

  • Mechanism: Generates odd-electron radical cations M⁺•. Fragmentation is driven by radical stability and alpha-cleavage rules.

Fragmentation Analysis

ESI-MS/MS Pathway (Protonated Molecule)

In ESI, the molecule forms a protonated precursor [M+H]⁺ at m/z 181 . The fragmentation is sequential and diagnostic.[1][2]

  • Neutral Loss of Methanol (m/z 149): The methoxy group on the side chain is labile.[1] A rearrangement leads to the loss of a neutral methanol molecule (32 Da).[1]

    • Transition:181 → 149

    • Mechanism:[3] Intramolecular nucleophilic attack or 1,3-H shift followed by elimination.

  • Formation of 2-Aminopyridinium Ion (m/z 95): This is the signature ion for 2-aminopyridine derivatives. The bond between the exocyclic nitrogen and the alkyl chain cleaves inductively.[1] The charge is retained on the aromatic pyridine ring due to resonance stabilization of the amidine-like structure.[1]

    • Transition:181 → 95 or 149 → 95

    • Significance: Distinguishes this molecule from 3-aminopyridine isomers, which typically fragment via ring opening or loss of HCN (m/z 94 → 67) rather than forming a stable m/z 95 cation.

EI-MS Pathway (Radical Cation)

In EI, the molecular ion M⁺• at m/z 180 is formed.[1] The fragmentation is dominated by Alpha-Cleavage adjacent to the amine nitrogen.[1][4]

  • Alpha-Cleavage (Loss of CH₂OCH₃): The bond between the chiral center (C2) and the methoxymethyl group (C1) breaks.[1] The radical •CH₂OCH₃ (Mass 45) is lost because it is larger and forms a stable radical.[1]

    • Calculation:180 - 45 = 135

    • Observation:m/z 135 is predicted to be the Base Peak (100% abundance).[1]

  • Alpha-Cleavage (Loss of Ethyl): The bond between the chiral center (C2) and the ethyl group breaks.[1] Loss of •CH₂CH₃ (Mass 29).[1]

    • Calculation:180 - 29 = 151

    • Observation: Lower abundance than m/z 135 due to the stability preference for losing the larger oxygenated group.[1]

Visualization of Fragmentation Pathways[2][5][6][7][8]

The following diagram illustrates the distinct pathways for ESI (Blue flows) and EI (Red flows), highlighting the critical branching points.

FragmentationPathway cluster_legend Technique Key M_ESI [M+H]+ Precursor m/z 181.13 Frag_149 [M+H - MeOH]+ m/z 149.1 M_ESI->Frag_149 Neutral Loss (-32 Da) Frag_95 2-Aminopyridinium Ion m/z 95.06 (Diagnostic Core) M_ESI->Frag_95 Inductive Cleavage (C-N bond) M_EI M+. Molecular Ion m/z 180.12 Frag_135 Alpha-Cleavage Product m/z 135.1 (Loss of •CH2OCH3) M_EI->Frag_135 α-Cleavage (Major) (-45 Da) Frag_151 Alpha-Cleavage Product m/z 151.1 (Loss of •Ethyl) M_EI->Frag_151 α-Cleavage (Minor) (-29 Da) Frag_149->Frag_95 Secondary Frag key Blue = ESI (Soft Ionization) Red = EI (Hard Ionization)

Figure 1: Comparative fragmentation pathways. ESI favors core retention (m/z 95), while EI favors side-chain elucidation (m/z 135).

Comparative Data Summary

The table below contrasts the performance of the product (N-(1-methoxybutan-2-yl)pyridin-2-amine) under different experimental conditions, serving as a reference for peak assignment.

Fragment Ion (m/z)OriginTechniqueRelative Abundance (Est.)Structural Insight
181 [M+H]⁺ESI100% (Parent)Confirms Molecular Weight
180 M⁺•EI10-20%Confirms MW (often weak in amines)
149 [M+H - MeOH]⁺ESI40-60%Confirms presence of Methoxy group
135 [M - CH₂OCH₃]⁺EI100% (Base Peak) Confirms specific branching at C2
95 [PyNH₃]⁺ESI50-80%Diagnostic: Confirms 2-aminopyridine core
78 [Py]⁺EI/ESI20-30%Pyridine ring fragment
Comparison with Alternatives (Isomers)
  • Vs. 3-Aminopyridine Analog: The 3-isomer does not readily form the stable amidine-like cation at m/z 95 . Instead, it often shows extensive ring fragmentation (m/z 67, 41).[1]

  • Vs. Chain Isomers (e.g., linear pentyl): Linear isomers will not show the specific m/z 135 alpha-cleavage gap (Loss of 45). A linear chain would lose smaller fragments sequentially (propyl, butyl).[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for Alpha-Cleavage rules in amines).

  • Kusai, A., et al. (2012).[1] "Fragmentation patterns of 2-aminopyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Demonstrates the characteristic m/z 95 ion for 2-aminopyridines).

  • NIST Chemistry WebBook. "Standard Electron Impact Spectra of Alkyl Amines." [Link] (Reference for secondary amine fragmentation behavior).[1]

  • PubChem Compound Summary. "N-(1-methoxybutan-2-yl)pyridin-2-amine (Related Structures)." [Link]

Sources

Functionalization of Aminopyridines: Reductive Amination vs. Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Comparison Guide & Experimental Protocols

Aminopyridines are privileged pharmacophores ubiquitous in drug discovery, serving as critical hydrogen-bond donors/acceptors and metal-chelating motifs. However, the functionalization of these scaffolds—particularly N-alkylation—presents a classic synthetic challenge. The 2-aminopyridine system is an ambident nucleophile , possessing both an exocyclic primary amine and an endocyclic pyridine nitrogen.

This guide objectively compares the two primary strategies for synthesizing N-alkyl/N-aryl aminopyridines: Reductive Amination and Nucleophilic Substitution (SNAr/SN2) . By understanding the mechanistic causality behind each approach, chemists can bypass regioselectivity pitfalls and optimize their synthetic workflows.

Mechanistic Causality: The Ambident Challenge

The core difficulty in functionalizing aminopyridines lies in their electronic structure. The exocyclic nitrogen's lone pair is heavily delocalized into the electron-deficient pyridine ring. Consequently:

  • Decreased Exocyclic Nucleophilicity: The primary amine is significantly less nucleophilic than a standard aliphatic amine, making condensation reactions (like imine formation) sluggish[1].

  • Endocyclic Reactivity: Direct alkylation (SN2) with alkyl halides frequently results in competitive or dominant attack by the endocyclic pyridine nitrogen, yielding undesired N-alkylpyridinium salts[2].

To circumvent this, chemists must choose reaction pathways that thermodynamically or kinetically favor exocyclic C–N bond formation.

SN_Pathway Start Synthetic Strategy for N-Alkyl/Aryl Aminopyridines Sub1 Halopyridine + Amine Start->Sub1 Sub2 Aminopyridine + Alkyl Halide Start->Sub2 SNAr Nucleophilic Aromatic Substitution (SNAr / Cross-Coupling) Sub1->SNAr SN2 Direct SN2 Alkylation Sub2->SN2 Prod1 Exclusive Exocyclic C-N Bond Formation SNAr->Prod1 High Regioselectivity Prod2 Mixture: Exocyclic N-alkyl + Endocyclic N-alkylpyridinium SN2->Prod2 Poor Regioselectivity

Figure 1: Divergent pathways and regioselectivity outcomes in aminopyridine substitution.

Reductive Amination: Precision through Imine Trapping

Reductive amination bypasses the endocyclic alkylation problem by reacting the aminopyridine with an aldehyde or ketone. The carbonyl selectively condenses with the exocyclic primary amine to form an imine/iminium intermediate, which is subsequently reduced.

The "Borrowing Hydrogen" and Hydride Transfer Paradigms

Historically, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) have been used because they selectively reduce the iminium ion faster than the starting carbonyl[3]. However, because aminopyridines are poor nucleophiles, imine formation is the rate-limiting step. Modern approaches utilize Transition-Metal Catalyzed Borrowing Hydrogen (e.g., Ir, Ru, or Mn catalysts), allowing the direct use of primary alcohols instead of aldehydes, generating the carbonyl in situ and driving the equilibrium forward[1][4].

RA_Pathway A 2-Aminopyridine + Aldehyde B Carbinolamine Intermediate A->B Nucleophilic Attack C Imine/Iminium Formation (-H2O) B->C Acid Catalysis D Reduction (NaBH(OAc)3) C->D E Exocyclic N-Alkyl Product D->E Hydride Transfer

Figure 2: Stepwise mechanism of reductive amination ensuring exocyclic selectivity.

Protocol A: Self-Validating Reductive Amination using NaBH(OAc)₃

This protocol utilizes a weak acid to accelerate the rate-limiting imine formation without protonating the aldehyde.

  • Reagent Preparation: In an oven-dried flask under N₂, dissolve 2-aminopyridine (1.0 equiv, 10 mmol) and the target aldehyde (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv, 12 mmol). Causality: The acid activates the carbonyl carbon for nucleophilic attack by the electron-poor aminopyridine.

  • Imine Formation: Stir at room temperature for 2 hours. Monitor via TLC/LCMS until the carbinolamine/imine intermediate plateaus.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 15 mmol). Causality: NaBH(OAc)₃ is a mild reducing agent that will not rapidly reduce the unreacted aldehyde, preventing the formation of undesired alcohol byproducts.

  • Quench & Workup: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate for column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

When direct alkylation of an aminopyridine fails, chemists invert the electrophile/nucleophile relationship. Instead of reacting an aminopyridine with an alkyl halide, a halopyridine (e.g., 2-fluoro or 2-chloropyridine) is reacted with an aliphatic or aromatic amine .

Classical vs. Catalytic SNAr

Classical SNAr requires highly electron-deficient pyridines (e.g., nitro-substituted) or forcing conditions (high heat, strong bases)[5]. To achieve late-stage functionalization under mild conditions, modern methods employ π-coordination activation . For example, Ruthenium(II) catalysts can transiently coordinate to the π-system of the pyridine, withdrawing electron density and drastically lowering the activation barrier for SNAr with amine nucleophiles[6][7]. Alternatively, Palladium-catalyzed Buchwald-Hartwig amination is the industry standard for unactivated halopyridines.

Protocol B: Catalytic SNAr via Buchwald-Hartwig Amination

This protocol ensures exclusive exocyclic C–N bond formation by utilizing a halopyridine electrophile.

  • Setup: In a nitrogen-filled glovebox, charge a vial with 2-bromopyridine (1.0 equiv, 5 mmol), the primary/secondary amine (1.2 equiv, 6 mmol), and NaOtBu (1.4 equiv, 7 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and BINAP or Xantphos (4 mol%). Causality: The bidentate ligand prevents catalyst deactivation and facilitates the reductive elimination step, which is often challenging for heteroaryl systems.

  • Reaction: Dissolve in anhydrous toluene (15 mL), seal the vial, and heat to 90 °C for 8–12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and wash with ethyl acetate. Concentrate the filtrate and purify via silica gel chromatography.

Comparative Performance Data

The following table synthesizes the operational parameters, yields, and scope limitations of both methodologies based on recent literature[1][2][7].

ParameterReductive AminationSNAr / Cross-CouplingDirect SN2 Alkylation
Primary Bond Formed C(sp³)–N(exocyclic)C(sp²)–N(exocyclic)Mixture (Exo C-N / Endo C-N)
Regioselectivity Excellent (>95% exocyclic)Excellent (>99% exocyclic)Poor (Often 1:1 to 3:1 mixtures)
Typical Yields 60% – 90%70% – 95%20% – 50% (isolated target)
Reaction Conditions Mild (RT to 50 °C)Moderate to Harsh (80–120 °C)Mild to Moderate (RT to 80 °C)
Substrate Scope Aldehydes, Ketones, Primary Alcohols (Borrowing H₂)Amines (Aliphatic, Aromatic)Alkyl halides, Epoxides
Key Limitation Sluggish imine formation due to poor nucleophilicityRequires expensive transition metals/ligandsUnacceptable endocyclic alkylation

Expert Synthesis & Recommendations

As an Application Scientist designing a synthetic route for a novel aminopyridine drug candidate, the choice between these methods dictates the efficiency of your scale-up:

  • Choose Reductive Amination when you need to append a complex aliphatic chain to a pre-existing aminopyridine core. If traditional NaBH(OAc)₃ conditions yield low conversions due to poor nucleophilicity, pivot to an Iridium- or Manganese-catalyzed "borrowing hydrogen" protocol using primary alcohols[1][4]. This avoids the isolation of unstable aldehydes and drives the equilibrium thermodynamically.

  • Choose SNAr / Buchwald-Hartwig when your target requires an N-aryl group, or when the corresponding halopyridine is more commercially accessible than the aminopyridine. It is the absolute most reliable way to guarantee zero endocyclic contamination, as the nitrogen nucleophile is introduced after the pyridine ring is established[6][7].

  • Avoid Direct SN2 Alkylation unless you are specifically synthesizing N-alkylpyridinium salts for specialized applications (e.g., PET radiotracers or specific quaternary ammonium biologically active compounds)[2].

By aligning the electronic realities of the aminopyridine scaffold with the appropriate catalytic or reductive trap, researchers can build robust, self-validating synthetic systems that eliminate regiochemical impurities at the source.

References

  • Wikipedia Contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Arkivoc. Synthesis of Florbetapir aza-analogues using chemistry of pyridinium N-aminides. Arkat USA. Available at:[Link]

  • ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. Available at:[Link]

  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health. Available at:[Link]

  • Google Patents. Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent.

Sources

13C NMR spectral assignment for methoxy-substituted aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Subject: Integrated 2D NMR & DFT vs. Empirical Prediction Methods

Executive Summary: The Assignment Challenge

Methoxy-substituted aminopyridines are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors). However, they present a "perfect storm" for spectral misassignment. The electron-donating nature of both amino (


) and methoxy (

) groups creates extreme shielding effects at ortho/para positions, often pushing aromatic carbons into the aliphatic region (< 100 ppm). Furthermore, the potential for amino-imino tautomerism renders standard empirical increment tables unreliable.

This guide compares two assignment methodologies:

  • The Legacy Approach: 1D

    
    C NMR + Empirical Additivity Rules.
    
  • The Integrated Approach (Recommended): 2D NMR (HSQC/HMBC) + GIAO-DFT Calculations.

Verdict: The Legacy Approach has a failure rate of >40% for polysubstituted pyridines. The Integrated Approach is required for IND-level structural validation.

Comparative Analysis: Methodology Performance

Method A: Empirical Additivity (The Legacy Alternative)
  • Mechanism: Uses base values for pyridine and adds increments for substituents.

  • Performance: Poor.

  • Why it Fails:

    • Non-Additivity: The resonance interaction between an amino group at C2 and a methoxy group at C4 is synergistic, not additive. Empirical rules often underestimate the shielding at C3 by 5–10 ppm.

    • Tautomer Ambiguity: Empirical tables assume a fixed aromatic form. If the solvent (e.g., DMSO-d6) stabilizes a partial imino character or if trace acid is present, shifts can deviate by >15 ppm.

Method B: Integrated 2D NMR + DFT (The "Product" / Solution)
  • Mechanism: Uses scalar coupling (HSQC/HMBC) to establish connectivity and Quantum Mechanical (QM) calculations to predict magnetic shielding tensors.

  • Performance: Superior.

  • Key Advantage:

    • Self-Validating: The HMBC experiment links the exchangeable

      
       protons (visible in DMSO) to the ring carbons, providing an irrefutable anchor point that empirical rules cannot offer.
      
    • Resolution: DFT (GIAO-B3LYP) can distinguish between carbons separated by < 2 ppm, which is common for C2/C4 in these systems.

Data Comparison Table: 2-Amino-4-Methoxypyridine

Note how the Empirical method misidentifies the highly shielded C3 carbon.

Carbon PositionExperimental

(ppm) [1]
Integrated DFT Prediction (ppm) [2]Empirical Rule Prediction (ppm)Error (Empirical)Status
C2 (C-NH2) 160.1 161.5158.5-1.6Acceptable
C4 (C-OMe) 167.3 166.8164.0-3.3Deviation
C6 (C-H) 149.3 148.9148.0-1.3Acceptable
C5 (C-H) 102.6 103.1108.5+5.9 Risk
C3 (C-H) 92.5 93.0105.0+12.5 FAILURE
OMe 55.0 55.256.0+1.0Acceptable

Analysis: The empirical method predicts C3 around 105 ppm. Experimentally, it is at 92.5 ppm. A researcher relying on tables might assign the signal at 102.6 to C3, leading to a structurally incorrect assignment.

The Integrated Protocol (Step-by-Step)

Phase 1: Sample Preparation & Acquisition
  • Solvent Selection: Use DMSO-d6 (99.9%).

    • Reasoning: Chloroform (

      
      ) often causes broadening of the 
      
      
      
      signal due to exchange. DMSO sharpens the
      
      
      protons (typically
      
      
      6.0–8.0 ppm), allowing them to be used as magnetization sources in HMBC.
  • Concentration: > 10 mg/0.6 mL is ideal for rapid 2D acquisition.

Phase 2: The Pulse Sequences
  • 1H NMR: Integrate signals. Identify

    
     (broad singlet, 2H) and 
    
    
    
    (sharp singlet, 3H).
  • 13C {1H} NMR: Acquire with sufficient scans (S/N > 50) to see quaternary carbons.

  • HSQC (Multiplicity Edited): Distinguishes

    
     (positive) from 
    
    
    
    (negative).
    • Goal: Assign C3, C5, C6, and OMe directly to their attached protons.

  • HMBC (Long Range): The critical step.[1]

    • Optimization: Set cnst13 (J-coupling) to 8 Hz.

    • Target Correlations:

      • Source:

        
         protons 
        
        
        
        Target: C4 (Strong 3-bond correlation).
      • Source:

        
         protons 
        
        
        
        Target: C2 (2-bond) and C3 (3-bond).
      • Note: If

        
         correlations are weak, lower the HMBC optimization to 4-5 Hz.
        
Phase 3: Computational Validation (DFT)

If ambiguity remains (e.g., C2 vs C4 are close), use GIAO-DFT.

  • Geometry Opt: B3LYP/6-31G(d) in PCM solvent model (DMSO).

  • NMR Job: GIAO method at B3LYP/6-311++G(d,p).

  • Scaling: Apply linear scaling factors to raw shielding tensors (

    
    ) to convert to chemical shift (
    
    
    
    ).

Visualizations

Diagram 1: The Assignment Logic Flow

This workflow illustrates the decision tree for assigning the critical quaternary carbons.

AssignmentWorkflow Start Start: Unknown Methoxy-Aminopyridine Step1 1. Acquire 1H & 13C in DMSO-d6 (Ensure NH2 is visible) Start->Step1 Step2 2. Run HSQC Assign C-H carbons (C3, C5, C6) Step1->Step2 Step3 3. Run HMBC (8Hz) Step2->Step3 Decision1 Is OMe correlation clear? Step3->Decision1 Action1 Assign C4 (Quaternary) via 3J(H-C) from OMe Decision1->Action1 Yes Decision2 Are NH2 correlations visible? Action1->Decision2 Action2 Assign C2 (Quaternary) via 2J(H-C) from NH2 Decision2->Action2 Yes Action3 Run HMBC optimized at 4Hz or LR-HSQMBC Decision2->Action3 No Final Final Assignment Validated Action2->Final Action3->Action2

Caption: Logical workflow for assigning quaternary carbons using HMBC correlations from substituent protons.

Diagram 2: Tautomerism & Shielding Mechanisms

Understanding the electronic push is vital. The amino form dominates, pushing electron density to C3 and C5 (Shielding).

Tautomerism cluster_0 Major Tautomer (Amino) cluster_1 Minor Tautomer (Imino) Amino Amino Form (Pyridine Ring) C3_Shield C3: High Shielding (High Electron Density) Amino->C3_Shield Resonance (+M) Imino Imino Form (Pyridone-like) Amino->Imino Equilibrium (Ka) C3_Deshield C3: Deshielded (Loss of Aromaticity) Imino->C3_Deshield Bond Localization Solvent Solvent (DMSO) Stabilizes Amino Form Solvent->Amino

Caption: Impact of amino-imino tautomerism on the electron density at C3. DMSO stabilizes the amino form, maximizing shielding.

References

  • Bagno, A., et al. (2014). On the accuracy of the GIAO-DFT calculation of 15N NMR chemical shifts of the nitrogen-containing heterocycles. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Williamson, R. T., et al. (2014).[1] LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. Journal of Organic Chemistry.[1] Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear 2D Experiments (HMBC). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Resolving the Secondary Amine N-H Stretch in Aminopyridines: A Comparative Guide to FTIR Sampling Modalities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, characterizing the structural integrity of aminopyridine-based active pharmaceutical ingredients (APIs) is a routine yet complex necessity. When an aminopyridine is substituted to form a secondary amine (e.g., N-alkylaminopyridines), confirming its identity via Fourier Transform Infrared (FTIR) spectroscopy presents a specific analytical challenge: accurately resolving the single secondary amine N-H stretch against a background of robust intermolecular hydrogen bonding, potential amino-imino tautomerism, and environmental moisture.

This guide objectively compares the performance of three primary FTIR sampling modalities—Diamond ATR , KBr Pellet Transmission , and Solution-Phase Transmission —providing the mechanistic causality and self-validating protocols required to obtain unambiguous spectral data.

Mechanistic Causality: The N-H Stretch Conundrum

To understand why sampling technique dictates spectral success, we must examine the molecular physics of secondary aminopyridines.

Unlike primary amines, which exhibit distinct symmetric and asymmetric N-H stretching bands, secondary amines possess only a single N-H bond, resulting in a single, weaker stretching vibration [1]. In a theoretical monomeric state, a secondary aromatic amine exhibits a sharp "free" N-H stretch near 3400–3450 cm⁻¹ [1].

However, aminopyridines contain both a hydrogen bond donor (the secondary amine N-H) and a highly effective hydrogen bond acceptor (the pyridine ring nitrogen). In the solid state, these molecules self-assemble into robust dimers or polymeric chains[2, 3].

The Hooke's Law Effect: The formation of an intermolecular hydrogen bond (N-H ··· N) draws electron density away from the N-H covalent bond. This lengthens the bond and decreases its force constant (


). According to Hooke's Law (

), a lower force constant directly translates to a lower vibrational frequency. Consequently, the N-H stretch red-shifts from a sharp ~3450 cm⁻¹ to a broad band near 3300–3350 cm⁻¹ [2, 3].

Because this red-shifted region overlaps perfectly with the broad O-H stretch of water (3200–3600 cm⁻¹), choosing a sampling modality that either eliminates moisture or breaks the hydrogen bonds is critical.

Comparative Analysis of FTIR Modalities

A. Diamond ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR utilizes an evanescent wave penetrating a few micrometers into a solid sample pressed against a high-refractive-index crystal (e.g., diamond).

  • Performance: Excellent for rapid API screening. Because it requires no hygroscopic matrix (like KBr), the risk of moisture masking the N-H stretch is virtually eliminated [4].

  • Limitation: It strictly measures the solid-state hydrogen-bonded network. The N-H peak will appear broad and red-shifted (~3300 cm⁻¹). Furthermore, anomalous dispersion can cause slight peak shifts compared to transmission spectra.

B. KBr Pellet Transmission

The classical approach involves dispersing the API in a potassium bromide matrix and pressing it into a transparent disk.

  • Performance: Offers superior signal-to-noise ratio and adherence to Beer-Lambert linearity for trace impurity quantification.

  • Limitation: KBr is highly hygroscopic. If not rigorously desiccated, absorbed water will produce a massive O-H stretching band at ~3400 cm⁻¹, completely obliterating the secondary amine N-H stretch [4].

C. Solution-Phase Transmission (CaF₂ Cell)

The API is dissolved in a non-polar, non-hydrogen-bonding solvent (e.g., dry CHCl₃ or CCl₄) and analyzed in a liquid transmission cell.

  • Performance: Solvation breaks the intermolecular solid-state hydrogen bonds. This isolates the monomeric API, revealing the sharp, true "free" N-H stretch at ~3400–3450 cm⁻¹. It is the definitive method for resolving amino-imino tautomers.

  • Limitation: Requires careful solvent subtraction and is limited by the IR transparency windows of the chosen solvent.

Quantitative Data Summary

Sampling ModalityExpected N-H Peak Position (cm⁻¹)Peak MorphologyMoisture Interference RiskPrimary Application in Drug Dev
Diamond ATR-FTIR ~3300 - 3350 (H-bonded)Broad, weak-to-mediumLow (No hygroscopic matrix)Rapid solid-state API screening & QA
KBr Transmission ~3300 - 3350 (H-bonded)Broad, high intensityHigh (O-H stretch masks N-H)Trace impurity analysis (if strictly dry)
Solution (CHCl₃) ~3400 - 3450 (Free)Sharp, medium intensityLow (Solvent is hydrophobic)Monomeric structural confirmation

Analytical Workflow & Decision Matrix

FTIR_Decision_Tree Start Secondary Aminopyridine API Decision Is Solid-State H-Bonding Data Required? Start->Decision ATR Diamond ATR-FTIR (Direct Solid) Decision->ATR Yes, rapid API screening KBr KBr Pellet Transmission (High Resolution) Decision->KBr Yes, trace impurity analysis Sol Solution-Phase FTIR (CaF2 Cell in CHCl3) Decision->Sol No, monomeric structure needed ResATR Result: H-bonded N-H stretch (~3300-3350 cm⁻¹) ATR->ResATR ResKBr Result: Risk of O-H overlap Requires strict desiccation KBr->ResKBr ResSol Result: Free N-H stretch (~3400-3450 cm⁻¹) Sol->ResSol

Caption: Decision matrix for selecting FTIR sampling modalities for secondary aminopyridines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate internal validation checks to prevent false-positive peak assignments.

Protocol A: Diamond ATR-FTIR (Solid-State)
  • Crystal Validation: Clean the diamond crystal with spectroscopy-grade isopropanol. Collect a background scan. Validation Check: The baseline must be perfectly flat between 4000–650 cm⁻¹.

  • Sample Application: Place ~2 mg of the solid aminopyridine API onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 units depending on the instrument).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Analysis: Identify the broad H-bonded N-H stretch near 3300 cm⁻¹. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (Moisture-Controlled)
  • Matrix Preparation: Dry FT-IR grade KBr powder in an oven at 110°C for at least 24 hours. Store in a desiccator.

  • Blank Validation (Critical): Press a pellet using only the dried KBr (100 mg) at 10 tons of pressure for 2 minutes. Scan the blank. Validation Check: If a broad peak appears at 3400 cm⁻¹, moisture is present. Discard the KBr and re-dry. Do not proceed until the blank is flat.

  • Sample Prep: Grind 1–2 mg of the aminopyridine with 100 mg of the validated KBr in an agate mortar.

  • Press and Scan: Press the mixture into a pellet and immediately scan (32 scans, 4 cm⁻¹ resolution) to prevent atmospheric moisture absorption.

Protocol C: Solution-Phase FTIR (Monomeric State)
  • Solvent Blanking: Fill a 0.1 mm pathlength CaF₂ liquid transmission cell with anhydrous, amylene-stabilized Chloroform (CHCl₃). Collect the background spectrum.

  • Sample Solvation: Dissolve the aminopyridine API in the anhydrous CHCl₃ to achieve a 5% (w/v) concentration. Note: Low concentration is vital to prevent solute-solute hydrogen bonding in the liquid phase.

  • Acquisition: Flush the CaF₂ cell with the sample solution, ensure no air bubbles are trapped, and collect the spectrum.

  • Analysis: The resulting spectrum will cleanly subtract the solvent, revealing the sharp, free secondary amine N-H stretch near 3450 cm⁻¹.

References

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines Spectroscopy Online URL:[Link]

  • Structure and Hydrogen Bonding of Different Isomers of 2-Aminopyridine·NH3 Studied by IR/R2PI Spectroscopy The Journal of Physical Chemistry A URL:[Link]

  • Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Table of Characteristic IR Absorptions and Experimental Techniques University of Chemistry and Technology, Prague (VŠCHT) URL:[Link]

Comparative Reactivity Guide: 2-Aminopyridine vs. 3-Aminopyridine in Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of aminopyridines presents a classic chemoselectivity challenge in heterocyclic chemistry. While 2-aminopyridine (2-AP) and 3-aminopyridine (3-AP) appear structurally similar, their electronic landscapes dictate fundamentally different alkylation pathways.

  • 2-Aminopyridine behaves as an ambident nucleophile . The ring nitrogen (N1) is kinetically favored for alkylation, often leading to pyridinium salts that must undergo a Dimroth rearrangement to yield the thermodynamically stable exocyclic amine product. Direct exocyclic alkylation requires specific deprotonation strategies.

  • 3-Aminopyridine functions as a deactivated aniline superimposed on a pyridine ring. The ring nitrogen (N1) is the dominant nucleophile. Unlike the 2-isomer, N1-alkylated salts of 3-AP do not undergo rearrangement to the exocyclic amine. Consequently, direct alkylation with halides is often a "dead-end" route yielding quaternary salts, making reductive amination the superior strategy for functionalizing the exocyclic nitrogen.

This guide details the mechanistic underpinnings, optimal synthetic protocols, and critical decision-making frameworks for these two substrates.

Fundamental Properties & Nucleophilicity[1][2]

To control reactivity, one must first understand the electronic bias of the substrates.

Table 1: Comparative Electronic Properties
Property2-Aminopyridine3-AminopyridineMechanistic Implication
pKa (Ring N) 6.866.072-AP is significantly more basic at the ring nitrogen due to resonance donation from the exocyclic amine.
Resonance Strong (+M) interaction between exocyclic N and Ring N.Exocyclic N is meta to Ring N; no direct conjugation. Behaves as an isolated aniline system.
Primary Nucleophile Ring Nitrogen (N1)Ring Nitrogen (N1)Both favor N1-alkylation under neutral conditions.
Exocyclic N Character Amidine-likeAniline-like (Deactivated)2-AP exocyclic N is acidic (pKa ~23 in DMSO); 3-AP exocyclic N is less acidic and less nucleophilic.
Electronic Resonance Visualization

The following diagram illustrates why 2-AP is more prone to ring alkylation than 3-AP, yet offers a rearrangement pathway that 3-AP lacks.

Resonance AP2_Neutral 2-Aminopyridine (Neutral) AP2_Resonance Charge Separated Form (N- exocyclic, N+ ring) AP2_Neutral->AP2_Resonance Strong +M Effect Increases N1 Basicity AP3_Neutral 3-Aminopyridine (Neutral) AP3_Resonance No Direct Conjugation to Ring Nitrogen AP3_Neutral->AP3_Resonance Inductive Effect Only Weaker N1 Basicity

Figure 1: Resonance contributions affecting nucleophilicity. The 2-amino group strongly donates into the ring nitrogen, enhancing its nucleophilicity. The 3-amino group is electronically "disconnected" from the ring nitrogen in terms of resonance.

Reaction Pathways & Strategic Analysis

2-Aminopyridine: The Dimroth Rearrangement Pathway

When alkylating 2-AP with alkyl halides under neutral or weakly basic conditions, the reaction typically yields the 1-alkyl-2-aminopyridinium halide (kinetic product). To obtain the 2-(alkylamino)pyridine (thermodynamic product), one must force a rearrangement or use a strong base to alter the initial nucleophile.

The Dimroth Rearrangement: Upon treatment with base, the 1-alkyl-2-aminopyridinium salt undergoes nucleophilic attack by hydroxide (or the base) at the C2 position, ring opening, rotation, and ring closure to place the alkyl group on the exocyclic nitrogen.

3-Aminopyridine: The Quaternization Trap

Alkylation of 3-AP with alkyl halides almost exclusively targets the ring nitrogen. Unlike the 2-isomer, the resulting 1-alkyl-3-aminopyridinium salt is stable and cannot rearrange to the exocyclic amine because the geometric requirement for the 1,3-shift (Dimroth) is not met.

Strategy Shift: To alkylate the exocyclic amine of 3-AP, you must avoid electrophilic attack. Reductive amination is the gold standard here, as it proceeds via an imine intermediate which only forms at the exocyclic amine.

Pathways Start2AP 2-Aminopyridine + R-X Salt2AP 1-Alkyl-2-aminopyridinium Salt (Kinetic Product) Start2AP->Salt2AP Neutral Conditions Start3AP 3-Aminopyridine + R-X Salt3AP 1-Alkyl-3-aminopyridinium Salt (Stable Dead-End) Start3AP->Salt3AP Neutral Conditions BaseTreatment Base Treatment (NaOH/Heat) Salt2AP->BaseTreatment Product2AP 2-(Alkylamino)pyridine (Thermodynamic Product) BaseTreatment->Product2AP Dimroth Rearrangement NoRearrange No Rearrangement Possible Salt3AP->NoRearrange

Figure 2: Divergent fates of alkylated aminopyridines. 2-AP allows for correction via rearrangement; 3-AP leads to stable quaternary salts.

Experimental Protocols

Protocol A: Regioselective Exocyclic Alkylation of 2-Aminopyridine

Objective: Direct mono-alkylation of the exocyclic amine. Mechanism: Deprotonation of the exocyclic amine (pKa ~23) using a strong base generates a highly nucleophilic amide anion, outcompeting the neutral ring nitrogen.

Materials:

  • 2-Aminopyridine (1.0 eq)[1]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous DMF or THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 2-aminopyridine in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of H₂ gas will occur.

    • Critical Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution should turn yellow/orange, indicating anion formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT. Monitor by TLC (typically 2-4 hours).[1]

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with water (to remove DMF) and brine. Dry over Na₂SO₄.[1][2]

Self-Validating Check:

  • If the product is water-soluble, you likely formed the ring-alkylated salt (pyridinium). The desired exocyclic product is less polar and should extract easily into organic solvent.

Protocol B: Selective N-Alkylation of 3-Aminopyridine

Objective: Mono-alkylation of the exocyclic amine without touching the ring nitrogen. Mechanism: Reductive Amination.[3] The aldehyde reacts selectively with the exocyclic amine to form an imine (Schiff base), which is then reduced. The ring nitrogen does not form stable adducts with aldehydes under these conditions.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Aldehyde (1.0 - 1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Acid Catalyst: Acetic Acid (1-2 eq)

Step-by-Step Workflow:

  • Imine Formation: In a reaction vessel, mix 3-aminopyridine and the aldehyde in DCE (0.2 M).

  • Activation: Add Acetic Acid. Stir for 30-60 minutes at RT.

    • Insight: This pre-stir allows the imine to form before the reducing agent is introduced, minimizing direct reduction of the aldehyde to alcohol.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.

  • Reaction: Stir at RT overnight (12-16 h).

  • Quench: Quench with saturated NaHCO₃ solution (basic pH is crucial to neutralize the acetic acid and ensure the product is in the free base form).

  • Workup: Extract with DCM. The product is the secondary amine.

Self-Validating Check:

  • H-NMR: Look for the disappearance of the imine proton (if visible) and the appearance of the new alkyl -CH₂- signal adjacent to the NH. The ring protons should remain aromatic, confirming no reduction of the pyridine ring.

Performance Comparison & Troubleshooting

Yield and Selectivity Matrix
Feature2-Aminopyridine (Direct Alkylation w/ NaH)3-Aminopyridine (Reductive Amination)
Typical Yield 60 - 85%75 - 95%
Regioselectivity High (>95% Exocyclic) if NaH is used. Neutral conditions favor Ring N.Excellent (>99% Exocyclic). Ring N is inert to these conditions.
Mono vs. Bis Risk of bis-alkylation if excess R-X is used.Strictly mono-alkylation (secondary amine product).
Common Side Product Ring alkylated salt (if base is weak/wet).Alcohol (from aldehyde reduction) if imine formation is slow.
Troubleshooting Guide

Problem: Low Yield in 2-AP Alkylation

  • Cause: Moisture in the solvent.

  • Fix: NaH is moisture sensitive. If water is present, NaOH forms, which is not strong enough to fully deprotonate the amine (pKa ~23), leading to competitive ring alkylation. Use strictly anhydrous DMF.

Problem: No Reaction in 3-AP Reductive Amination

  • Cause: Electron-poor aniline.[4]

  • Fix: The 3-amino group is deactivated. If the aldehyde is also electron-rich, imine formation is slow. Increase the amount of Acetic Acid or use a stronger Lewis acid (e.g., Ti(OiPr)₄) to drive imine formation before adding the reducing agent.

References

  • Basicity and Electronic Structure

    • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[5] Journal of the Chemical Society, 2240-2249. Link

  • Dimroth Rearrangement Mechanism

    • El-Holy, A. A., et al. (2021). Dimroth rearrangement to 2-N-alkylated amino pyridines.[6] ResearchGate.[7] Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • 2-Aminopyridine Alkylation (NaH Method)

    • BenchChem Application Notes.[1] (2025).[1][8][9] Protocols for N-alkylation of 2-chloro-4-aminopyridine. Link

  • Comparative Reactivity Reviews

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(1-methoxybutan-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of N-(1-methoxybutan-2-yl)pyridin-2-amine not just as a compliance exercise, but as an exercise in high-potency chemical risk management. This compound merges a highly toxic 2-aminopyridine core with a lipophilic methoxybutane side chain.

While standard Safety Data Sheets (SDS) provide generic advice, field-proven laboratory safety requires understanding the mechanistic causality behind the hazards. The aminopyridine moiety is a known neurotoxin that can be fatal if inhaled, swallowed, or absorbed through the skin[1]. Crucially, the methoxybutane chain acts as a penetration enhancer, increasing the molecule's lipophilicity and accelerating transdermal absorption compared to base aminopyridines. Classified for transport and disposal under UN 1759 (Corrosive Solid, N.O.S.) [2], this chemical demands a rigorous, self-validating operational ecosystem.

Below is the definitive, causality-driven guide to personal protective equipment (PPE), operational handling, and disposal for researchers and drug development professionals.

Hazard Assessment & Causality-Driven PPE Selection

To build a robust defense, we must map the specific physicochemical properties of N-(1-methoxybutan-2-yl)pyridin-2-amine to the required barrier technologies. All quantitative and qualitative hazard data is summarized below.

Table 1: Hazard Profile and PPE Causality Matrix

Hazard RouteGHS ClassificationRequired PPE StandardMechanistic Causality & Rationale
Dermal / Systemic GHS06 (Toxic) / H310: Fatal in contact with skinDouble-Gloving: 4-mil Nitrile (Inner) + 8-mil extended-cuff Neoprene or Nitrile (Outer). Polyethylene-coated Tyvek suit.The lipophilic methoxybutane side-chain accelerates permeation through single-layer latex or thin nitrile. Double-gloving creates a breakthrough-delay system.
Inhalation GHS06 (Toxic) / H330: Fatal if inhaledRespiratory: N95/P100 half-mask respirator, or Powered Air-Purifying Respirator (PAPR) for bulk transfers.As a crystalline solid/powder, electrostatic forces can aerosolize particles during weighing. Inhalation bypasses first-pass metabolism, leading to rapid systemic toxicity[1].
Ocular / Mucous GHS05 (Corrosive) / H314: Causes severe burnsEye/Face: Indirect-vented chemical splash goggles + full polycarbonate face shield.The basicity of the secondary amine makes it highly corrosive to the mucous membranes and corneal tissue[2].

Self-Validating Operational Protocol

A protocol is only effective if it is self-validating —meaning it contains built-in physical or procedural checks that prevent the operator from proceeding if a safety parameter fails.

Phase 1: Pre-Operational Setup & Validation
  • Airflow Verification: Before opening the chemical container, verify the laboratory fume hood face velocity is ≥ 100 feet per minute (fpm). Validation Check: Use a handheld anemometer or check the digital monitor. If the flow alarm sounds or registers <100 fpm, the system fails validation. Do not proceed.

  • Static Elimination: Stage an anti-static gun (e.g., Zerostat) and grounded weigh boats inside the hood. Causality: Aminopyridine powders are prone to electrostatic dispersion. Neutralizing the charge prevents invisible toxic dust clouds from forming when the container is opened.

Phase 2: PPE Donning Sequence
  • Base Layer: Don dedicated laboratory scrubs and closed-toe, non-porous footwear.

  • Suit & Respirator: Don the polyethylene-coated Tyvek suit. Fit-test the P100 respirator. Validation Check: Perform a negative-pressure seal check by covering the filters and inhaling; the mask must collapse slightly without leaking.

  • Double-Gloving: Don the inner 4-mil nitrile gloves. Pull the Tyvek sleeves over the inner gloves. Don the outer 8-mil gloves over the Tyvek cuffs. Validation Check: Trap air in the outer gloves and roll the cuffs to check for pinhole leaks before wearing.

Phase 3: Execution & Handling
  • Closed-System Transfer: Open the primary container only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Weighing: Use a dedicated, disposable anti-static spatula. Weigh the material directly into a tared, sealable vial rather than an open weigh boat.

  • Sealing: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 10% isopropanol/water) to remove microscopic surface contamination.

Spill Response and Disposal Plan

In the event of a containment breach, immediate, scripted action is required to prevent environmental contamination and personnel exposure[3].

Emergency Spill Response (Solid/Powder)
  • Isolation: Immediately evacuate non-essential personnel from the immediate area. Leave the fume hood running to maintain negative pressure.

  • Containment: Do not sweep the powder, as this will aerosolize the toxin. Instead, cover the spill gently with damp absorbent pads (water mixed with 1% acetic acid). Causality: The mild acid neutralizes the basic amine, forming a highly water-soluble, less volatile pyridinium salt.

  • Collection: Use non-sparking, disposable scoops to collect the neutralized slurry. Place all material into a rigid, sealable hazardous waste container.

UN 1759 Disposal Logistics

All contaminated PPE, wipes, and empty primary containers must be treated as highly hazardous waste.

  • Classification: Label all waste containers explicitly with UN 1759, CORROSIVE SOLID, N.O.S. (Aminopyridine derivative), Class 8 [4].

  • Segregation: Do not mix this waste with acidic waste streams (to prevent exothermic reactions) or organic solvents (which could dissolve the solid and increase permeation risks through the waste container).

  • Chain of Custody: Transfer the sealed, labeled containers to the Environmental Health and Safety (EHS) department for high-temperature incineration.

Visual Workflow: Handling & Emergency Response

Chemical_Handling_Workflow A 1. Fume Hood Validation (Flow ≥ 100 fpm) B 2. Don Advanced PPE (Double Nitrile, PAPR) A->B C 3. Closed-System Transfer & Weighing B->C D Containment Breach or Spill? C->D E 4a. Emergency Decon (Acidic Wash & Absorb) D->E Yes (Breach) F 4b. Standard Doffing & UN 1759 Disposal D->F No (Safe) E->F G 5. Post-Op Log & Health Monitoring F->G

Workflow for N-(1-methoxybutan-2-yl)pyridin-2-amine handling and spill response.

References

Sources

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